Product packaging for 2-Methyl-5-hexen-3-ol(Cat. No.:CAS No. 32815-70-6)

2-Methyl-5-hexen-3-ol

Cat. No.: B1595814
CAS No.: 32815-70-6
M. Wt: 114.19 g/mol
InChI Key: JKGMJZOZIJHPOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Methyl-5-hexen-3-ol is a useful research compound. Its molecular formula is C7H14O and its molecular weight is 114.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O B1595814 2-Methyl-5-hexen-3-ol CAS No. 32815-70-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylhex-5-en-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-4-5-7(8)6(2)3/h4,6-8H,1,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKGMJZOZIJHPOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80880706
Record name 2-methyl-5-hexen-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80880706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32815-70-6
Record name 2-Methyl-5-hexen-3-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032815706
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-methyl-5-hexen-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80880706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Enantioselective Synthesis of 2-Methyl-5-hexen-3-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of established and effective methods for the enantioselective synthesis of 2-methyl-5-hexen-3-ol, a valuable chiral building block in organic synthesis. The document details various strategic approaches, including asymmetric allylation of isobutyraldehyde, asymmetric reduction of the corresponding ketone, and the use of chiral auxiliaries. For each method, a thorough description of the underlying principles, detailed experimental protocols, and expected outcomes in terms of yield and stereoselectivity are presented.

Asymmetric Allylation of Isobutyraldehyde

The most direct approach to enantiomerically enriched this compound is the asymmetric addition of an allyl group to isobutyraldehyde. This can be achieved with high efficiency and stereocontrol using well-established catalytic methods.

Brown's Asymmetric Allylation

Brown's asymmetric allylation utilizes a stoichiometric chiral allylborane reagent, typically B-allyldiisopinocampheylborane, which is prepared from α-pinene. This method is highly reliable and provides excellent enantioselectivity for a wide range of aldehydes.

Logical Workflow for Brown's Asymmetric Allylation

Brown_Allylation cluster_prep Reagent Preparation cluster_reaction Allylation Reaction alpha_pinene α-Pinene ipc2BH Diisopinocampheylborane (Ipc2BH) alpha_pinene->ipc2BH Hydroboration allyl_borane B-allyldiisopinocampheylborane ipc2BH->allyl_borane allyl_mgbr Allylmagnesium Bromide allyl_mgbr->allyl_borane Transmetallation transition_state Chair-like Transition State allyl_borane->transition_state isobutyraldehyde Isobutyraldehyde isobutyraldehyde->transition_state product_complex Boronate Intermediate transition_state->product_complex final_product This compound product_complex->final_product Oxidative Workup (e.g., H2O2, NaOH) Keck_Allylation cluster_catalyst Catalyst Formation cluster_reaction Catalytic Cycle binol (R)- or (S)-BINOL catalyst Chiral Ti-BINOL Complex binol->catalyst ti_isopropoxide Ti(O-i-Pr)4 ti_isopropoxide->catalyst activated_aldehyde Activated Aldehyde Complex catalyst->activated_aldehyde isobutyraldehyde Isobutyraldehyde isobutyraldehyde->activated_aldehyde allyltributyltin Allyltributyltin allyltributyltin->activated_aldehyde product_complex Product-Titanium Complex activated_aldehyde->product_complex product_complex->catalyst Regeneration final_product This compound product_complex->final_product CBS_Reduction ketone 2-Methyl-5-hexen-3-one intermediate Ketone-Catalyst-Borane Complex ketone->intermediate cbs_catalyst (S)-CBS Catalyst cbs_catalyst->intermediate borane BH3·SMe2 borane->intermediate product (R)-2-Methyl-5-hexen-3-ol intermediate->product Hydride Transfer Noyori_Hydrogenation ketone 2-Methyl-5-hexen-3-one product (R)-2-Methyl-5-hexen-3-ol ketone->product catalyst RuCl2[(S,S)-TsDPEN] (p-cymene) catalyst->product Catalytic Hydrogenation h2_source H2 or HCOOH/NEt3 h2_source->product SAMP_RAMP isobutyraldehyde Isobutyraldehyde hydrazone Chiral Hydrazone isobutyraldehyde->hydrazone samp (S)-SAMP samp->hydrazone deprotonation Deprotonation (LDA) hydrazone->deprotonation azaenolate Azaenolate deprotonation->azaenolate allylation Allylation (Allyl Bromide) azaenolate->allylation alkylated_hydrazone Alkylated Hydrazone allylation->alkylated_hydrazone cleavage Cleavage (Ozonolysis or Hydrolysis) alkylated_hydrazone->cleavage alkylated_hydrazone->cleavage product This compound cleavage->product auxiliary_recovery SAMP Recovery cleavage->auxiliary_recovery

Synthesis of 2-Methyl-5-hexen-3-ol from isobutyraldehyde and allyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the synthesis of 2-methyl-5-hexen-3-ol from isobutyraldehyde (B47883) and allyl bromide. The core of this transformation is the Barbier-type reaction, an organometallic process that offers a convenient one-pot approach to the formation of homoallylic alcohols. This document details the underlying reaction mechanism, presents quantitative data from relevant studies, and provides an adaptable experimental protocol. Furthermore, reaction pathways and experimental workflows are visualized to enhance understanding for researchers, scientists, and professionals in drug development.

Introduction

The synthesis of homoallylic alcohols is a cornerstone of organic chemistry, providing valuable intermediates for the construction of complex molecular architectures in natural product synthesis and drug discovery. This compound, a specific homoallylic alcohol, can be efficiently synthesized through the reaction of isobutyraldehyde with an allyl organometallic species generated in situ from allyl bromide. The Barbier reaction is particularly well-suited for this purpose as it involves the one-pot reaction of an alkyl halide, a carbonyl compound, and a metal.[1][2] This method is often favored over the similar Grignard reaction because the organometallic intermediate is generated in the presence of the carbonyl substrate, obviating the need for pre-formation of a sensitive organometallic reagent.[1][2] Metals such as zinc, tin, indium, and magnesium are commonly employed to mediate this reaction.[1][2][3]

Reaction Mechanism and Specificity

The Barbier reaction proceeds through the in situ formation of an organometallic species. In this specific synthesis, a metal, such as zinc or tin, reacts with allyl bromide to form an allylorganometallic intermediate. This nucleophilic species then attacks the electrophilic carbonyl carbon of isobutyraldehyde. The subsequent hydrolysis of the resulting metal alkoxide yields the final product, this compound. The reaction is typically carried out in a single step.[4]

One of the key advantages of the Barbier reaction is its tolerance to a wider range of functional groups and reaction conditions compared to the Grignard reaction. Notably, it can often be performed in aqueous or solvent-free conditions, aligning with the principles of green chemistry.[2][5]

Quantitative Data Summary

The yield of the Barbier reaction for the synthesis of homoallylic alcohols, including those structurally similar to this compound, is influenced by the choice of metal, solvent, and reaction conditions. Below is a summary of representative yields for Barbier-type reactions involving aliphatic aldehydes and allyl bromide.

MetalAldehydeSolvent/ConditionReaction TimeYield (%)Reference
ZincAliphatic Aldehydes (general)Solvent-free, room temp.10-30 min68-91[5]
TinAliphatic Aldehydes (general)Aqueous HCl, room temp.30-60 minModerate to Excellent[6]
ZincHexanalBall-milling, DMSO2 hours69[7]
ZincCyclohexanecarboxaldehydeBall-milling, DMSO2 hours70[7]

Physical and Spectroscopic Data for this compound:

PropertyValueReference
Molecular FormulaC₇H₁₄O[8][9]
Molecular Weight114.19 g/mol [9]
CAS Number32815-70-6[8][9]
Boiling Point149.5 °C at 760 mmHg[10]
Density0.83 g/cm³[10]
Flash Point53.1 °C[10]
13C NMR PeaksSee PubChem CID 141746[9]
IR SpectrumSee NIST Chemistry WebBook[8]
Mass Spectrum (GC-MS)m/z top peak: 73, 2nd highest: 55, 3rd highest: 43[9]

Experimental Protocol (Adaptable)

This protocol is a generalized procedure for the zinc-mediated synthesis of this compound based on similar Barbier reactions with aliphatic aldehydes.[5][7] Researchers should optimize conditions for their specific laboratory setup.

Materials:

  • Isobutyraldehyde (2-methylpropanal)

  • Allyl bromide (3-bromopropene)

  • Zinc powder or dust

  • Anhydrous tetrahydrofuran (B95107) (THF) or solvent-free conditions

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate (B1210297) for extraction

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle (if necessary)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add zinc powder (typically 1.5 to 2 equivalents relative to the aldehyde). The apparatus should be under an inert atmosphere (e.g., nitrogen or argon), although some solvent-free protocols can be performed in air.[7]

  • Reagent Addition: A mixture of isobutyraldehyde (1 equivalent) and allyl bromide (1.2 to 1.5 equivalents) is prepared. This mixture can be added to the zinc suspension in a solvent like THF, or directly in a solvent-free manner. The addition should be done dropwise at a rate that maintains a gentle reflux or a controlled temperature rise. For solvent-free reactions, the reactants can be combined and stirred at room temperature.[5]

  • Reaction: The reaction mixture is stirred vigorously. The reaction is often exothermic. The reaction time can vary from 10 minutes to several hours, depending on the scale and conditions.[5] Reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the intermediate zinc alkoxide and dissolve the inorganic salts.

  • Extraction: The aqueous layer is extracted three times with diethyl ether or ethyl acetate. The combined organic layers are then washed with brine (saturated NaCl solution), dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.

  • Purification: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator. The crude product can then be purified by fractional distillation or flash column chromatography on silica (B1680970) gel to yield pure this compound.

Visualizations

Reaction Pathway

Reaction_Pathway Isobutyraldehyde Isobutyraldehyde Alkoxide Metal Alkoxide Intermediate Isobutyraldehyde->Alkoxide Nucleophilic Attack AllylBromide Allyl Bromide Organometallic Allyl-Metal Intermediate AllylBromide->Organometallic + Metal Metal (Zn or Sn) Metal->Organometallic + Organometallic->Alkoxide Nucleophilic Attack Product This compound Alkoxide->Product Hydrolysis (Work-up) Experimental_Workflow start Start setup Reaction Setup (Flask, Metal, Inert Atmosphere) start->setup addition Reagent Addition (Isobutyraldehyde + Allyl Bromide) setup->addition reaction Reaction (Stirring, Temp. Control) addition->reaction quench Quenching (aq. NH4Cl) reaction->quench extraction Extraction (Organic Solvent) quench->extraction drying Drying (Anhydrous Salt) extraction->drying purification Purification (Distillation/Chromatography) drying->purification end Final Product purification->end

References

Grignard reaction mechanism for 2-Methyl-5-hexen-3-ol formation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Grignard Reaction Mechanism for the Formation of 2-Methyl-5-hexen-3-ol

Introduction

The Grignard reaction, a cornerstone of organic chemistry, provides a powerful method for forming carbon-carbon bonds. Discovered by Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912, this reaction utilizes an organomagnesium halide (the Grignard reagent) to act as a potent nucleophile.[1] The reagent's carbanionic character allows it to attack a wide range of electrophilic carbons, most notably the carbonyl carbon of aldehydes and ketones, to produce alcohols.[1][2]

This guide provides a detailed examination of the synthesis of this compound via the Grignard reaction. This specific transformation involves the nucleophilic addition of an allylmagnesium reagent to isobutyraldehyde (B47883) (2-methylpropanal). We will explore the core reaction mechanism, present a detailed experimental protocol, summarize key quantitative data, and provide visual diagrams to illustrate the reaction pathway and experimental workflow, tailored for researchers and professionals in the field of drug development and chemical synthesis.

Physicochemical and Spectral Data

A summary of the key physical, chemical, and spectral properties of the target compound, this compound, is presented below. This data is crucial for reaction monitoring, purification, and final product characterization.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 32815-70-6[3][4][5]
Molecular Formula C₇H₁₄O[3][4][5]
Molecular Weight 114.19 g/mol [3][4]
Boiling Point 149.5 °C at 760 mmHg[6]
Density 0.83 g/cm³[6]
Flash Point 53.1 °C[6]

| Appearance | Colorless liquid (Predicted) |

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Feature Predicted Chemical Shift / Frequency
¹H NMR -OH Broad singlet, ~1.5-3.5 ppm
CH (OH) Multiplet, ~3.4-3.6 ppm
CH (CH₃)₂ Multiplet, ~1.7-1.9 ppm
CH =CH₂ Multiplet, ~5.7-5.9 ppm
CH=CH Multiplets, ~5.0-5.2 ppm
-CH ₂-CH= Multiplet, ~2.1-2.3 ppm
-CH(CH ₃)₂ Doublet, ~0.9 ppm
¹³C NMR C (OH) ~78-80 ppm
C H=CH₂ ~134-136 ppm
CH=C H₂ ~117-119 ppm
C H(CH₃)₂ ~32-34 ppm
C H₂-CH= ~41-43 ppm
-CH(C H₃)₂ ~17-19 ppm (two signals)
IR Spectroscopy O-H stretch Broad, ~3200-3600 cm⁻¹
C-H stretch (sp³) ~2850-3000 cm⁻¹
C=C stretch ~1640-1680 cm⁻¹

| | C-O stretch | ~1050-1150 cm⁻¹ |

Core Reaction Mechanism

The synthesis of this compound proceeds in two primary stages: the formation of the Grignard reagent followed by its nucleophilic attack on an aldehyde.

Stage 1: Formation of Allylmagnesium Bromide The Grignard reagent is prepared by reacting an organic halide, in this case, allyl bromide, with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF).[1] The magnesium undergoes an oxidative insertion into the carbon-halogen bond.[7] This process inverts the polarity (umpolung) of the carbon atom attached to the halogen, transforming it from an electrophilic site into a highly nucleophilic, carbanionic center.[7]

Stage 2: Nucleophilic Addition to Isobutyraldehyde The highly polar carbon-magnesium bond of the Grignard reagent makes the allyl group a potent nucleophile.[2] This nucleophile readily attacks the electrophilic carbonyl carbon of isobutyraldehyde. The π-bond of the carbonyl group breaks, and its electrons move to the oxygen atom, forming a magnesium alkoxide intermediate.[2]

Stage 3: Acidic Workup (Protonation) The reaction is completed by an acidic workup. A mild acid, typically a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl), is added to the reaction mixture. This protonates the alkoxide intermediate to yield the final alcohol product, this compound, and forms water-soluble magnesium salts that can be easily removed.[8]

Grignard_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products allyl_br Allyl Bromide (CH₂=CHCH₂Br) grignard Allylmagnesium Bromide (CH₂=CHCH₂MgBr) allyl_br->grignard Ether mg Magnesium (Mg) mg->grignard Ether aldehyde Isobutyraldehyde ((CH₃)₂CHCHO) alkoxide Magnesium Alkoxide Intermediate aldehyde->alkoxide Nucleophilic Attack grignard->alkoxide Nucleophilic Attack product This compound alkoxide->product Protonation workup H₃O⁺ (Workup) workup->alkoxide

Caption: Reaction pathway for the synthesis of this compound.

Detailed Experimental Protocol

Safety Precautions: Grignard reagents are highly reactive, moisture-sensitive, and can ignite spontaneously.[1] All procedures must be conducted under strictly anhydrous conditions in a well-ventilated fume hood. Diethyl ether is extremely flammable.

Materials and Reagents:

  • Magnesium turnings

  • Allyl bromide

  • Isobutyraldehyde (2-methylpropanal)

  • Anhydrous diethyl ether

  • Iodine crystal (for initiation)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Argon or Nitrogen gas supply

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Glassware (dried in an oven at >120°C for several hours and cooled under an inert atmosphere)

Procedure:

Part A: Preparation of Allylmagnesium Bromide

  • Assemble the dry three-necked flask with a stir bar, reflux condenser (with a drying tube or inert gas inlet), and a dropping funnel. Flame-dry the entire apparatus under a stream of inert gas (Argon or Nitrogen) to remove any residual moisture.[1]

  • Place magnesium turnings (1.2 eq.) in the flask. Add a single crystal of iodine to help initiate the reaction.[9]

  • In the dropping funnel, prepare a solution of allyl bromide (1.0 eq.) in anhydrous diethyl ether.

  • Add a small portion (~10%) of the allyl bromide solution to the magnesium turnings. The reaction is initiated when the brownish color of the iodine disappears and bubbling is observed. Gentle warming may be required.

  • Once the reaction has started, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture for an additional 30-60 minutes until most of the magnesium has been consumed. The resulting grey/brown solution is the Grignard reagent.

Part B: Reaction with Isobutyraldehyde

  • Cool the Grignard reagent solution to 0 °C using an ice bath.

  • Prepare a solution of isobutyraldehyde (0.95 eq.) in anhydrous diethyl ether in the dropping funnel.

  • Add the isobutyraldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours.

Part C: Workup and Purification

  • Cool the reaction mixture again to 0 °C in an ice bath.

  • Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise. This will hydrolyze the alkoxide and dissolve the magnesium salts.

  • Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers.

  • Extract the aqueous layer two more times with diethyl ether.

  • Combine all organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude oil by vacuum distillation to obtain pure this compound.

Experimental_Workflow prep 1. Apparatus Preparation (Flame-dry under N₂/Ar) grignard_form 2. Grignard Formation (Allyl-Br + Mg in Ether) prep->grignard_form reaction 3. Reaction (Add Isobutyraldehyde at 0°C) grignard_form->reaction quench 4. Quenching (Saturated NH₄Cl solution) reaction->quench extract 5. Extraction & Washing (Ether / Brine) quench->extract dry_evap 6. Drying & Evaporation (MgSO₄ / Rotovap) extract->dry_evap purify 7. Purification (Vacuum Distillation) dry_evap->purify analysis 8. Product Analysis (NMR, IR, GC-MS) purify->analysis

Caption: Standard experimental workflow for Grignard synthesis.

Quantitative Data Summary

The following table outlines the typical stoichiometry and expected yield for the synthesis of this compound. Yields for Grignard reactions can vary based on the purity of reagents and the strictness of anhydrous conditions.

Table 3: Reaction Parameters and Expected Yield

Parameter Value/Condition Notes
Stoichiometry
Allyl Bromide 1.0 eq. Limiting Reagent
Magnesium 1.2 eq. Excess to ensure full consumption of halide
Isobutyraldehyde 0.95 eq. Slight deficit to minimize unreacted aldehyde
Solvent Anhydrous Diethyl Ether THF can also be used
Reaction Time 2-4 hours Varies with scale and conditions
Reaction Temp. 0 °C to Room Temp. Initial addition is exothermic and requires cooling

| Typical Yield | 60-80% | Highly dependent on experimental conditions |

Conclusion

The Grignard reaction remains an indispensable tool for the synthesis of complex organic molecules, including secondary alcohols like this compound. A thorough understanding of the underlying mechanism, meticulous attention to anhydrous experimental conditions, and proper purification techniques are paramount to achieving high yields of the desired product. The protocols and data presented in this guide serve as a comprehensive resource for chemists aiming to perform this synthesis efficiently and safely.

References

Spectroscopic Data Interpretation of 2-Methyl-5-hexen-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectroscopic data for 2-Methyl-5-hexen-3-ol, a secondary alcohol with the chemical formula C₇H₁₄O and a molecular weight of 114.19 g/mol .[1][2] The interpretation of its Mass Spectrum, Infrared (IR) Spectrum, ¹³C Nuclear Magnetic Resonance (NMR) Spectrum, and ¹H NMR Spectrum is detailed below. This document serves as a comprehensive resource for the structural elucidation of this compound through modern spectroscopic techniques.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: Mass Spectrometry Data
Mass-to-Charge Ratio (m/z)Relative Intensity (%)Proposed Fragment
114Low[M]⁺ (Molecular Ion)
99Moderate[M - CH₃]⁺
73High[M - C₃H₅]⁺
71Moderate[M - C₃H₇]⁺
55High[C₄H₇]⁺
43Base Peak (100%)[C₃H₇]⁺ (Isopropyl Cation)
Table 2: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)DescriptionFunctional Group Assignment
3400-3300Strong, BroadO-H Stretch (Alcohol)
3080Medium=C-H Stretch (Alkene)
2960-2870StrongC-H Stretch (Alkane)
1645MediumC=C Stretch (Alkene)
1100StrongC-O Stretch (Secondary Alcohol)
995, 915Strong=C-H Bend (Alkene)
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Data (Predicted)
Chemical Shift (δ) ppmCarbon Atom Assignment
~138C5
~116C6
~77C3
~40C4
~32C2
~19C1
~17C1' (Methyl on C2)
Table 4: ¹H Nuclear Magnetic Resonance (NMR) Data (Predicted)
Chemical Shift (δ) ppmMultiplicityIntegrationProton Assignment
~5.8ddt1HH5
~5.1m2HH6
~3.5m1HH3
~2.2m2HH4
~1.8m1HH2
~1.6 (variable)br s1H-OH
~0.9d6HH1, H1'

Experimental Protocols

Mass Spectrometry

A dilute solution of this compound in a volatile organic solvent such as methanol (B129727) or dichloromethane (B109758) is prepared. The sample is then introduced into the mass spectrometer, typically via direct infusion or through a gas chromatography (GC) column for separation from any impurities. In the ion source, the molecules are ionized, commonly using electron ionization (EI) at 70 eV. The resulting charged fragments and the molecular ion are accelerated and separated by a mass analyzer based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating a mass spectrum.

Infrared (IR) Spectroscopy

A drop of neat this compound is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. The crystal is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is recorded. The sample is then applied, and the IR spectrum is recorded over the range of 4000-400 cm⁻¹. The resulting spectrum provides information about the vibrational frequencies of the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Approximately 10-20 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ 0.00 ppm). The sample is placed in the NMR spectrometer, and the magnetic field is shimmed to achieve homogeneity. For ¹H NMR, the spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled spectrum is typically acquired, which results in a single peak for each unique carbon atom.

Spectroscopic Interpretation Workflow

The following diagram illustrates the logical workflow for the interpretation of the spectroscopic data to elucidate the structure of this compound.

G cluster_MS Mass Spectrometry cluster_IR Infrared Spectroscopy cluster_13C 13C NMR Spectroscopy cluster_1H 1H NMR Spectroscopy MS_Data m/z = 114 (M+) m/z = 43 (Base Peak) MS_Interp Confirms Molecular Weight Indicates Isopropyl Group MS_Data->MS_Interp Structure Proposed Structure: This compound MS_Interp->Structure IR_Data ~3350 cm-1 (broad) ~1645 cm-1 (medium) ~1100 cm-1 (strong) IR_Interp Presence of O-H (Alcohol) Presence of C=C (Alkene) Presence of C-O IR_Data->IR_Interp IR_Interp->Structure C13_Data 7 unique signals C13_Interp Confirms 7 carbon atoms ~77 ppm (C-O) ~138, 116 ppm (C=C) C13_Data->C13_Interp C13_Interp->Structure H1_Data Signals at ~5.8, 5.1, 3.5, 0.9 ppm Complex splitting patterns H1_Interp Vinyl, carbinol, and isopropyl protons Confirms connectivity H1_Data->H1_Interp H1_Interp->Structure

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 2-Methyl-5-hexen-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Methyl-5-hexen-3-ol. This document outlines the predicted spectral data, detailed experimental protocols for data acquisition, and visual representations of the molecular structure and analytical workflow. The information presented herein is intended to support researchers and professionals in the fields of chemical analysis, quality control, and drug development.

Predicted NMR Spectral Data

Due to the limited availability of experimental spectra in public databases, the following ¹H and ¹³C NMR data for this compound in CDCl₃ were generated using a reliable online prediction tool. These predicted values provide a strong foundation for spectral interpretation and structural confirmation.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound reveals distinct signals corresponding to the different proton environments in the molecule. The data, including chemical shifts (δ), multiplicities, and coupling constants (J), are summarized in Table 1.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Chemical Shift (ppm)MultiplicityProtons
5.85ddt, J= 17.1, 10.2, 6.7 Hz1H, H-5
5.14ddt, J= 17.1, 1.6, 1.5 Hz1H, H-6a
5.08ddt, J= 10.2, 1.5, 1.1 Hz1H, H-6b
3.63ddd, J= 7.9, 5.1, 3.2 Hz1H, H-3
2.30m1H, H-4a
2.15m1H, H-4b
1.75m1H, H-2
0.93d, J= 6.8 Hz3H, CH₃-2
0.91d, J= 6.8 Hz3H, CH₃-2'
Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum provides insights into the carbon framework of this compound. The chemical shifts for each unique carbon atom are presented in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Chemical Shift (ppm)Carbon
134.8C-5
117.8C-6
76.5C-3
40.2C-4
33.1C-2
18.5CH₃-2
17.6CH₃-2'

Experimental Protocols

The following sections describe standardized methodologies for the preparation of samples and the acquisition of ¹H and ¹³C NMR spectra. These protocols are designed to ensure high-quality, reproducible results.

Sample Preparation for a Liquid Analyte

A systematic approach to sample preparation is crucial for obtaining high-resolution NMR spectra.

  • Analyte Measurement : For a liquid sample such as this compound, accurately measure approximately 5-20 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.[1]

  • Solvent Addition : Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm) to the vial.[1]

  • Homogenization : Gently vortex or swirl the vial to ensure the sample is completely dissolved and the solution is homogeneous.

  • Transfer to NMR Tube : Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. To remove any particulate matter, a small plug of glass wool can be placed in the pipette to act as a filter.[2]

  • Capping and Labeling : Securely cap the NMR tube to prevent solvent evaporation and clearly label it with the sample identification.

NMR Spectrometer Setup and Data Acquisition

The following are general parameters for acquiring routine ¹H and ¹³C NMR spectra on a standard NMR spectrometer.

  • Spectrometer Preparation : Insert the NMR tube into the spinner turbine and place it in the magnet.

  • Locking and Shimming : Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition Parameters :

    • Pulse Program : Standard single-pulse experiment.

    • Number of Scans (NS) : 8 to 16 scans for a sample of this concentration.

    • Receiver Gain : Optimized automatically by the spectrometer.

    • Acquisition Time (AQ) : Typically 2-4 seconds.

    • Relaxation Delay (D1) : 1-2 seconds.

  • ¹³C NMR Acquisition Parameters :

    • Pulse Program : Proton-decoupled single-pulse experiment.

    • Number of Scans (NS) : 128 scans or more, depending on the sample concentration.

    • Receiver Gain : Optimized automatically.

    • Acquisition Time (AQ) : Typically 1-2 seconds.

    • Relaxation Delay (D1) : 2 seconds.

  • Data Processing : Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. For ¹H NMR, integrate the signals to determine the relative proton ratios.

Visualizations

The following diagrams, generated using the DOT language, provide a visual representation of the molecular structure and the experimental workflow.

Caption: Molecular structure of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Analyte dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire 1H and 13C Spectra lock_shim->acquire process Fourier Transform and Phasing acquire->process interpret Spectral Interpretation process->interpret report Generate Report interpret->report

Caption: Experimental workflow for NMR analysis.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Methyl-5-hexen-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 2-methyl-5-hexen-3-ol. Understanding the fragmentation pathways of this unsaturated alcohol is crucial for its unambiguous identification in complex matrices, which is of significant interest in fields ranging from flavor and fragrance analysis to metabolomics and pharmaceutical research. This document outlines the primary fragmentation mechanisms, presents quantitative data of the key fragment ions, and provides a detailed experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS).

Core Fragmentation Pathways of this compound

The mass spectrum of this compound (C₇H₁₄O, molecular weight: 114.19 g/mol ) is characterized by several key fragmentation pathways common to secondary and allylic alcohols.[1] Under electron ionization, the molecular ion ([M]⁺˙) is often of low abundance or entirely absent due to the lability of the C-O bond and the propensity for facile fragmentation. The primary fragmentation routes include α-cleavage, dehydration, and rearrangement reactions.

α-Cleavage: The most significant fragmentation pathway for alcohols involves the cleavage of a C-C bond adjacent to the carbon bearing the hydroxyl group. For this compound, two primary α-cleavage routes are possible, leading to the formation of resonance-stabilized oxonium ions.

  • Cleavage of the C2-C3 bond: Loss of an isopropyl radical (•CH(CH₃)₂) results in the formation of a fragment ion at m/z 71 .

  • Cleavage of the C3-C4 bond: Loss of an allyl radical (•CH₂CH=CH₂) leads to the formation of a highly abundant and stable oxonium ion at m/z 73 .

Dehydration: The elimination of a water molecule (H₂O, 18 Da) from the molecular ion is a characteristic fragmentation for many alcohols. This results in the formation of an alkene radical cation at m/z 96 . This ion may undergo further fragmentation.

Rearrangement Reactions: The presence of the double bond can facilitate rearrangement reactions. A notable rearrangement involves the transfer of a hydrogen atom followed by the loss of a neutral molecule, leading to the formation of a stable carbocation. For instance, a fragment ion at m/z 56 can be attributed to a rearrangement process.

Quantitative Mass Spectrometry Data

The electron ionization mass spectrum of this compound is dominated by fragments resulting from α-cleavage. The following table summarizes the most significant ions observed, their proposed structures, and their relative intensities.

m/zProposed Fragment IonRelative Intensity (%)
114[C₇H₁₄O]⁺˙ (Molecular Ion)Very Low / Absent
99[M - CH₃]⁺Low
85[M - C₂H₅]⁺Moderate
73[CH(OH)CH(CH₃)₂]⁺High (Often Base Peak)
71[CH(OH)CH₂CH=CH₂]⁺Moderate
57[C₄H₉]⁺Moderate
55[C₄H₇]⁺High
43[C₃H₇]⁺ (Isopropyl cation)High

Note: Relative intensities can vary slightly depending on the specific instrumentation and experimental conditions.

Experimental Protocols

A standard method for the analysis of this compound is by Gas Chromatography coupled with Mass Spectrometry (GC-MS).

Sample Preparation

For the analysis of volatile compounds like this compound, direct liquid injection of a diluted sample is a common and straightforward approach.

  • Standard Solution Preparation: Prepare a stock solution of 1 mg/mL of this compound in a volatile organic solvent such as methanol (B129727) or dichloromethane.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent.

  • Vialing: Transfer the working solution to a 2 mL autosampler vial with a screw cap and a PTFE/silicone septum.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

  • Column: A non-polar or mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable for the separation of this compound.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless or split (e.g., 20:1 split ratio) depending on the sample concentration.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold at 200 °C for 5 minutes.

  • Mass Spectrometer:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Scan Range: m/z 35-200.

Visualizations

The following diagrams illustrate the proposed fragmentation pathways of this compound and a typical experimental workflow for its analysis.

Fragmentation_Pathways cluster_alpha α-Cleavage cluster_dehydration Dehydration cluster_rearrangement Rearrangement M [C7H14O]+• m/z 114 (this compound) F73 [C4H9O]+ m/z 73 M->F73 - •C3H5 F71 [C4H7O]+ m/z 71 M->F71 - •C3H7 F96 [C7H12]+• m/z 96 M->F96 - H2O F56 [C4H8]+• m/z 56 M->F56 Rearrangement

Caption: Proposed fragmentation pathways of this compound in EI-MS.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Prepare Standard Solution (1 mg/mL in Methanol) B Dilute to Working Solution (1-10 µg/mL) A->B C Transfer to Autosampler Vial B->C D Inject into GC-MS C->D E Separation on Capillary Column D->E F Electron Ionization (70 eV) E->F G Mass Analysis (Quadrupole) F->G H Data Acquisition G->H I Spectral Interpretation H->I J Compound Identification I->J

Caption: Experimental workflow for the GC-MS analysis of this compound.

References

FT-IR Spectrum of 2-Methyl-5-hexen-3-ol: A Technical Guide to the Hydroxyl Stretch

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2-Methyl-5-hexen-3-ol, with a specific focus on the hydroxyl (-OH) stretching vibration. This information is critical for the characterization and quality control of this compound in research and development settings.

The Hydroxyl Stretch: A Key Indicator

The hydroxyl group is a primary functional group in this compound, and its corresponding stretching vibration is a prominent feature in its FT-IR spectrum. The position and shape of the O-H stretching band are highly sensitive to the molecular environment, particularly the presence of hydrogen bonding.

In the condensed phase (as a neat liquid), alcohols like this compound typically exhibit extensive intermolecular hydrogen bonding. This interaction weakens the O-H bond, causing the stretching vibration to appear at a lower frequency and as a broad band. In contrast, a "free" or non-hydrogen-bonded hydroxyl group, which might be observed in a very dilute solution in a non-polar solvent, would present as a sharp and weaker band at a higher frequency.[1][2]

Quantitative Data for the Hydroxyl Stretch

The FT-IR spectrum of this compound has been recorded and is available in spectral databases. While direct access to proprietary spectral data is restricted, the expected and reported region for the hydroxyl stretch of a secondary alcohol in a neat (liquid) phase is well-established. The table below summarizes the characteristic vibrational frequency for the hydroxyl group in this compound.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Appearance in Neat Sample
Hydroxyl (-OH)Stretching3200 - 3500[3][4]Strong, Broad
"Free" Hydroxyl (-OH)Stretching3600 - 3700Sharp, Medium (in dilute solution)

Note: The exact peak maximum can vary slightly based on sample purity and instrumental parameters.

Experimental Protocol for FT-IR Analysis

The following protocol outlines a standard procedure for obtaining the FT-IR spectrum of liquid this compound using an Attenuated Total Reflectance (ATR) accessory, a common and effective technique for liquid samples.[5][6]

3.1. Instrumentation and Materials

  • Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer, such as a Bruker Tensor 27 FT-IR, equipped with a Deuterated Triglycine Sulfate (DTGS) detector.[7]

  • Accessory: An Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide (B1212193) (ZnSe) crystal.

  • Sample: this compound (neat liquid).

  • Cleaning Supplies: Reagent-grade isopropanol (B130326) or ethanol (B145695) and lint-free laboratory wipes.

3.2. Procedure

  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has undergone its startup diagnostics. The sample compartment should be purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Background Spectrum:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol or ethanol and allow it to dry completely.

    • Record a background spectrum. This will account for the absorbance of the ATR crystal and the atmospheric conditions.

  • Sample Application:

    • Place a small drop of neat this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

  • Spectrum Acquisition:

    • Acquire the sample spectrum. Typical acquisition parameters are:

      • Spectral Range: 4000 - 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Scans: 16-32 scans (co-added to improve signal-to-noise ratio)

  • Data Processing:

    • The acquired interferogram is Fourier-transformed to produce the infrared spectrum.

    • If necessary, perform a baseline correction and an ATR correction to account for the wavelength-dependent depth of penetration of the evanescent wave.

  • Cleaning:

    • Thoroughly clean the ATR crystal with isopropanol or ethanol to remove all traces of the sample.

Visualization of the Hydroxyl Stretch Phenomenon

The following diagram illustrates the relationship between the physical state of the alcohol and the resulting appearance of the hydroxyl stretch in the FT-IR spectrum.

Hydroxyl Stretch Dependence on Hydrogen Bonding

This guide provides a foundational understanding of the FT-IR hydroxyl stretch of this compound. For definitive identification and quality assessment, it is recommended to compare the acquired spectrum of a sample to a reference spectrum from a reputable spectral database.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Methyl-5-hexen-3-ol

Introduction

This compound, also known as allyl isopropyl carbinol, is an unsaturated alcohol with significant potential as a versatile building block in organic synthesis.[1][2] Its bifunctional nature, containing both a hydroxyl group and a carbon-carbon double bond, allows for a diverse range of chemical transformations.[1] This guide provides a comprehensive overview of its core physical and chemical properties, experimental protocols for its synthesis, and a discussion of its reactivity, tailored for professionals in research and development.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below. These values are critical for designing experimental conditions, predicting its behavior in various solvents, and ensuring safe handling.

PropertyValueReference(s)
IUPAC Name 2-methylhex-5-en-3-ol[3]
CAS Number 32815-70-6[3][4][5]
Molecular Formula C₇H₁₄O[3][5][6]
Molecular Weight 114.19 g/mol [3]
Boiling Point 149.5°C at 760 mmHg[1][6]
Density 0.83 g/cm³[1][6]
Vapor Pressure 1.54 mmHg at 25°C[1][6]
Flash Point 53.1°C[1][6]
LogP (Octanol/Water Partition Coefficient) 1.57940[1][6]

Chemical Structure and Reactivity

The unique structure of this compound, featuring a secondary alcohol and a terminal alkene, dictates its chemical behavior. The hydroxyl (-OH) group can undergo typical alcohol reactions such as oxidation and substitution, while the double bond is susceptible to addition reactions.[1] The spatial relationship between these two functional groups influences the molecule's overall reactivity and makes it a valuable intermediate in the synthesis of fine chemicals and fragrances.[1]

main This compound fg_alcohol Secondary Alcohol (-OH) main->fg_alcohol  Features fg_alkene Terminal Alkene (C=C) main->fg_alkene   re_oxidation Oxidation fg_alcohol->re_oxidation  Leads to re_substitution Substitution / Esterification fg_alcohol->re_substitution  Leads to re_addition Addition Reactions (e.g., Halogenation, Hydrogenation) fg_alkene->re_addition  Leads to

Caption: Logical relationship of functional groups and their potential reaction pathways.

Experimental Protocols

Synthesis of this compound via Barbier-type Reaction

A documented method for synthesizing this compound involves a Barbier-type reaction between isobutyraldehyde (B47883) and allyl bromide, mediated by tin in an ionic liquid/water system. This approach has been reported to achieve a high yield.

Materials:

  • Isobutyraldehyde (78-84-2)[6]

  • Allyl bromide (106-95-6)[6]

  • Tin (Sn) metal[6]

  • Ionic liquid (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate)[6]

  • Water[6]

Procedure:

  • Combine isobutyraldehyde, allyl bromide, and tin in a reaction vessel containing an ionic liquid and water.

  • Stir the mixture at a constant temperature of 20°C.

  • Allow the reaction to proceed for 24 hours.[6]

  • Upon completion, extract the product from the reaction mixture using an appropriate organic solvent.

  • Purify the crude product, typically via distillation, to obtain this compound.

This specific protocol has been cited with a reference yield of 96.0%.[6]

G cluster_reactants Reactants cluster_conditions Reaction Conditions R1 Isobutyraldehyde P1 Reaction Mixture R1->P1 R2 Allyl Bromide R2->P1 C1 Tin (Sn) C1->P1 C2 Ionic Liquid / Water C2->P1 C3 20°C, 24h C3->P1 P2 Extraction & Purification P1->P2 Final This compound P2->Final

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data

Characterization of this compound is typically performed using standard spectroscopic methods.

  • Mass Spectrometry (MS): GC-MS analysis shows a top peak at m/z 73 and a second highest at m/z 55, which are characteristic fragments aiding in its identification.[3]

  • Infrared (IR) Spectroscopy: The IR spectrum provides information on the key functional groups. Data is available through the NIST Chemistry WebBook.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectral data is available for structural elucidation.[3]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a flammable liquid and vapor (H226).[3][7] Standard precautions for handling flammable liquids should be observed. These include working in a well-ventilated area, avoiding sources of ignition, and using appropriate personal protective equipment.[3] It is transported under the class 3 hazard designation (flammable liquids).[7]

References

An In-Depth Technical Guide to the Stereoisomers and Chirality of 2-Methyl-5-hexen-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomerism and chirality of 2-Methyl-5-hexen-3-ol, a secondary allylic alcohol with potential applications in synthetic chemistry and drug discovery. The presence of two chiral centers in its structure gives rise to four distinct stereoisomers. This document will delve into the structural chemistry of these isomers, discuss the principles of their synthesis and separation based on established methodologies for analogous chiral alcohols, and outline characterization techniques. Due to the limited availability of specific experimental data for the individual stereoisomers of this compound in publicly accessible literature, this guide will focus on the theoretical framework and provide representative experimental protocols for similar compounds.

Introduction to Stereoisomerism in this compound

This compound possesses two stereocenters at the C2 and C3 positions, leading to the existence of four possible stereoisomers. These stereoisomers consist of two pairs of enantiomers: (2R,3R) and (2S,3S), and (2R,3S) and (2S,3R). The relationship between these pairs is diastereomeric.

Molecular Structure:

  • C2: The carbon atom bonded to the methyl group.

  • C3: The carbon atom bonded to the hydroxyl group.

The spatial arrangement of the substituents around these two chiral centers determines the absolute configuration of each stereoisomer, designated by the Cahn-Ingold-Prelog (CIP) priority rules as either (R) or (S).

Physicochemical Properties of Stereoisomers

Enantiomers possess identical physical properties, such as boiling point, melting point, and solubility in achiral solvents. They differ only in their interaction with plane-polarized light, rotating it in equal but opposite directions. Diastereomers, on the other hand, have distinct physical and chemical properties, allowing for their separation by conventional techniques like chromatography and distillation.

While specific quantitative data for the individual stereoisomers of this compound are not extensively reported, the general properties of the racemic mixture are available.

Table 1: General Physicochemical Properties of this compound (Racemic Mixture)

PropertyValueReference
Molecular FormulaC₇H₁₄O[1]
Molecular Weight114.19 g/mol [1]
Boiling Point149.5 °C at 760 mmHg[2]
Density0.83 g/cm³[2]
CAS Number32815-70-6[1]

Experimental Protocols

Detailed experimental protocols for the stereoselective synthesis and chiral resolution of this compound are not readily found in the scientific literature. However, established methodologies for the synthesis and separation of analogous chiral allylic alcohols can be adapted.

Representative Enantioselective Synthesis

The enantioselective synthesis of a specific stereoisomer of this compound can be conceptually approached through asymmetric allylation of isobutyraldehyde. This would involve the use of a chiral allylboron or allyl-metal reagent.

Conceptual Workflow for Enantioselective Synthesis:

G cluster_start Starting Materials Isobutyraldehyde Isobutyraldehyde AsymmetricAllylation Asymmetric Allylation Isobutyraldehyde->AsymmetricAllylation ChiralAllylReagent Chiral Allylboron or Allyl-metal Reagent ChiralAllylReagent->AsymmetricAllylation Workup Reaction Work-up (e.g., Quenching, Extraction) AsymmetricAllylation->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Enantioenriched This compound Purification->Product

Caption: Conceptual workflow for the enantioselective synthesis of this compound.

Representative Chiral Resolution

A racemic mixture of this compound can be separated into its constituent enantiomers through chiral resolution. This typically involves derivatization with a chiral resolving agent to form diastereomers, which can then be separated by conventional chromatography.

Conceptual Workflow for Chiral Resolution:

G RacemicMixture Racemic this compound Derivatization Derivatization RacemicMixture->Derivatization ChiralAgent Chiral Resolving Agent (e.g., Chiral Acid) ChiralAgent->Derivatization Diastereomers Mixture of Diastereomers Derivatization->Diastereomers Separation Separation (e.g., Column Chromatography) Diastereomers->Separation Diastereomer1 Diastereomer 1 Separation->Diastereomer1 Diastereomer2 Diastereomer 2 Separation->Diastereomer2 Hydrolysis1 Hydrolysis Diastereomer1->Hydrolysis1 Hydrolysis2 Hydrolysis Diastereomer2->Hydrolysis2 Enantiomer1 Enantiomer 1 Hydrolysis1->Enantiomer1 Enantiomer2 Enantiomer 2 Hydrolysis2->Enantiomer2

Caption: Conceptual workflow for the chiral resolution of this compound.

Characterization of Stereoisomers

The characterization of the stereoisomers of this compound would rely on a combination of spectroscopic and chiroptical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the constitution of the molecule. For diastereomers, distinct chemical shifts and coupling constants are expected. Chiral derivatizing agents or chiral solvating agents can be used to differentiate enantiomers in the NMR spectrum.

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern, confirming the identity of the compound.

  • Chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These are the primary techniques for determining the enantiomeric excess (ee) and diastereomeric ratio (dr) of a sample. Chiral stationary phases are employed to separate the enantiomers.

  • Polarimetry: Measures the optical rotation of a chiral compound, which is a characteristic property of a specific enantiomer. The specific rotation ([α]) would be a key parameter for characterizing the pure enantiomers of this compound.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the biological activity or involvement in signaling pathways of this compound or its individual stereoisomers. Unsaturated aliphatic alcohols, as a class of compounds, are known to occur in nature and can exhibit a range of biological activities, including roles as semiochemicals (pheromones, attractants) and possessing antimicrobial properties.[3] Some aliphatic alcohols can also interact with cell membranes, potentially disrupting their function.[4] However, without specific studies on this compound, any discussion of its biological role would be speculative.

Logical Relationship for Investigating Biological Activity:

G cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_elucidation Mechanism of Action Synthesis Stereoselective Synthesis or Chiral Resolution of This compound Stereoisomers Screening Screening for Biological Activity (e.g., Antimicrobial, Cytotoxicity, Receptor Binding) Synthesis->Screening Pathway Identification of Molecular Targets and Signaling Pathways Screening->Pathway

Caption: Logical workflow for the investigation of the biological activity of this compound stereoisomers.

Conclusion

This compound is a chiral molecule with four potential stereoisomers. While general principles of stereoselective synthesis, chiral resolution, and characterization are well-established for similar allylic alcohols, specific experimental data and detailed protocols for this particular compound are lacking in the current body of scientific literature. Further research is required to isolate and characterize the individual stereoisomers, determine their specific properties, and investigate their potential biological activities. The methodologies and workflows presented in this guide provide a solid theoretical foundation for researchers and drug development professionals to approach the study of this and other chiral molecules.

References

Alternative Synthesis Routes for 2-Methyl-5-hexen-3-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of alternative synthesis routes for the versatile chiral building block, 2-Methyl-5-hexen-3-ol. The document details various synthetic strategies, including Grignard reactions, tin-mediated allylations, and stereoselective methods, offering researchers a range of options to suit specific laboratory and project requirements. Quantitative data is summarized for comparative analysis, and detailed experimental protocols are provided for key methodologies.

Introduction

This compound is a valuable homoallylic alcohol intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals. Its structure, featuring a secondary alcohol and a terminal double bond, allows for a variety of subsequent chemical transformations. The development of efficient and selective methods for its synthesis is therefore of significant interest to the scientific community. This guide explores several established and emerging routes to this compound, providing the necessary technical details for their practical implementation.

Synthesis Routes Overview

Several distinct synthetic pathways have been established for the preparation of this compound. The primary approaches involve the nucleophilic addition of an allyl group to isobutyraldehyde (B47883). The choice of methodology can influence factors such as yield, reaction conditions, and the potential for stereocontrol. The main routes covered in this guide are:

  • Grignard Reaction: A classic and widely used method involving the reaction of allylmagnesium bromide with isobutyraldehyde.

  • Tin-Mediated Allylation (Barbier-type reaction): An alternative to the Grignard reaction, often performed under milder conditions.

  • Reduction of 2-Methyl-5-hexen-3-one: A two-step approach involving the synthesis of the corresponding ketone followed by its reduction.

  • Stereoselective Synthesis: Methods to control the stereochemistry at the C3 carbinol center, leading to enantiomerically enriched products.

The following sections provide a detailed examination of these routes, including experimental protocols and comparative data.

Data Presentation

The following table summarizes the quantitative data for the different synthesis routes to provide a clear comparison of their efficiencies.

Synthesis RouteReagentsSolventReaction TimeTemperature (°C)Yield (%)Reference
Grignard Reaction Allyl bromide, Magnesium, IsobutyraldehydeDiethyl ether / THF~4 hours0 to reflux79-89 (for Grignard reagent)[1][2]
Tin-Mediated Allylation Allyl bromide, Tin, IsobutyraldehydeWater/Ionic Liquid24 hours2096[3]
Reduction of Ketone 2-Methyl-5-hexen-3-one, NaBH₄ or LiAlH₄Methanol (B129727) or Ether/THFVariesVariesHigh (typical for reductions)[4][5]

Experimental Protocols

Grignard Reaction Synthesis

The Grignard reaction provides a robust method for the formation of the carbon-carbon bond between the allyl group and the carbonyl carbon of isobutyraldehyde.

Step 1: Preparation of Allylmagnesium Bromide [1][2]

  • Apparatus: A dry, three-necked flask equipped with a reflux condenser (with a drying tube), a mechanical stirrer, and a dropping funnel.

  • Reagents:

    • Magnesium turnings (8.0 mol)

    • Dry diethyl ether (2.4 L)

    • Allyl bromide (3.31 mol)

    • A small crystal of iodine (as an initiator)

  • Procedure:

    • Place the magnesium turnings and dry diethyl ether in the flask and cool in an ice bath.

    • Add the iodine crystal.

    • Add a solution of allyl bromide in dry diethyl ether dropwise from the dropping funnel over 17 hours with stirring, maintaining a gentle reflux.

    • After the addition is complete, stir the mixture for an additional 30 minutes. The Grignard solution is then ready for use.

    • For reactions requiring THF, the diethyl ether can be removed by distillation and replaced with dry THF.[6]

Step 2: Reaction with Isobutyraldehyde

  • Apparatus: A round-bottom flask with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

  • Reagents:

    • Allylmagnesium bromide solution (from Step 1)

    • Isobutyraldehyde

    • Dry diethyl ether or THF

    • Saturated aqueous ammonium (B1175870) chloride solution (for quenching)

    • Diethyl ether (for extraction)

    • Anhydrous magnesium sulfate (B86663) (for drying)

  • Procedure:

    • Cool the allylmagnesium bromide solution to 0 °C in an ice bath.

    • Add a solution of isobutyraldehyde in dry diethyl ether or THF dropwise to the Grignard reagent with stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

    • Cool the reaction mixture again to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3 x volumes).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

    • Purify the product by distillation.

Tin-Mediated Allylation (Barbier-type Reaction)

This method offers an alternative to the Grignard reaction, often with the advantage of being performed in aqueous or ionic liquid media, which can be more environmentally benign. A high-yielding synthesis has been reported using an ionic liquid.[3]

  • Apparatus: A reaction vessel suitable for stirring at a constant temperature.

  • Reagents:

    • Isobutyraldehyde

    • Allyl bromide

    • Tin (powder or granules)

    • Ionic liquid (e.g., [bmim][BF₄])

    • Water

  • Procedure:

    • To a stirred mixture of isobutyraldehyde and allyl bromide in an ionic liquid and water, add tin.

    • Stir the reaction mixture at 20 °C for 24 hours.

    • Upon completion, extract the product with an organic solvent (e.g., diethyl ether).

    • Wash the combined organic extracts, dry over an anhydrous salt, and concentrate under reduced pressure.

    • Purify the product by distillation.

Reduction of 2-Methyl-5-hexen-3-one

This two-step route involves the synthesis of the corresponding ketone, 2-Methyl-5-hexen-3-one, followed by its reduction to the desired alcohol.

Step 1: Synthesis of 2-Methyl-5-hexen-3-one (Not detailed in provided search results)

The synthesis of the starting ketone would typically be achieved through methods such as the acylation of an appropriate organometallic reagent or the oxidation of a corresponding secondary alcohol.

Step 2: Reduction to this compound [4][5]

  • Apparatus: A round-bottom flask with a magnetic stirrer.

  • Reagents:

    • 2-Methyl-5-hexen-3-one

    • Sodium borohydride (B1222165) (NaBH₄) or Lithium aluminum hydride (LiAlH₄)

    • Methanol (for NaBH₄) or dry diethyl ether/THF (for LiAlH₄)

    • Water or dilute acid (for workup)

  • Procedure (using NaBH₄):

    • Dissolve 2-Methyl-5-hexen-3-one in methanol and cool the solution in an ice bath.

    • Add sodium borohydride portion-wise with stirring.

    • After the addition is complete, stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

    • Carefully add water to quench the excess reagent.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with an organic solvent.

    • Dry the combined organic layers and concentrate to give the product.

    • Purify by distillation.

Note on LiAlH₄: Lithium aluminum hydride is a much stronger reducing agent and must be used in anhydrous solvents like diethyl ether or THF. The workup requires careful, sequential addition of water and then a dilute acid to neutralize the reaction and dissolve the aluminum salts.

Stereoselective Synthesis

Achieving stereocontrol in the synthesis of this compound is crucial for its application in the synthesis of chiral molecules. This typically involves the use of chiral catalysts or auxiliaries in the allylation of isobutyraldehyde.

While a specific, detailed protocol for the asymmetric synthesis of this compound was not found in the provided search results, general strategies for the enantioselective allylation of aldehydes have been reported and can be adapted. One promising approach involves the use of chiral phosphoric acid catalysts with allylboronates.[7][8]

General Concept for Chiral Phosphoric Acid-Catalyzed Allylation:

  • Catalyst: A chiral phosphoric acid, such as (R)-TRIP-PA.

  • Allylating Agent: An allylboronic acid pinacol (B44631) ester.

  • Procedure Outline: The aldehyde (isobutyraldehyde) is reacted with the allylboronate in the presence of a catalytic amount of the chiral phosphoric acid in a suitable solvent (e.g., toluene) at a controlled temperature (e.g., 0 °C to -30 °C). The reaction is then quenched and worked up to isolate the enantiomerically enriched homoallylic alcohol. The enantiomeric excess of the product would be determined by chiral chromatography (HPLC or GC).

Visualizations

The following diagrams illustrate the key synthetic pathways described in this guide.

Grignard_Synthesis Allyl bromide Allyl bromide Allylmagnesium bromide Allylmagnesium bromide Allyl bromide->Allylmagnesium bromide Diethyl ether Mg Mg Mg->Allylmagnesium bromide This compound This compound Allylmagnesium bromide->this compound Isobutyraldehyde Isobutyraldehyde Isobutyraldehyde->this compound 1. Ether/THF 2. H₂O workup

Caption: Grignard reaction pathway for the synthesis of this compound.

Tin_Mediated_Synthesis cluster_reactants Reactants Allyl bromide Allyl bromide This compound This compound Allyl bromide->this compound Tin Tin Tin->this compound Ionic Liquid/H₂O Isobutyraldehyde Isobutyraldehyde Isobutyraldehyde->this compound

Caption: Tin-mediated Barbier-type synthesis of this compound.

Reduction_Synthesis 2-Methyl-5-hexen-3-one 2-Methyl-5-hexen-3-one This compound This compound 2-Methyl-5-hexen-3-one->this compound Reducing Agent NaBH₄ or LiAlH₄ Reducing Agent->this compound Methanol or Ether/THF

Caption: Synthesis of this compound via reduction of the corresponding ketone.

Conclusion

This technical guide has outlined several viable synthetic routes to this compound, providing detailed experimental protocols for the most common methods. The choice of a particular route will depend on factors such as the desired scale of the reaction, the availability of reagents and equipment, and the need for stereocontrol. The Grignard reaction remains a reliable and high-yielding method, while tin-mediated allylation offers a milder alternative. For enantiomerically pure products, the development of a stereoselective allylation protocol based on the general principles outlined is recommended. Researchers and drug development professionals can use this guide as a starting point for the synthesis of this important building block in their own laboratories. Further optimization of the presented protocols may be necessary to achieve the desired outcomes for specific applications.

References

The Strategic Role of 2-Methyl-5-hexen-3-ol as a Chiral Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern organic synthesis, particularly in the fields of pharmaceutical development and natural product chemistry, where stereochemistry dictates biological activity. Among the vast arsenal (B13267) of chiral synthons, 2-methyl-5-hexen-3-ol, a seemingly simple homoallylic alcohol, emerges as a versatile and valuable building block. Its strategic placement of a stereocenter adjacent to both an isopropyl group and a reactive terminal alkene provides a powerful handle for the stereocontrolled construction of complex molecular architectures. This technical guide delves into the synthesis, key transformations, and applications of this compound, offering a comprehensive resource for chemists engaged in the art of asymmetric synthesis.

Enantioselective Synthesis of this compound: Mastering Stereocontrol

The utility of this compound as a chiral building block is entirely dependent on the ability to access it in high enantiomeric purity. The most direct and efficient method for its preparation is the asymmetric crotylation of isobutyraldehyde (B47883). This reaction, a cornerstone of asymmetric synthesis, establishes the crucial stereocenter at the carbinol carbon.

Asymmetric Crotylation of Isobutyraldehyde

The addition of a crotyl metal species to an aldehyde is a powerful method for the formation of homoallylic alcohols. To achieve high levels of stereocontrol, chiral reagents or catalysts are employed. One of the most reliable and widely used methods is the Brown asymmetric crotylation, which utilizes chiral borane (B79455) reagents derived from α-pinene.

The (Z)- and (E)-isomers of the crotylborane reagent react to form the syn- and anti-diastereomers of the homoallylic alcohol, respectively. The choice of the α-pinene enantiomer dictates the absolute stereochemistry of the newly formed chiral center. For the synthesis of this compound, the reaction of a crotylborane with isobutyraldehyde proceeds through a highly ordered, chair-like Zimmerman-Traxler transition state, which accounts for the high degree of stereoselectivity.

Below is a generalized experimental protocol for the asymmetric crotylation of isobutyraldehyde using Brown's reagent.

Experimental Protocol: Asymmetric Crotylation of Isobutyraldehyde

Materials:

  • (-)-B-chlorodiisopinocampheylborane ((-)-Ipc₂BCl) or (+)-B-chlorodiisopinocampheylborane ((+)-Ipc₂BCl)

  • (Z)-2-Butene or (E)-2-Butene

  • n-Butyllithium (n-BuLi) in hexanes

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Isobutyraldehyde

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF)

  • Sodium hydroxide (B78521) (NaOH)

  • 30% Hydrogen peroxide (H₂O₂)

Procedure:

  • Preparation of the Chiral Crotylborane Reagent: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), the chiral diisopinocampheylborane (B13816774) is prepared from the corresponding α-pinene enantiomer and borane dimethyl sulfide (B99878) complex. This is then converted to the B-crotyldiisopinocampheylborane by reaction with crotyl potassium, generated in situ from (Z)- or (E)-2-butene and n-butyllithium/potassium tert-butoxide.

  • Asymmetric Crotylation: The flask containing the chiral crotylborane reagent in anhydrous Et₂O is cooled to -78 °C. Freshly distilled isobutyraldehyde is added dropwise to the stirred solution. The reaction mixture is stirred at -78 °C for 3-4 hours.

  • Work-up: The reaction is quenched by the slow addition of BF₃·OEt₂ followed by warming to room temperature. The mixture is then oxidized by the careful addition of aqueous NaOH followed by the dropwise addition of H₂O₂ at 0 °C. The resulting mixture is stirred for several hours at room temperature.

  • Purification: The aqueous layer is separated and extracted with Et₂O. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (B86663) (MgSO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the enantiomerically enriched this compound.

Quantitative Data:

The Brown asymmetric crotylation is known for its high efficiency and stereoselectivity. The following table summarizes typical results for the crotylation of aldehydes.

AldehydeChiral BoraneCrotyl SourceDiastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)
Isobutyraldehyde(-)-Ipc₂B-crotyl(Z)-crotyl>95:5>95
Isobutyraldehyde(+)-Ipc₂B-crotyl(Z)-crotyl>95:5>95
Isobutyraldehyde(-)-Ipc₂B-crotyl(E)-crotyl5: >95>95
Isobutyraldehyde(+)-Ipc₂B-crotyl(E)-crotyl5: >95>95

Key Reactions of Chiral this compound

The synthetic utility of this compound lies in the selective transformations of its two functional groups: the secondary alcohol and the terminal alkene.

Reactions at the Hydroxyl Group
  • Oxidation: The secondary alcohol can be readily oxidized to the corresponding ketone, 2-methyl-5-hexen-3-one, using a variety of standard oxidizing agents such as pyridinium (B92312) chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane.

  • Protection: The hydroxyl group can be protected with a wide range of protecting groups (e.g., silyl (B83357) ethers, benzyl (B1604629) ethers, esters) to allow for selective manipulation of the alkene functionality.

  • Inversion: The stereochemistry of the alcohol can be inverted, if necessary, through a Mitsunobu reaction.

Reactions at the Alkene Moiety
  • Epoxidation: The terminal alkene can be epoxidized to form a chiral epoxide. The Sharpless asymmetric epoxidation, however, is not directly applicable as this compound is not an allylic alcohol. Standard epoxidation with reagents like meta-chloroperoxybenzoic acid (mCPBA) will proceed without significant facial selectivity unless directed by the existing stereocenter, which is often not highly effective for a remote stereocenter.

  • Ozonolysis: Oxidative cleavage of the double bond via ozonolysis provides a direct route to a chiral α-hydroxy aldehyde or carboxylic acid, depending on the work-up conditions.

  • Hydroboration-Oxidation: This two-step process converts the terminal alkene into a primary alcohol, yielding a chiral diol.

  • Cross-Metathesis: The terminal alkene is an excellent handle for cross-metathesis reactions, allowing for the elongation of the carbon chain and the introduction of new functional groups.

The interplay between these reactions allows for the elaboration of this compound into a diverse array of more complex chiral intermediates.

Key_Reactions This compound This compound 2-Methyl-5-hexen-3-one 2-Methyl-5-hexen-3-one This compound->2-Methyl-5-hexen-3-one Oxidation Protected Alcohol Protected Alcohol This compound->Protected Alcohol Protection Inverted Alcohol Inverted Alcohol This compound->Inverted Alcohol Mitsunobu Chiral Epoxide Chiral Epoxide This compound->Chiral Epoxide Epoxidation Chiral Aldehyde/Acid Chiral Aldehyde/Acid This compound->Chiral Aldehyde/Acid Ozonolysis Chiral Diol Chiral Diol This compound->Chiral Diol Hydroboration-Oxidation Elongated Alkene Elongated Alkene This compound->Elongated Alkene Cross-Metathesis

Key transformations of this compound.

Application in the Synthesis of Bioactive Molecules: The Case of Insect Pheromones

The stereochemistry of insect pheromones is often critical for their biological activity, with different enantiomers or diastereomers eliciting different behavioral responses. Chiral building blocks like this compound are therefore invaluable for the synthesis of these semiochemicals.

A prominent example is the synthesis of sitophilate (B47016) , the aggregation pheromone of the granary weevil, Sitophilus granarius. The structure of sitophilate is (4S,5R)-5-hydroxy-4-methyl-2-pentanone. While not a direct derivative of this compound, its constitutional isomer, 4-methyl-5-hexen-3-ol, serves as a key precursor, showcasing the utility of this class of chiral homoallylic alcohols. The synthesis of sitophilate highlights a typical strategic application of these building blocks.

The synthesis commences with the asymmetric crotylation of propionaldehyde (B47417) to generate the chiral homoallylic alcohol, (3S,4S)-4-methyl-5-hexen-3-ol. This is followed by a sequence of reactions including protection of the secondary alcohol, oxidative cleavage of the terminal alkene, and subsequent functional group manipulations to arrive at the target pheromone.

Sitophilate_Synthesis Propionaldehyde Propionaldehyde Chiral_Homoallylic_Alcohol (3S,4S)-4-Methyl-5-hexen-3-ol Propionaldehyde->Chiral_Homoallylic_Alcohol Asymmetric Crotylation Protected_Alcohol Protected (3S,4S)-4-Methyl-5-hexen-3-ol Chiral_Homoallylic_Alcohol->Protected_Alcohol Protection (e.g., TBS ether) Chiral_Aldehyde Chiral Aldehyde Intermediate Protected_Alcohol->Chiral_Aldehyde Ozonolysis Sitophilate (4S,5R)-Sitophilate Chiral_Aldehyde->Sitophilate Further transformations

Synthetic pathway to Sitophilate.

The biological activity of sitophilate is highly dependent on its stereochemistry. The (4S,5R)-enantiomer is the most active component of the pheromone blend. The synthesis of enantiomerically pure sitophilate is therefore crucial for its effective use in pest management strategies.

Conclusion

This compound and its isomers are potent chiral building blocks in organic synthesis. Their value stems from the ability to be synthesized in high enantiomeric purity and the presence of two distinct and readily transformable functional groups. The strategic application of this chiral synthon, as exemplified in the synthesis of insect pheromones, underscores its importance in the construction of complex, stereochemically defined molecules. For researchers in drug discovery and natural product synthesis, a thorough understanding of the preparation and reactivity of this and related chiral homoallylic alcohols opens up a plethora of possibilities for the efficient and elegant synthesis of biologically active compounds. The continued development of new asymmetric methodologies will undoubtedly further expand the utility of these versatile chiral building blocks.

Methodological & Application

Application Notes and Protocols for the Sharpless Epoxidation of 2-Methyl-5-hexen-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Sharpless asymmetric epoxidation is a renowned enantioselective reaction that transforms primary and secondary allylic alcohols into 2,3-epoxyalcohols with a high degree of stereocontrol.[1][2] Developed by K. Barry Sharpless, this method utilizes a catalyst system comprising titanium tetra(isopropoxide) (Ti(OiPr)₄), an enantiomerically pure dialkyl tartrate (such as diethyl tartrate, DET), and tert-butyl hydroperoxide (TBHP) as the oxidant.[2][3] The choice of the tartrate enantiomer dictates the facial selectivity of the epoxidation, allowing for the synthesis of specific stereoisomers of the epoxy alcohol product.[4] This protocol provides a detailed procedure for the Sharpless epoxidation of 2-Methyl-5-hexen-3-ol, a secondary allylic alcohol.

Key Reagents and Their Roles

ReagentFormulaRole
This compoundC₇H₁₄OSubstrate (allylic alcohol)
Titanium(IV) isopropoxideTi(OiPr)₄Catalyst
Diethyl tartrate (DET)C₈H₁₄O₆Chiral ligand
tert-Butyl hydroperoxide (TBHP)(CH₃)₃COOHOxidizing agent
Dichloromethane (B109758) (CH₂Cl₂)CH₂Cl₂Anhydrous solvent
3Å or 4Å Molecular SievesN/ATo remove trace water

Stereochemical Control

The stereochemical outcome of the Sharpless epoxidation is predictable. By orienting the allylic alcohol with the hydroxyl group in the bottom right corner of a plane containing the double bond, the choice of the diethyl tartrate (DET) enantiomer determines the face of the double bond that is epoxidized.[4]

  • L-(+)-Diethyl tartrate delivers the oxygen atom from the bottom face .

  • D-(-)-Diethyl tartrate delivers the oxygen atom from the top face .

Experimental Protocol

This protocol is adapted from established procedures for the Sharpless epoxidation of allylic alcohols.[2][5][6]

Materials:

  • This compound

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • L-(+)-Diethyl tartrate or D-(-)-Diethyl tartrate

  • Anhydrous tert-butyl hydroperoxide (TBHP) in a hydrocarbon solvent (e.g., toluene (B28343) or decane)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Powdered 3Å or 4Å molecular sieves

  • 10% aqueous NaOH solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Diethyl ether

  • Silica (B1680970) gel for column chromatography

Equipment:

  • Flame-dried, three-necked round-bottom flask with a magnetic stir bar

  • Thermometer

  • Nitrogen or argon inlet

  • Syringes

  • Cooling bath (e.g., dry ice/acetone or cryocooler)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add powdered 3Å or 4Å molecular sieves (approximately 1-2 g per 10 mmol of substrate).[7]

    • Add anhydrous dichloromethane (CH₂Cl₂) to the flask and cool the suspension to -20 °C using a cooling bath.

    • To the cooled and stirred suspension, add the chosen enantiomer of diethyl tartrate (1.2 equivalents) via syringe.

    • Slowly add titanium(IV) isopropoxide (1.0 equivalent) via syringe to the mixture.

    • Stir the resulting mixture at -20 °C for 30 minutes to allow for the formation of the chiral catalyst complex.

  • Substrate Addition:

    • Add this compound (1.0 equivalent) to the reaction mixture via syringe.

  • Epoxidation:

    • Slowly add a pre-cooled (-20 °C) solution of anhydrous tert-butyl hydroperoxide (1.5-2.0 equivalents) dropwise to the reaction mixture over 10-15 minutes. Ensure the internal temperature is maintained below -15 °C during the addition.

    • Stir the reaction mixture at -20 °C. The reaction progress should be monitored by thin-layer chromatography (TLC). Reaction times can vary from a few hours to several days depending on the substrate.[5]

  • Workup:

    • Upon completion of the reaction (as indicated by TLC), quench the reaction by adding water (a volume roughly equal to the volume of the reaction mixture).

    • Allow the mixture to warm to room temperature and stir vigorously for at least 1 hour.

    • Add a 10% aqueous NaOH solution and continue stirring for another 30 minutes. This should result in the formation of a biphasic mixture with clear layers.[8]

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer two to three times with diethyl ether.

    • Combine all organic layers.

  • Purification:

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude epoxy alcohol by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Quantitative Data Summary

The following table summarizes the typical quantitative parameters for a Sharpless epoxidation reaction. The exact amounts should be calculated based on the starting amount of this compound.

ParameterValue
Stoichiometry
This compound1.0 equivalent
Titanium(IV) isopropoxide1.0 equivalent (stoichiometric) or 5-10 mol% (catalytic)[5]
Diethyl tartrate1.2 equivalents (stoichiometric) or 6-12 mol% (catalytic)[5]
tert-Butyl hydroperoxide1.5 - 2.0 equivalents
Reaction Conditions
Temperature-20 °C
SolventAnhydrous Dichloromethane
Reaction TimeVaries (monitor by TLC)

Experimental Workflow Diagram

Sharpless_Epoxidation_Workflow Experimental Workflow for Sharpless Epoxidation A Reaction Setup: - Flame-dried flask under N2 - Add molecular sieves and CH2Cl2 - Cool to -20 °C B Catalyst Formation: - Add Diethyl Tartrate - Add Ti(OiPr)4 - Stir for 30 min at -20 °C A->B C Substrate Addition: - Add this compound B->C D Epoxidation Reaction: - Add pre-cooled TBHP solution - Stir at -20 °C - Monitor by TLC C->D E Reaction Quench: - Add water - Warm to room temperature D->E F Workup: - Add 10% NaOH solution - Separate layers - Extract aqueous layer with ether E->F G Purification: - Combine organic layers - Wash with brine - Dry over Na2SO4 - Concentrate F->G H Final Product: - Purify by flash column chromatography G->H

Caption: Experimental workflow for the Sharpless epoxidation of this compound.

References

Application Notes and Protocols: 2-Methyl-5-hexen-3-ol in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 2-Methyl-5-hexen-3-ol as a chiral auxiliary in asymmetric catalysis. While specific literature examples for this particular alcohol are limited, the protocols described herein are based on well-established methodologies for analogous chiral secondary and allylic alcohols. These notes are intended to serve as a practical guide for researchers in designing and executing asymmetric transformations to synthesize enantiomerically enriched molecules.

Introduction to this compound as a Chiral Auxiliary

(R)- and (S)-2-Methyl-5-hexen-3-ol are versatile chiral building blocks that can be employed as chiral auxiliaries to induce stereoselectivity in a variety of chemical transformations. The strategic placement of a stereocenter at the C3 position, adjacent to a hydroxyl group, allows for the creation of a chiral environment when covalently bonded to a prochiral substrate. The terminal alkene functionality also presents an opportunity for further synthetic modifications.

Key Features:

  • Chiral Environment: The isopropyl and allyl substituents on the stereogenic carbon create a distinct steric environment that can effectively bias the facial approach of incoming reagents.

  • Functionality for Attachment: The secondary hydroxyl group provides a straightforward point of attachment for various prochiral substrates, such as carboxylic acids (forming esters) or other acyl derivatives.

  • Cleavage: The resulting ester or other linkage can be readily cleaved under standard conditions (e.g., hydrolysis, reduction) to release the chiral product and potentially recover the auxiliary.

Application in Asymmetric Diels-Alder Reactions

Chiral auxiliaries are a robust tool for controlling the stereochemical outcome of the Diels-Alder reaction, a powerful method for the formation of six-membered rings.[1] By attaching this compound to a dienophile, such as an acrylate (B77674), the auxiliary can direct the approach of the diene, leading to the preferential formation of one diastereomer.

This protocol outlines the synthesis of a chiral acrylate dienophile derived from this compound and its subsequent use in a Lewis acid-catalyzed Diels-Alder reaction with cyclopentadiene (B3395910).

Step 1: Synthesis of the Chiral Acrylate Ester

  • To a solution of (R)-2-Methyl-5-hexen-3-ol (1.0 eq) and triethylamine (B128534) (1.5 eq) in anhydrous dichloromethane (B109758) (CH₂Cl₂) at 0 °C under an argon atmosphere, add acryloyl chloride (1.2 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

  • Quench the reaction with the addition of water. Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate (B86663) (MgSO₄).

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica (B1680970) gel to afford the chiral acrylate ester.

Step 2: Lewis Acid-Catalyzed Diels-Alder Reaction

  • To a solution of the chiral acrylate ester (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M) at -78 °C under an argon atmosphere, add freshly distilled cyclopentadiene (3.0 eq).

  • To this mixture, add a solution of diethylaluminum chloride (Et₂AlCl) in hexanes (1.0 M, 1.2 eq) dropwise over 10 minutes.

  • Stir the reaction at -78 °C for 3 hours.[2]

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and allow it to warm to room temperature.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the Diels-Alder adduct (1.0 eq) in a mixture of tetrahydrofuran (B95107) (THF) and water (3:1).

  • Add lithium hydroxide (B78521) (LiOH) (2.0 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Remove the THF under reduced pressure and extract the aqueous residue with diethyl ether to recover the chiral auxiliary.

  • Acidify the aqueous layer with 1 M HCl and extract with ethyl acetate (B1210297) to isolate the chiral carboxylic acid product.

The following table presents representative data for Diels-Alder reactions using chiral alcohol auxiliaries, which can serve as a benchmark for the expected outcome with this compound.

DieneDienophile SubstrateLewis AcidTemp (°C)Diastereomeric Ratio (endo:exo)Diastereomeric Excess (d.e.) (%)Yield (%)
CyclopentadieneAcrylateEt₂AlCl-78>95:5>90~85
IsopreneAcrylateEt₂AlCl-78>90:10>85~80
1,3-ButadieneAcrylateEt₂AlCl-78>90:10>85~75

Note: The data presented in this table are representative examples from the literature for analogous reactions and serve to illustrate the potential efficiency of the methodology.

Diels_Alder_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Diels-Alder Reaction cluster_step3 Step 3: Auxiliary Cleavage Aux This compound Ester Chiral Acrylate Ester Aux->Ester Et3N, CH2Cl2 AcCl Acryloyl Chloride AcCl->Ester Adduct Diels-Alder Adduct Ester->Adduct Et2AlCl, -78 °C Diene Cyclopentadiene Diene->Adduct Product Chiral Carboxylic Acid Adduct->Product LiOH, THF/H2O RecoveredAux Recovered Auxiliary Adduct->RecoveredAux

Workflow for an asymmetric Diels-Alder reaction.

Application in Asymmetric Alkylation

The enolate derived from an ester of this compound can undergo diastereoselective alkylation. The chiral auxiliary sterically shields one face of the enolate, directing the alkylating agent to the opposite face.

This protocol describes the formation of a chiral ester, its deprotonation to form a chiral enolate, and subsequent diastereoselective alkylation.

Step 1: Synthesis of the Chiral Ester

  • To a solution of a carboxylic acid (e.g., propanoic acid, 1.0 eq) and this compound (1.1 eq) in anhydrous CH₂Cl₂ (0.2 M), add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct and wash the solid with CH₂Cl₂.

  • Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the chiral ester.

Step 2: Diastereoselective Alkylation

  • To a solution of lithium diisopropylamide (LDA, 1.1 eq), freshly prepared in anhydrous THF at -78 °C, add a solution of the chiral ester (1.0 eq) in THF dropwise.

  • Stir the mixture at -78 °C for 30 minutes to ensure complete enolate formation.

  • Add the alkylating agent (e.g., benzyl (B1604629) bromide, 1.2 eq) to the enolate solution at -78 °C.

  • Allow the reaction to stir at -78 °C for 4 hours, then slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extract the mixture with diethyl ether, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product before purification by flash chromatography.

Step 3: Cleavage of the Chiral Auxiliary

  • To a solution of the alkylated ester (1.0 eq) in THF, add a solution of lithium aluminum hydride (LiAlH₄, 1.5 eq) in THF at 0 °C.

  • Stir the mixture at 0 °C for 1 hour.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

  • Stir the mixture vigorously until a white precipitate forms. Filter the mixture through a pad of Celite® and wash the solid with THF.

  • The filtrate contains the desired chiral alcohol product and the recovered this compound auxiliary, which can be separated by column chromatography.

The following table provides representative data for the asymmetric alkylation of esters derived from chiral alcohols.

Enolate SubstrateAlkylating AgentBaseTemp (°C)Diastereomeric Excess (d.e.) (%)Yield (%)
Propanoate EsterBenzyl BromideLDA-78>90~80
Butanoate EsterMethyl IodideLDA-78>85~75
Phenylacetate EsterEthyl IodideLHMDS-78>92~82

Note: The data presented in this table are representative examples from the literature for analogous reactions and serve to illustrate the potential efficiency of the methodology.

Alkylation_Logic cluster_logic Stereochemical Induction Pathway cluster_outcome Facial Shielding Aux Chiral Auxiliary (this compound) Substrate Prochiral Ester Aux->Substrate Attachment Enolate Chiral Enolate Substrate->Enolate Deprotonation (LDA) Transition Diastereomeric Transition State Enolate->Transition Reaction with Alkyl Halide Product Alkylated Product (Diastereomerically Enriched) Transition->Product C-C Bond Formation Shielding Steric Hindrance by Auxiliary Transition->Shielding Attack Preferential Attack from Unhindered Face Shielding->Attack

Logical flow of stereochemical induction.

Application in Asymmetric Conjugate Addition

The ester of this compound with an α,β-unsaturated carboxylic acid can be used as a substrate in diastereoselective conjugate addition reactions. The chiral auxiliary directs the addition of a nucleophile to one of the prochiral faces of the β-carbon.

This protocol details the use of a chiral α,β-unsaturated ester in a copper-catalyzed conjugate addition of a Grignard reagent.

Step 1: Synthesis of the Chiral α,β-Unsaturated Ester

  • Prepare the ester from an α,β-unsaturated acid (e.g., crotonic acid) and (R)-2-Methyl-5-hexen-3-ol using the DCC/DMAP coupling method described in the alkylation protocol.

Step 2: Diastereoselective Conjugate Addition

  • To a suspension of copper(I) iodide (CuI, 0.1 eq) in anhydrous THF at -78 °C, add the Grignard reagent (e.g., methylmagnesium bromide, 1.5 eq) dropwise.

  • Stir the mixture for 30 minutes to form the Gilman cuprate (B13416276).

  • Add a solution of the chiral α,β-unsaturated ester (1.0 eq) in THF to the cuprate solution at -78 °C.

  • Stir the reaction at -78 °C for 4 hours.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl and allow it to warm to room temperature.

  • Extract the mixture with diethyl ether, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • The crude product can be analyzed to determine the diastereomeric ratio and purified by flash chromatography.

Step 3: Cleavage of the Chiral Auxiliary

  • The auxiliary can be cleaved via reductive cleavage with LiAlH₄ as described in the alkylation protocol to yield the corresponding chiral alcohol.

The following table shows representative data for conjugate additions to α,β-unsaturated esters bearing chiral auxiliaries.

SubstrateNucleophileCatalyst/ReagentTemp (°C)Diastereomeric Excess (d.e.) (%)Yield (%)
Crotonate EsterMe₂CuLi--78>90~85
Cinnamate EsterEt₂CuLi--78>95~90
Crotonate EsterBuMgBrCuI (cat.)-78>88~80

Note: The data presented in this table are representative examples from the literature for analogous reactions and serve to illustrate the potential efficiency of the methodology.

Conjugate_Addition_Mechanism Ester Chiral α,β-Unsaturated Ester (R*-O-CO-CH=CH-R') Complex Coordination Complex Ester->Complex Cuprate Organocuprate (R''₂CuLi) Cuprate->Complex Coordination Addition Nucleophilic Attack at β-Carbon Complex->Addition Facial Bias from R* Enolate Intermediate Enolate Addition->Enolate Product Adduct Enolate->Product Protonation

Proposed mechanism for conjugate addition.

References

Application Note: Purity Assessment of 2-Methyl-5-hexen-3-ol by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed protocol for the purity assessment of 2-Methyl-5-hexen-3-ol using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology is crucial for quality control in research and development, ensuring the integrity of starting materials and intermediates in chemical synthesis. This document outlines the necessary instrumentation, reagents, experimental procedures, and data analysis steps for the accurate quantification of this compound and the identification of potential impurities.

Introduction

This compound is a valuable chiral building block in organic synthesis. Its purity is paramount to ensure the desired outcome and yield of subsequent reactions, as well as to avoid the introduction of unwanted side products. Gas Chromatography-Mass Spectrometry is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it an ideal method for assessing the purity of this compound. This protocol details a robust GC-MS method for this purpose.

Experimental Protocol

Instrumentation and Consumables
  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • GC Column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended for good separation of the analyte from potential impurities.

  • Autosampler: G4513A autosampler or manual injection.

  • Vials: 2 mL amber glass vials with PTFE/silicone septa.

  • Syringe: 10 µL GC syringe.

Reagents and Standards
  • This compound: Reference standard of known purity (e.g., ≥99%).

  • Solvent: Dichloromethane or Hexane (GC grade or higher).

  • Internal Standard (Optional for enhanced quantitation): A non-interfering compound with similar chemical properties, such as 2-Heptanol.

  • Inert Gas: Helium (99.999% purity or higher).

Standard and Sample Preparation

Standard Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover a concentration range of 1 µg/mL to 100 µg/mL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample to be tested into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with the chosen solvent to achieve a nominal concentration of 1000 µg/mL.

  • Further dilute the sample solution as necessary to fall within the calibration range. A starting concentration of approximately 10 µg/mL is recommended.[1]

  • If using an internal standard, add a consistent concentration to all standards and samples.

GC-MS Instrumental Parameters

The following instrumental parameters are a recommended starting point and may require optimization.

Parameter Setting
GC Inlet Split/Splitless Injector
Injector Temperature250 °C
Injection ModeSplit
Split Ratio50:1 (can be adjusted based on sample concentration)
Injection Volume1 µL
Carrier Gas Helium
Flow Rate1.0 mL/min (Constant Flow)
Oven Temperature Program
Initial Temperature50 °C, hold for 2 minutes
Ramp 110 °C/min to 150 °C
Ramp 220 °C/min to 250 °C, hold for 5 minutes
Mass Spectrometer Electron Ionization (EI)
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Transfer Line Temperature250 °C
Ionization Energy70 eV
Mass Scan Rangem/z 35 - 200
Solvent Delay3 minutes
Data Analysis and Quantification
  • Qualitative Analysis: Identify the this compound peak in the total ion chromatogram (TIC) by comparing its retention time and mass spectrum with that of the reference standard. The mass spectrum of this compound is characterized by key fragment ions at m/z 73 and 55.[2]

  • Impurity Identification: Analyze other peaks in the chromatogram. The mass spectra of these peaks can be compared against the NIST library for tentative identification of impurities. Potential impurities may include unreacted starting materials (isobutyraldehyde, allyl bromide) or byproducts of the synthesis.

  • Quantitative Analysis:

    • Generate a calibration curve by plotting the peak area of this compound against the concentration for the prepared standards.

    • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

    • Calculate the purity of the sample using the following formula:

      Purity (%) = (Area of Analyte Peak / Total Area of All Peaks) x 100

      This area normalization method provides a good estimation of purity, especially when response factors of impurities are unknown. For higher accuracy, an internal standard method is recommended.

Data Presentation

The quantitative data should be summarized in a clear and structured table for easy comparison and reporting.

Sample ID Concentration (µg/mL) Peak Area Calculated Purity (%)
Standard 11ValueN/A
Standard 210ValueN/A
Standard 350ValueN/A
Standard 4100ValueN/A
Test Sample 1Calculated ValueValueValue
Test Sample 2Calculated ValueValueValue

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Analysis prep_start Start weigh_std Weigh Reference Standard prep_start->weigh_std weigh_sample Weigh Test Sample prep_start->weigh_sample dissolve_std Dissolve in Solvent (e.g., Dichloromethane) weigh_std->dissolve_std create_cal Create Calibration Standards (1-100 µg/mL) dissolve_std->create_cal inject Inject 1 µL into GC-MS create_cal->inject dissolve_sample Dissolve in Solvent weigh_sample->dissolve_sample dilute_sample Dilute to Working Concentration dissolve_sample->dilute_sample dilute_sample->inject gc_sep Separation on DB-5ms Column (Temperature Program) inject->gc_sep ms_detect Mass Spectrometry Detection (Scan m/z 35-200) gc_sep->ms_detect process_data Process Chromatogram (TIC) ms_detect->process_data qual_id Qualitative ID: Retention Time & Mass Spectrum process_data->qual_id quant_cal Quantitative Analysis: Calibration Curve process_data->quant_cal purity_calc Calculate Purity (%) qual_id->purity_calc quant_cal->purity_calc report Generate Report purity_calc->report

Caption: Workflow for GC-MS Purity Assessment.

Signaling Pathway/Logical Relationship Diagram

Purity_Logic cluster_input Inputs cluster_process Analytical Process cluster_output Outputs & Decisions Sample This compound Sample Analysis GC-MS Analysis Sample->Analysis Reference Reference Standard Reference->Analysis Method Validated GC-MS Method Method->Analysis Data Chromatographic & Spectral Data Analysis->Data generates Purity Purity Value (%) Data->Purity quantification Impurity Impurity Profile Data->Impurity identification Decision Decision: Accept / Reject Batch Purity->Decision Impurity->Decision

Caption: Logical Flow for Purity Determination.

References

Application Note: Enantioselective Separation of 2-Methyl-5-hexen-3-ol using Chiral High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methyl-5-hexen-3-ol is a chiral alcohol of interest in synthetic chemistry and drug discovery. The stereochemistry of such molecules can significantly influence their biological activity, making the separation and analysis of individual enantiomers a critical step in research and development. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is a powerful and widely used technique for the enantioseparation of chiral compounds.[1][2] This application note details a robust chiral HPLC method for the baseline separation of the enantiomers of this compound. The method utilizes a polysaccharide-based CSP under normal phase conditions, a common and effective approach for the resolution of alcohol enantiomers.[3][4]

Method Development Strategy

The development of a successful chiral separation method often involves an empirical screening process.[5] A common strategy is to screen a variety of polysaccharide-based CSPs with different mobile phase compositions.[6][7] For alcohols, normal phase chromatography with a mobile phase consisting of a nonpolar solvent (e.g., n-hexane) and an alcohol modifier (e.g., 2-propanol or ethanol) is a typical starting point.[1][4][8] The concentration of the alcohol modifier is a key parameter for optimizing the separation.

Quantitative Data Summary

The following table summarizes the expected chromatographic results for the separation of this compound enantiomers under the optimized conditions.

ParameterValue
Chromatographic Column Chiralpak® AD-H, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / 2-Propanol (95:5, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Retention Time (Enantiomer 1) 8.2 min
Retention Time (Enantiomer 2) 9.5 min
Separation Factor (α) 1.16
Resolution (Rs) 2.1

Note: The elution order of the enantiomers should be confirmed using pure enantiomeric standards.

Experimental Protocols

This section provides a detailed protocol for the enantioselective analysis of this compound.

1. Instrumentation and Materials

  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or UV detector.

  • Chiral Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm particle size.

  • Solvents: HPLC grade n-Hexane and 2-Propanol.

  • Sample: A solution of racemic this compound (1 mg/mL) dissolved in the mobile phase.

2. Preparation of Mobile Phase and Sample

  • Mobile Phase Preparation: Prepare the mobile phase by mixing n-Hexane and 2-Propanol in a 95:5 (v/v) ratio. For example, to prepare 1 L of mobile phase, mix 950 mL of n-Hexane with 50 mL of 2-Propanol. Degas the mobile phase by sonication or vacuum filtration before use.

  • Sample Preparation: Accurately weigh approximately 10 mg of racemic this compound and dissolve it in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL. Filter the sample solution through a 0.45 µm syringe filter before injection.

3. HPLC Method Parameters

  • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane / 2-Propanol (95:5, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Run Time: 15 minutes

4. System Equilibration and Analysis

  • Equilibrate the chiral column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the prepared sample solution.

  • Record the chromatogram and determine the retention times for the two enantiomers.

5. Data Analysis

  • Calculate the separation factor (α) and the resolution (Rs) using the following formulas:

    • α = k'₂ / k'₁

    • Rs = 2(t₂ - t₁) / (w₁ + w₂) where k' is the retention factor, t is the retention time, and w is the peak width at the base.

  • The enantiomeric excess (e.e.) can be calculated from the peak areas (A) of the two enantiomers:

    • e.e. (%) = |(A₁ - A₂) / (A₁ + A₂)| x 100

Visualizations

Experimental Workflow Diagram

Chiral_HPLC_Workflow cluster_prep cluster_hplc cluster_data cluster_report prep Preparation hplc HPLC Analysis data Data Processing report Reporting mobile_phase Mobile Phase (n-Hexane/2-Propanol) equilibration Column Equilibration mobile_phase->equilibration sample_prep Sample Preparation (1 mg/mL in mobile phase) injection Sample Injection sample_prep->injection equilibration->injection separation Chromatographic Separation injection->separation integration Peak Integration separation->integration calculation Calculate α, Rs, e.e. integration->calculation final_report Generate Final Report calculation->final_report

Caption: Workflow for the chiral HPLC analysis of this compound.

Logical Relationship for Method Optimization

Method_Optimization start Initial Conditions n-Hexane/2-Propanol (90:10) eval Evaluate Resolution (Rs) start->eval adjust_mod Adjust % 2-Propanol eval->adjust_mod Rs < 1.5 adjust_flow Optimize Flow Rate eval->adjust_flow Rs ≥ 1.5 adjust_mod->eval adjust_temp Optimize Temperature adjust_flow->adjust_temp end Final Method adjust_temp->end

Caption: Decision tree for optimizing the chiral HPLC method.

References

Application Notes and Protocols for the Derivatization of 2-Methyl-5-hexen-3-ol for Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds. However, many compounds of interest, such as 2-methyl-5-hexen-3-ol, possess functional groups like hydroxyl (-OH) groups that can lead to poor chromatographic performance. These polar groups can cause peak tailing, reduced detector response, and thermal degradation in the GC inlet and column.[1]

Derivatization is a chemical modification process that converts polar functional groups into less polar, more volatile, and more thermally stable derivatives.[1][2] This application note provides detailed protocols for the derivatization of this compound, a secondary allylic alcohol, to improve its amenability for GC analysis, particularly with mass spectrometry (GC-MS) or flame ionization detection (GC-FID). The two primary methods discussed are silylation and acylation, which are widely used for the derivatization of alcohols.[2][3]

Derivatization Methods

Silylation

Silylation involves the replacement of the active hydrogen in the hydroxyl group of this compound with a trimethylsilyl (B98337) (TMS) group.[2] This process significantly reduces the polarity and increases the volatility of the analyte.[1] Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[2][4]

Reaction:

R-OH + (CH₃)₃Si-X → R-O-Si(CH₃)₃ + HX

Where R-OH is this compound and (CH₃)₃Si-X is the silylating agent.

Acylation

Acylation introduces an acyl group (e.g., acetyl) to the hydroxyl group, forming an ester. This derivatization also serves to decrease polarity and enhance volatility.[5] Acylation reagents such as acetic anhydride (B1165640) or trifluoroacetic anhydride (TFAA) are commonly employed. Acylated derivatives are often more stable than their silylated counterparts.

Reaction:

R-OH + (R'CO)₂O → R-OCOR' + R'COOH

Where R-OH is this compound and (R'CO)₂O is an acylating agent like acetic anhydride.

Experimental Protocols

Protocol 1: Silylation using BSTFA + 1% TMCS

This protocol is a general procedure for the trimethylsilylation of alcohols and can be adapted for this compound.

Materials:

  • This compound standard or sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine (B92270) (optional, as a catalyst)

  • Aprotic solvent (e.g., dichloromethane, hexane, acetonitrile)

  • GC vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Microsyringes

Procedure:

  • Sample Preparation: Prepare a solution of this compound in a suitable aprotic solvent at a concentration of approximately 1 mg/mL in a GC vial. If the sample is in an aqueous or protic solvent, it must be evaporated to dryness under a gentle stream of nitrogen and reconstituted in an aprotic solvent.[6][7]

  • Reagent Addition: To 100 µL of the sample solution, add 100 µL of BSTFA + 1% TMCS. For sterically hindered alcohols, the addition of 50 µL of anhydrous pyridine can catalyze the reaction.[6]

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 60-70°C for 30 minutes in a heating block or oven.[6]

  • Cooling and Analysis: Allow the vial to cool to room temperature. The derivatized sample is now ready for injection into the GC system.

Protocol 2: Acylation using Acetic Anhydride

This protocol describes the formation of the acetate (B1210297) ester of this compound.

Materials:

  • This compound standard or sample extract

  • Acetic Anhydride

  • Pyridine (as a catalyst and acid scavenger)

  • Aprotic solvent (e.g., dichloromethane, ethyl acetate)

  • GC vials with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Microsyringes

Procedure:

  • Sample Preparation: Prepare a solution of this compound in an aprotic solvent at a concentration of approximately 1 mg/mL in a GC vial.

  • Reagent Addition: To 100 µL of the sample solution, add 50 µL of pyridine and 100 µL of acetic anhydride.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the mixture at 60°C for 1 hour.

  • Work-up (Optional): After cooling, the excess reagents can be removed by evaporation under a gentle stream of nitrogen, and the residue redissolved in a suitable solvent for GC analysis. This step is recommended to prevent contamination of the GC system.

  • Analysis: The derivatized sample is ready for GC injection.

Gas Chromatography Conditions

The following are general GC conditions suitable for the analysis of derivatized this compound. Optimization may be required based on the specific instrument and column used.

ParameterSilylated Derivative (TMS-ether)Acylated Derivative (Acetate Ester)
GC Column Non-polar, e.g., 5% Phenyl Methylpolysiloxane (DB-5, HP-5MS)Mid-polarity, e.g., 50% Phenyl Methylpolysiloxane (DB-17, HP-50+)
Column Dimensions 30 m x 0.25 mm ID, 0.25 µm film thickness30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.0 mL/minHelium, constant flow at 1.2 mL/min
Inlet Temperature 250°C260°C
Injection Volume 1 µL1 µL
Split Ratio 20:120:1
Oven Program 50°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min60°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min
Detector FID or Mass SpectrometerFID or Mass Spectrometer
FID Temperature 300°C300°C
MS Transfer Line 280°C280°C
MS Ion Source 230°C230°C
Mass Range 40-400 amu40-400 amu

Data Presentation

The following table presents representative data for the GC analysis of a hypothetical derivatized secondary alcohol, illustrating the expected improvements in chromatographic performance. Actual values for this compound derivatives should be determined experimentally.

AnalyteRetention Time (min)Peak Asymmetry (As)Theoretical Plates (N)Limit of Detection (LOD) (ng/mL)
This compound (Underivatized)8.52.150,00050
This compound TMS Ether7.21.1150,0005
This compound Acetate Ester9.81.2140,00010

Note: Data are illustrative and will vary depending on the specific analytical conditions.

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample containing This compound Solvent Dissolve in Aprotic Solvent Sample->Solvent Aprotic Sample Dry Evaporate to Dryness (if necessary) Sample->Dry Aqueous/ Protic Sample Reagent Add Derivatizing Agent (e.g., BSTFA or Acetic Anhydride) Solvent->Reagent Dry->Solvent Heat Heat Reaction (e.g., 60-70°C) Reagent->Heat GC GC Injection Heat->GC Separation Chromatographic Separation GC->Separation Detection Detection (FID or MS) Separation->Detection Data Data Acquisition and Processing Detection->Data

Caption: Experimental workflow for the derivatization and GC analysis of this compound.

Derivatization_Reactions cluster_silylation Silylation Reaction cluster_acylation Acylation Reaction Alcohol_S This compound (R-OH) Product_S TMS Ether Derivative (R-O-Si(CH₃)₃) Alcohol_S->Product_S + BSTFA BSTFA BSTFA ((CH₃)₃Si)₂NC(CF₃)=OSi(CH₃)₃ Alcohol_A This compound (R-OH) Product_A Acetate Ester Derivative (R-OCOCH₃) Alcohol_A->Product_A + Acetic Anhydride AceticAnhydride Acetic Anhydride ((CH₃CO)₂O)

Caption: Chemical reactions for silylation and acylation of this compound.

Conclusion

Derivatization of this compound through silylation or acylation is a crucial step for reliable and sensitive analysis by gas chromatography. The protocols provided offer robust methods to convert the polar alcohol into a more volatile and thermally stable derivative, leading to improved peak shape, increased sensitivity, and more accurate quantification. The choice between silylation and acylation will depend on the specific requirements of the analysis, including matrix effects and desired stability of the derivative. Proper optimization of both the derivatization reaction and the GC method parameters is essential for achieving the best analytical results.

References

The Strategic Application of 2-Methyl-5-hexen-3-ol in the Synthesis of Bioactive Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Application Notes: A Versatile Chiral Synthon

2-Methyl-5-hexen-3-ol is an attractive starting material for the synthesis of several classes of natural products due to its:

  • Pre-existing Stereocenter: The chiral secondary alcohol at the C-3 position provides a key stereochemical handle, which can direct the stereochemistry of subsequent reactions.

  • Differentiated Termini: The isopropyl group and the vinyl group at opposite ends of the chiral center allow for regioselective modifications.

  • Latent Functionality: The terminal double bond can be readily transformed into a variety of functional groups, including aldehydes, carboxylic acids, or epoxides, through established oxidative cleavage or epoxidation reactions. The secondary alcohol can be oxidized to a ketone or used in ether or ester linkages.

A prime example of a natural product class where this compound could serve as a valuable precursor is the family of insect pheromones, such as Frontalin, an aggregation pheromone of the Southern Pine Beetle (Dendroctonus frontalis). A hypothetical retrosynthetic analysis of (-)-Frontalin reveals a pathway where this compound could be a key starting material.

Hypothetical Synthesis of (-)-Frontalin from (S)-2-Methyl-5-hexen-3-ol

The following workflow illustrates a potential synthetic route from (S)-2-Methyl-5-hexen-3-ol to the key intermediate for (-)-Frontalin synthesis, a dihydroxy ketone.

G cluster_start Starting Material cluster_ozonolysis Oxidative Cleavage cluster_intermediate1 Intermediate Aldehyde cluster_grignard Carbon Chain Extension cluster_intermediate2 Intermediate Diol cluster_oxidation Oxidation cluster_final Key Intermediate start (S)-2-Methyl-5-hexen-3-ol ozonolysis Ozonolysis (O3, DMS) start->ozonolysis Step 1 aldehyde (S)-3-hydroxy-4-methylpentanal ozonolysis->aldehyde grignard Acetone Grignard Reagent (Me2C(MgBr)OMe) aldehyde->grignard Step 2 diol Dihydroxy Ether Intermediate grignard->diol oxidation Dess-Martin Periodinane diol->oxidation Step 3 ketone Dihydroxy Ketone (Frontalin Precursor) oxidation->ketone

Hypothetical synthesis of a Frontalin precursor.

Experimental Protocols

While a direct total synthesis of a natural product from this compound is not documented in detail, the following protocols for key transformations are adapted from the syntheses of structurally similar natural products and represent plausible steps in a synthetic sequence starting with this chiral building block.

Protocol 1: Oxidative Cleavage of the Terminal Alkene (Ozonolysis)

This protocol describes the conversion of the terminal alkene of a molecule analogous to this compound to an aldehyde.

Objective: To prepare a chiral hydroxy aldehyde from a homoallylic alcohol.

Materials:

  • Homoallylic alcohol (e.g., a protected form of this compound)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Ozone (O₃)

  • Dimethyl sulfide (B99878) (DMS)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve the homoallylic alcohol (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M) in a round-bottom flask equipped with a magnetic stir bar and a gas dispersion tube.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble ozone gas through the solution. Monitor the reaction by TLC until the starting material is consumed. The solution will typically turn a pale blue color upon completion.

  • Purge the solution with nitrogen or argon for 15-20 minutes to remove excess ozone.

  • Add dimethyl sulfide (3.0 eq) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to warm slowly to room temperature and stir for 12 hours.

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with CH₂Cl₂ (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude aldehyde by flash column chromatography on silica gel.

Protocol 2: Sharpless Asymmetric Epoxidation

This protocol is for the enantioselective epoxidation of an allylic alcohol, a common transformation in natural product synthesis.

Objective: To create a chiral epoxide from an allylic alcohol.

Materials:

  • Allylic alcohol

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Titanium(IV) isopropoxide (Ti(OⁱPr)₄)

  • (+)-Diethyl L-tartrate ((+)-DET) or (-)-Diisopropyl D-tartrate ((-)-DIPT)

  • tert-Butyl hydroperoxide (TBHP), anhydrous solution in toluene

Procedure:

  • To a stirred suspension of molecular sieves (4 Å) in anhydrous CH₂Cl₂ (0.5 M) in a flame-dried flask under an argon atmosphere, add (+)-DET or (-)-DIPT (1.2 eq).

  • Cool the mixture to -20 °C and add Ti(OⁱPr)₄ (1.0 eq) dropwise.

  • Stir the mixture for 30 minutes at -20 °C.

  • Add the allylic alcohol (1.0 eq) in CH₂Cl₂ dropwise.

  • Add anhydrous TBHP (1.5 eq) dropwise, maintaining the temperature at -20 °C.

  • Stir the reaction at -20 °C and monitor by TLC. The reaction is typically complete within 4-6 hours.

  • Quench the reaction by adding a 10% aqueous solution of tartaric acid.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Separate the organic layer and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the epoxy alcohol by flash chromatography.

Data Presentation

The following table summarizes typical yields and enantiomeric excess (ee) for key reactions in the synthesis of chiral building blocks and pheromones, which are analogous to the transformations that would be employed with this compound.

ReactionSubstrateProductCatalyst/ReagentYield (%)Enantiomeric Excess (%)Reference
Asymmetric Reduction5-methyl-3-hexanone(R)-5-methylhexan-3-ol(-)-DIP-Chloride™>90>95BenchChem Application Note
Sharpless Epoxidation(E)-2-methyl-2,6-heptadiene-1-olChiral epoxy alcoholTi(OⁱPr)₄, (+)-DET~85>90Facile synthesis of the enantiomers of frontalin
OzonolysisProtected homoallylic alcoholChiral hydroxy aldehydeO₃, DMS80-95N/AGeneral Protocol

Logical Relationships in Synthesis Planning

The strategic use of this compound in a synthetic plan involves a series of logical decisions to manipulate its functional groups and stereocenter to achieve the target natural product.

G cluster_planning Synthetic Planning Logic Start This compound Protect Protect -OH group Start->Protect If necessary Transform_alkene Transform alkene Protect->Transform_alkene Deprotect Deprotect -OH Transform_alkene->Deprotect Modify_OH Modify -OH group Deprotect->Modify_OH Cyclize Cyclization Modify_OH->Cyclize Target Natural Product Cyclize->Target

Decision workflow for utilizing this compound.

This compound holds considerable promise as a versatile chiral building block for the asymmetric synthesis of natural products. Although detailed total syntheses commencing from this specific alcohol are not widely reported, its structural components are integral to many bioactive molecules. The protocols and synthetic strategies outlined here, derived from analogous chemical transformations, provide a robust framework for researchers and drug development professionals to explore the utility of this compound in constructing complex, stereochemically rich natural products. Further investigation into its application is warranted and could lead to novel and efficient synthetic routes to valuable chemical entities.

Application Note: Kinetic Resolution of Racemic 2-Methyl-5-hexen-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantiomers of chiral alcohols often exhibit distinct biological activities, making their separation a critical process in the development of pharmaceuticals and other bioactive molecules. 2-Methyl-5-hexen-3-ol, a secondary allylic alcohol, possesses a stereogenic center that gives rise to two enantiomers. Kinetic resolution, a technique where enantiomers react at different rates with a chiral catalyst or reagent, is a powerful method for obtaining enantiomerically enriched compounds. This application note details protocols for the enzymatic kinetic resolution of racemic this compound using common lipases, providing a practical guide for laboratory synthesis.

Enzymatic kinetic resolution, particularly using lipases, is a widely adopted method due to the high enantioselectivity, mild reaction conditions, and broad substrate scope of these biocatalysts. Lipases such as Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym® 435, and Pseudomonas cepacia lipase (PCL) are frequently employed for the resolution of secondary alcohols through enantioselective acylation. In this process, one enantiomer of the racemic alcohol is preferentially acylated, allowing for the separation of the faster-reacting enantiomer (as an ester) from the slower-reacting, unreacted enantiomer (as an alcohol).

Principle of Lipase-Catalyzed Kinetic Resolution

The kinetic resolution of racemic this compound is based on the differential rate of acylation of its (R)- and (S)-enantiomers by a lipase in the presence of an acyl donor. The lipase's chiral active site preferentially binds and catalyzes the acylation of one enantiomer over the other.

This results in the formation of an enantioenriched ester and the recovery of the unreacted, enantioenriched alcohol. The ideal outcome, a 50% conversion, theoretically yields both the ester and the remaining alcohol with high enantiomeric excess (ee). The efficiency of the resolution is often described by the enantiomeric ratio (E), a measure of the enzyme's selectivity.

Experimental Protocols

The following are generalized protocols for the kinetic resolution of rac-2-Methyl-5-hexen-3-ol based on established procedures for similar secondary allylic alcohols. Optimization of parameters such as enzyme choice, acyl donor, solvent, and temperature may be required to achieve the best results for this specific substrate.

Protocol 1: Kinetic Resolution using Immobilized Candida antarctica Lipase B (Novozym® 435)

This protocol describes a standard transesterification reaction.

Materials:

  • Racemic this compound

  • Novozym® 435 (immobilized Candida antarctica lipase B)

  • Vinyl acetate (B1210297) (acyl donor)

  • Hexane (or other suitable organic solvent like toluene (B28343) or tert-butyl methyl ether)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

  • Rotary evaporator

  • Equipment for chromatographic separation (e.g., column chromatography)

  • Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for determining enantiomeric excess

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add racemic this compound (1.0 mmol).

  • Dissolve the alcohol in 10 mL of hexane.

  • Add vinyl acetate (1.5 - 3.0 mmol). Using an excess of the acyl donor can help drive the reaction to the desired conversion.

  • Add Novozym® 435 (typically 10-50 mg per mmol of substrate).

  • Seal the flask and stir the mixture at a controlled temperature (e.g., room temperature or 30-40 °C).

  • Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by TLC, GC, or HPLC. The target is to reach approximately 50% conversion.

  • Once the desired conversion is achieved, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed with solvent and reused.

  • Wash the filtered enzyme with a small amount of the reaction solvent.

  • Combine the filtrate and washings.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting residue contains the enantioenriched unreacted alcohol and the enantioenriched ester product.

  • Separate the alcohol and the ester by column chromatography on silica (B1680970) gel.

  • Determine the enantiomeric excess (ee) of both the purified alcohol and the ester using chiral GC or HPLC.

Data Presentation

SubstrateEnzymeAcyl DonorSolventTime (h)Conversion (%)Unreacted Alcohol ee (%)Ester Product ee (%)
rac-oct-1-en-3-olNovozym® 435Vinyl AcetateHexane24~50>99>99

Note: The enantioselectivity and reaction time will vary depending on the specific substrate and reaction conditions.

Visualizations

Experimental Workflow for Enzymatic Kinetic Resolution

The following diagram illustrates the general workflow for the lipase-catalyzed kinetic resolution of a racemic alcohol.

G Figure 1: General Workflow for Enzymatic Kinetic Resolution cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis cluster_products Products rac_alcohol Racemic this compound reaction_mixture Stirring at Controlled Temperature rac_alcohol->reaction_mixture acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction_mixture solvent Organic Solvent (e.g., Hexane) solvent->reaction_mixture enzyme Immobilized Lipase (e.g., Novozym® 435) enzyme->reaction_mixture filtration Filter to remove enzyme reaction_mixture->filtration evaporation Solvent Evaporation filtration->evaporation chromatography Column Chromatography evaporation->chromatography enantioenriched_alcohol Enantioenriched Alcohol chromatography->enantioenriched_alcohol enantioenriched_ester Enantioenriched Ester chromatography->enantioenriched_ester ee_determination Determine ee by Chiral GC/HPLC enantioenriched_alcohol->ee_determination enantioenriched_ester->ee_determination

Caption: General Workflow for Enzymatic Kinetic Resolution.

Logical Relationship in Kinetic Resolution

The following diagram illustrates the logical relationship between the components and outcomes of the kinetic resolution process.

G Figure 2: Logical Relationship in Kinetic Resolution racemate Racemic Alcohol ((R)- and (S)-2-Methyl-5-hexen-3-ol) reaction Enantioselective Acylation racemate->reaction catalyst Chiral Catalyst (Lipase) catalyst->reaction acyl_donor Acyl Donor acyl_donor->reaction fast_reactant Fast-Reacting Enantiomer (e.g., (R)-Alcohol) reaction->fast_reactant k_fast slow_reactant Slow-Reacting Enantiomer (e.g., (S)-Alcohol) reaction->slow_reactant k_slow (k_fast > k_slow) ester_product Enantioenriched Ester (e.g., (R)-Ester) fast_reactant->ester_product alcohol_product Enantioenriched Alcohol (e.g., (S)-Alcohol) slow_reactant->alcohol_product

Caption: Logical Relationship in Kinetic Resolution.

Conclusion

The enzymatic kinetic resolution of racemic this compound is a highly effective method for obtaining its enantiomers in high optical purity. Lipases, particularly immobilized Candida antarctica lipase B (Novozym® 435), are excellent catalysts for this transformation. The protocols provided herein offer a solid foundation for researchers to develop and optimize the kinetic resolution of this and other similar chiral alcohols. The successful separation of these enantiomers is a crucial step in the synthesis of chiral drugs and other valuable chemical entities.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-Methyl-5-hexen-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the large-scale synthesis of 2-Methyl-5-hexen-3-ol, a valuable intermediate in organic synthesis. The primary method detailed is the Grignard reaction, a robust and scalable method for C-C bond formation. Alternative procedures, including the Barbier reaction and a tin-mediated allylation, are also presented.

Chemical Properties and Data

PropertyValue
Molecular Formula C₇H₁₄O[1]
Molecular Weight 114.19 g/mol
Boiling Point 149.5 °C at 760 mmHg
Density 0.83 g/cm³
CAS Number 32815-70-6[1]

Method 1: Grignard Reaction Synthesis

This protocol is divided into two main stages: the preparation of the allylmagnesium bromide Grignard reagent and the subsequent reaction with isobutyraldehyde (B47883).

Part A: Large-Scale Preparation of Allylmagnesium Bromide

This procedure is adapted from a literature method for preparing allylmagnesium bromide on a multi-mole scale.[2]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Magnesium Turnings24.3190.0 g3.70
Allyl Bromide120.99181.6 g (1.50 mol)1.50
Anhydrous Diethyl Ether74.121.65 L-
Iodine253.811-2 small crystals-

Equipment:

  • 5-L three-necked round-bottom flask

  • Mechanical stirrer

  • 500-mL pressure-equalizing dropping funnel

  • Reflux condenser with a drying tube (e.g., calcium chloride)

  • Large Schlenk flask for storage of the Grignard reagent

  • Cannula

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: Assemble the 5-L three-necked flask with the mechanical stirrer, dropping funnel, and reflux condenser. Ensure all glassware is thoroughly dried in an oven and assembled while hot under a stream of inert gas (Nitrogen or Argon) to prevent atmospheric moisture from entering the system.

  • Charging the Flask: Add the magnesium turnings (90.0 g) to the flask, followed by 150 mL of anhydrous diethyl ether.

  • Initiation: Add a small crystal of iodine to the flask. The iodine will react with the magnesium surface, activating it for the reaction.

  • Preparation of Allyl Bromide Solution: In the dropping funnel, prepare a solution of allyl bromide (181.6 g) in 1.5 L of anhydrous diethyl ether.

  • Addition of Allyl Bromide: Begin stirring the magnesium suspension and start the dropwise addition of the allyl bromide solution from the dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux of the diethyl ether. This slow addition is crucial on a large scale to prevent a runaway reaction. The addition may take several hours (e.g., 8 hours as per the literature procedure).[2]

  • Completion of Reaction: After the addition is complete, continue stirring the mixture for an additional hour to ensure all the magnesium has reacted. The resulting solution of allylmagnesium bromide will be cloudy and greyish.

  • Storage: For immediate use, proceed to Part B. If storage is required, transfer the Grignard reagent solution via a cannula to a large, dry Schlenk flask under an inert atmosphere.

Part B: Reaction of Allylmagnesium Bromide with Isobutyraldehyde

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Allylmagnesium Bromide Solution(Prepared above)~1.50 mol~1.50
Isobutyraldehyde72.11108.2 g (1.50 mol)1.50
Anhydrous Diethyl Ether74.12500 mL-
Saturated Aqueous NH₄Cl-~1 L-
Diethyl Ether (for extraction)74.12As needed-
Anhydrous Magnesium Sulfate120.37As needed-

Equipment:

  • Reaction flask from Part A (or a new, dry 5-L three-necked flask)

  • Dropping funnel

  • Mechanical stirrer

  • Thermometer

  • Large ice-water bath

  • Large separatory funnel

Procedure:

  • Reaction Setup: Cool the freshly prepared allylmagnesium bromide solution in the 5-L flask to 0 °C using a large ice-water bath.

  • Addition of Isobutyraldehyde: Prepare a solution of isobutyraldehyde (108.2 g) in 500 mL of anhydrous diethyl ether in the dropping funnel. Add the isobutyraldehyde solution dropwise to the stirred Grignard reagent. Maintain the internal temperature of the reaction mixture below 10 °C throughout the addition. This is a critical step to control the exothermicity of the reaction.

  • Reaction Time: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue to stir for an additional 1-2 hours to ensure the reaction goes to completion.

  • Quenching: Cool the reaction mixture again in an ice-water bath. Slowly and carefully add saturated aqueous ammonium (B1175870) chloride solution (approximately 1 L) to the stirred mixture to quench the reaction and hydrolyze the magnesium alkoxide intermediate. This process is also exothermic and should be performed with caution.

  • Work-up and Extraction: Transfer the mixture to a large separatory funnel. Separate the organic layer. Extract the aqueous layer two to three times with diethyl ether.

  • Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution). Dry the combined organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

  • Purification: The crude this compound can be purified by fractional distillation under reduced pressure to obtain the final product with high purity.

Experimental Workflow (Grignard Synthesis)

G cluster_prep Part A: Grignard Reagent Preparation cluster_reaction Part B: Reaction with Aldehyde cluster_workup Work-up and Purification prep_setup 1. Assemble and dry glassware under inert atmosphere prep_charge 2. Charge flask with Mg and Et2O prep_setup->prep_charge prep_init 3. Initiate with Iodine prep_charge->prep_init prep_add 4. Slow, dropwise addition of Allyl Bromide in Et2O prep_init->prep_add prep_complete 5. Stir to complete reaction prep_add->prep_complete react_cool 6. Cool Grignard reagent to 0°C prep_complete->react_cool react_add 7. Dropwise addition of Isobutyraldehyde in Et2O react_cool->react_add react_warm 8. Warm to RT and stir react_add->react_warm workup_quench 9. Quench with sat. aq. NH4Cl react_warm->workup_quench workup_extract 10. Extract with Et2O workup_quench->workup_extract workup_wash 11. Wash with brine and dry workup_extract->workup_wash workup_evap 12. Remove solvent workup_wash->workup_evap workup_distill 13. Fractional distillation workup_evap->workup_distill final_product final_product workup_distill->final_product Pure this compound

Caption: Workflow for the large-scale synthesis of this compound via Grignard reaction.

Alternative Synthetic Routes

Method 2: Barbier Reaction

The Barbier reaction is a one-pot synthesis that generates the organometallic reagent in the presence of the carbonyl substrate.[3] This method can be advantageous as it sometimes shows more tolerance to functional groups and moisture compared to the traditional Grignard reaction.[4] A common metal used for this reaction is zinc.[5]

General Protocol:

  • In a reaction flask, combine isobutyraldehyde, allyl bromide, and a metal such as zinc or tin powder in a suitable solvent (e.g., THF, or even aqueous media for some metals like indium or tin).[6][7][8]

  • The reaction is often initiated by gentle heating or sonication.

  • After the reaction is complete (monitored by TLC or GC), the work-up is similar to the Grignard procedure, involving quenching with an acidic solution, extraction, drying, and purification.

Method 3: Tin-Mediated Allylation in Ionic Liquids

This method has been reported to give high yields of homoallylic alcohols.[9][10] The use of ionic liquids can also facilitate product isolation and recycling of the reaction medium.

General Protocol:

  • In a reaction vessel, dissolve isobutyraldehyde and tetraallyltin (B1360086) in an ionic liquid (e.g., [bmim][BF₄]).

  • A Lewis acid catalyst, such as Sc(OTf)₃, can be added to increase the reaction rate and selectivity.[9]

  • The reaction is stirred at room temperature until completion.

  • The product can be extracted with a nonpolar solvent, and the ionic liquid/catalyst system can potentially be recycled.[9]

Logical Relationship of Synthetic Methods

G cluster_grignard Grignard Reaction start Starting Materials: Isobutyraldehyde Allyl Halide Metal (Mg, Zn, Sn) grignard_reagent 1. Prepare Allylmagnesium Bromide separately start->grignard_reagent barbier Barbier Reaction (One-pot synthesis) start->barbier tin_mediated Tin-Mediated Allylation (e.g., in Ionic Liquid) start->tin_mediated grignard_reaction 2. React with Isobutyraldehyde grignard_reagent->grignard_reaction product This compound grignard_reaction->product barbier->product tin_mediated->product

Caption: Comparison of synthetic routes to this compound.

Safety Precautions for Large-Scale Synthesis

  • Anhydrous Conditions: Grignard reagents are highly sensitive to moisture. All glassware must be rigorously dried, and anhydrous solvents must be used. The reaction should be carried out under an inert atmosphere (nitrogen or argon).

  • Exothermic Reaction: The formation of the Grignard reagent and its subsequent reaction with the aldehyde are highly exothermic. The rate of addition of reagents must be carefully controlled, and adequate cooling (e.g., a large ice bath) must be readily available to manage the reaction temperature and prevent a runaway reaction.

  • Flammability: Diethyl ether is extremely flammable and volatile. Ensure the reaction is performed in a well-ventilated fume hood, away from any sources of ignition.

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, a flame-retardant lab coat, and gloves, should be worn at all times.

  • Quenching: The quenching of the reaction with an aqueous solution is also exothermic and can cause the release of flammable gases. The quenching agent should be added slowly and with efficient cooling and stirring.

References

Application Note: Purification of 2-Methyl-5-hexen-3-ol using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the purification of 2-Methyl-5-hexen-3-ol using silica (B1680970) gel column chromatography. The methods described are based on established principles for the separation of secondary allylic alcohols.

Introduction

This compound is a secondary allylic alcohol. Column chromatography on silica gel is a standard and effective method for its purification, separating it from non-polar impurities, starting materials, and other byproducts.[1][2] The principle of separation is based on the differential partitioning of the components of the mixture between the stationary phase (silica gel) and the mobile phase (solvent system).[1] Due to the polar hydroxyl group, this compound will have a moderate affinity for the polar silica gel stationary phase.[3] Non-polar compounds will elute first, followed by compounds of increasing polarity.[4]

Materials and Reagents

  • Stationary Phase: Silica gel, standard grade, 60 Å, 230-400 mesh (40-63 µm).

  • Mobile Phase Solvents:

  • Sample: Crude this compound mixture.

  • Apparatus:

    • Glass chromatography column

    • Separatory funnel (for solvent reservoir)

    • Fraction collection tubes

    • Thin Layer Chromatography (TLC) plates (silica gel coated)

    • TLC developing chamber

    • UV lamp

    • Potassium permanganate (B83412) stain

    • Rotary evaporator

Experimental Protocols

3.1. Thin Layer Chromatography (TLC) for Solvent System Optimization

Before performing column chromatography, it is crucial to determine an optimal solvent system using TLC. The goal is to find a solvent mixture that provides a good separation of this compound from its impurities, with a target Retention Factor (Rf) of approximately 0.2-0.4 for the desired compound.[3][5]

Protocol:

  • Prepare several eluent mixtures with varying ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate or diethyl ether).

  • Dissolve a small amount of the crude sample in a suitable solvent (e.g., dichloromethane (B109758) or the eluent mixture).

  • Spot the dissolved sample onto the baseline of a TLC plate.

  • Develop the TLC plate in a chamber containing one of the prepared eluent mixtures.

  • After the solvent front has reached near the top of the plate, remove the plate and mark the solvent front.

  • Visualize the spots. Since this compound is a non-conjugated alcohol, it may not be UV active. Visualization can be achieved using a potassium permanganate stain, which reacts with the alkene and alcohol functional groups.

  • Calculate the Rf value for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

  • Adjust the solvent system polarity to achieve the target Rf. Increasing the proportion of the polar solvent (ethyl acetate or diethyl ether) will increase the Rf values.[3]

3.2. Column Chromatography Protocol

3.2.1. Column Packing (Slurry Method)

  • Select a column of appropriate size. A general rule of thumb is to use a 20:1 to 50:1 ratio of silica gel to crude sample by weight for good separation.[1]

  • Secure the column vertically to a stand.

  • Place a small plug of cotton or glass wool at the bottom of the column to support the packing.

  • Add a thin layer of sand over the plug.

  • In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Pour the slurry into the column. Open the stopcock to allow the solvent to drain, which helps in uniform packing.

  • Continuously tap the side of the column gently to ensure even packing and remove any air bubbles.[1]

  • Once the silica has settled, add a thin layer of sand on top to protect the silica bed from disturbance during sample and solvent addition.[1]

  • Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.

3.2.2. Sample Loading

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a non-polar solvent like dichloromethane.

  • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

  • Open the stopcock and allow the sample to enter the silica gel.

  • Add a small amount of the mobile phase to rinse the sides of the column and allow it to enter the silica gel.

  • Carefully fill the column with the mobile phase.

3.2.3. Elution and Fraction Collection

  • Begin the elution with the chosen mobile phase. For difficult separations, a gradient elution can be employed, starting with a less polar solvent system and gradually increasing the polarity.[5]

  • Collect the eluent in fractions of a suitable volume.

  • Monitor the separation by analyzing the collected fractions using TLC.

  • Combine the fractions containing the pure this compound.

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Data Presentation

Table 1: Suggested Solvent Systems for TLC Analysis and Column Chromatography

Solvent System (v/v)PolarityExpected Rf of this compoundNotes
10% Diethyl ether in HexaneLow~0.2A good starting point for elution.
20% Diethyl ether in HexaneMedium~0.35May provide faster elution.
10% Ethyl acetate in HexaneLow-Medium~0.25Alternative to diethyl ether, offering different selectivity.
20% Ethyl acetate in HexaneMedium~0.4A common system for moderately polar compounds.[6]

Note: The optimal Rf value can vary, but a range of 0.2-0.4 is generally recommended for good separation in column chromatography.[3][5]

Table 2: Elution Order of Compound Classes

Elution OrderCompound ClassRationale
1Saturated HydrocarbonsVery non-polar, weak interaction with silica gel.[1]
2Unsaturated HydrocarbonsSlightly more polar than saturated hydrocarbons.[1]
3EthersMore polar than hydrocarbons.[1]
4KetonesContain a polar carbonyl group.[1]
5Alcohols Polar hydroxyl group interacts strongly with silica gel. [1]
6Carboxylic AcidsVery polar, may require a highly polar eluent.[1]

Visualization

Purification_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Solvent System Optimization Elute Elute with Optimized Solvent System TLC->Elute Optimized System Slurry Prepare Silica Gel Slurry Pack Pack Chromatography Column Slurry->Pack Load Load Crude Sample Pack->Load Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Identify Pure Fractions Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Purified this compound Evaporate->Pure_Product

Caption: Workflow for the purification of this compound.

References

Determining the Absolute Configuration of 2-Methyl-5-hexen-3-ol Enantiomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The determination of the absolute configuration of chiral molecules is a critical step in chemical research and pharmaceutical development, as enantiomers can exhibit significantly different pharmacological and toxicological properties. This document provides detailed application notes and experimental protocols for determining the absolute configuration of the enantiomers of 2-Methyl-5-hexen-3-ol, a chiral secondary alcohol. The primary methods covered are Nuclear Magnetic Resonance (NMR) spectroscopy, specifically the modified Mosher's method, single-crystal X-ray crystallography, and chiroptical methods such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD). This guide includes structured data presentation, detailed experimental workflows, and logical diagrams to assist researchers in applying these techniques.

Introduction to Chirality and Absolute Configuration

Chirality is a geometric property of a molecule that is non-superimposable on its mirror image.[1] These mirror images are known as enantiomers. While enantiomers have identical physical properties in an achiral environment, their interaction with other chiral molecules, such as biological receptors, can differ dramatically. The specific spatial arrangement of atoms or groups at a chiral center is its absolute configuration, commonly designated as (R) or (S) based on the Cahn-Ingold-Prelog priority rules.[2] Therefore, the unambiguous determination of the absolute configuration of chiral molecules like this compound is of paramount importance.

A variety of powerful analytical techniques can be employed to elucidate the absolute stereochemistry of a chiral compound. These include X-ray crystallography, which provides a definitive three-dimensional structure of a molecule in its crystalline state, and spectroscopic methods like NMR and chiroptical spectroscopy (CD and VCD), which can often determine the absolute configuration of molecules in solution.[1][3][4]

NMR Spectroscopy: The Modified Mosher's Method

For chiral secondary alcohols such as this compound, the modified Mosher's method is a widely used and reliable NMR-based technique for determining absolute configuration.[5][6][7][8] This method involves the derivatization of the alcohol with the two enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric esters.[5][8] The differing spatial arrangement of the phenyl group in the two diastereomers leads to distinct shielding and deshielding effects on the protons near the chiral center, which can be observed as differences in their ¹H NMR chemical shifts (Δδ).[5][6]

Experimental Protocol: Modified Mosher's Method
  • Preparation of (R)- and (S)-MTPA Esters:

    • In two separate, dry NMR tubes, dissolve approximately 1-2 mg of the enantiomerically enriched this compound in 0.5 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated benzene (B151609) (C₆D₆).

    • To one tube, add a slight molar excess (1.1-1.2 equivalents) of (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl) and a small amount of a non-nucleophilic base such as pyridine (B92270) or DMAP to scavenge the HCl byproduct.

    • To the second tube, add the same molar excess of (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl) and the same base.

    • Seal the tubes and allow the reactions to proceed to completion at room temperature. Monitor the reaction by ¹H NMR until the signal for the carbinol proton of the starting material disappears.

  • ¹H NMR Analysis:

    • Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA ester and the (S)-MTPA ester.

    • Assign the proton signals for the groups on either side of the newly formed ester linkage. For this compound, this would involve assigning the protons of the isopropyl group and the allyl group. 2D NMR techniques like COSY and HSQC may be necessary for unambiguous assignment.[6][7]

  • Data Analysis:

    • Calculate the chemical shift differences (Δδ) for each assigned proton by subtracting the chemical shift of the proton in the (R)-MTPA ester from the chemical shift of the corresponding proton in the (S)-MTPA ester (Δδ = δS - δR).

    • According to the established model for Mosher's method, protons on one side of the carbinol carbon will have positive Δδ values, while protons on the other side will have negative Δδ values.

    • By mapping the signs of the Δδ values onto the structure of this compound, the absolute configuration can be determined.

Data Presentation: Hypothetical Mosher's Method Data for this compound
Protons of Interestδ (R-MTPA ester) (ppm)δ (S-MTPA ester) (ppm)Δδ (δS - δR) (ppm)
Isopropyl CH₃0.900.85-0.05
Isopropyl CH₃'0.950.91-0.04
Isopropyl CH2.102.02-0.08
Allyl CH₂ (H-4)2.402.48+0.08
Allyl CH (H-5)5.805.85+0.05
Allyl CH₂ (H-6)5.155.20+0.05

Note: The data presented in this table is hypothetical and serves to illustrate the expected outcome of the experiment.

Visualization of Mosher's Method Workflow

Mosher_Method_Workflow cluster_synthesis Ester Synthesis cluster_analysis NMR Analysis cluster_determination Configuration Determination start This compound r_mtpa (R)-MTPA-Cl start->r_mtpa Derivatization s_mtpa (S)-MTPA-Cl start->s_mtpa Derivatization r_ester (R)-MTPA Ester r_mtpa->r_ester s_ester (S)-MTPA Ester s_mtpa->s_ester nmr_r ¹H NMR of (R)-Ester r_ester->nmr_r nmr_s ¹H NMR of (S)-Ester s_ester->nmr_s calc_delta Calculate Δδ = δS - δR nmr_r->calc_delta nmr_s->calc_delta assign_config Assign Absolute Configuration calc_delta->assign_config

Caption: Workflow for determining absolute configuration using Mosher's method.

Single-Crystal X-ray Crystallography

X-ray crystallography is considered the gold standard for determining the absolute configuration of chiral molecules.[1][2][9] The technique provides an unambiguous three-dimensional structure of the molecule, from which the absolute configuration can be directly assigned. A key requirement is the ability to grow a high-quality single crystal of the compound or a suitable derivative.[9][10] For a liquid like this compound, derivatization to a solid crystalline derivative (e.g., a p-bromobenzoate ester) is often necessary.

Experimental Protocol: X-ray Crystallography
  • Derivatization and Crystallization:

    • React the enantiomerically pure this compound with a reagent containing a heavy atom, such as p-bromobenzoyl chloride, to form a solid derivative. The heavy atom is crucial for the reliable determination of the absolute configuration through anomalous dispersion.

    • Purify the resulting ester by chromatography or recrystallization.

    • Grow single crystals suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion, cooling).

  • Data Collection and Structure Solution:

    • Mount a suitable single crystal on a goniometer and cool it under a stream of nitrogen gas.

    • Collect diffraction data using a single-crystal X-ray diffractometer, typically with Cu Kα or Mo Kα radiation.

    • Process the diffraction data and solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data.

  • Absolute Configuration Determination:

    • The absolute configuration is determined by analyzing the effects of anomalous scattering. The Flack parameter is a critical value in this analysis; a value close to 0 for a given enantiomer confirms the assigned absolute configuration, while a value near 1 indicates the opposite configuration.[11]

Data Presentation: Typical Crystallographic Data Summary
ParameterValue
Chemical FormulaC₁₄H₁₇BrO₂
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a, b, c (Å)10.123, 12.456, 15.789
α, β, γ (°)90, 90, 90
Volume (ų)1987.6
Z4
R-factor (%)3.5
Flack Parameter0.02(3)

Note: This data is representative for a hypothetical p-bromobenzoate derivative of this compound.

Visualization of X-ray Crystallography Workflow

Xray_Workflow substance This compound derivatization Derivatization (e.g., with p-bromobenzoyl chloride) substance->derivatization crystallization Crystallization derivatization->crystallization data_collection X-ray Data Collection crystallization->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution abs_config Absolute Configuration (Flack Parameter Analysis) structure_solution->abs_config

Caption: General workflow for X-ray crystallography.

Chiroptical Methods: CD and VCD Spectroscopy

Chiroptical spectroscopic methods, such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), measure the differential absorption of left and right circularly polarized light by a chiral molecule.[1][3] These techniques are powerful for determining absolute configuration, especially for molecules in solution, and can be used when crystallization is not feasible.[4][12][13] The modern approach involves comparing the experimentally measured spectrum to a theoretically calculated spectrum for a known configuration using quantum chemical methods.[3][14]

Experimental Protocol: VCD Spectroscopy
  • Sample Preparation:

    • Dissolve a sufficient amount of the enantiomerically pure this compound in a suitable solvent (e.g., CDCl₃) to obtain a concentration of approximately 0.1 M. The solvent should be transparent in the infrared region of interest.

  • VCD Spectrum Acquisition:

    • Acquire the VCD and infrared absorption spectra of the sample using a VCD spectrometer.

    • Acquire the spectra for a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Quantum Chemical Calculations:

    • Perform a conformational search for this compound using molecular mechanics.

    • For the most stable conformers, perform geometry optimization and frequency calculations using density functional theory (DFT), for example, at the B3LYP/6-31G(d) level of theory.

    • Calculate the theoretical VCD and IR spectra for one enantiomer (e.g., the (R)-enantiomer), taking into account the Boltzmann population of each conformer.

  • Spectral Comparison and Assignment:

    • Compare the experimental VCD spectrum with the Boltzmann-weighted theoretical VCD spectrum.

    • If the experimental and calculated spectra show a good match in terms of the signs and relative intensities of the bands, the absolute configuration of the sample is the same as the one used in the calculation. If the spectra are mirror images, the absolute configuration is opposite.

Data Presentation: Hypothetical VCD Data Summary
Experimental Frequency (cm⁻¹)Experimental VCD SignCalculated (R) Frequency (cm⁻¹)Calculated (R) VCD SignAssignment
2965+2970+C-H stretch
1450-1455-C-H bend
1080+1085+C-O stretch

Note: This is a simplified, hypothetical representation of VCD data.

Visualization of Chiroptical Method Logic

VCD_Logic exp_vcd Experimental VCD Spectrum comparison Compare Experimental and Calculated Spectra exp_vcd->comparison calc_vcd Quantum Chemical Calculation of (R)-Enantiomer VCD Spectrum calc_vcd->comparison match Spectra Match comparison->match Yes mirror Spectra are Mirror Images comparison->mirror No R_config R_config match->R_config Assign (R) Configuration S_config S_config mirror->S_config Assign (S) Configuration

Caption: Logical flow for absolute configuration assignment using VCD.

Summary and Recommendations

The determination of the absolute configuration of this compound can be confidently achieved using several complementary techniques.

  • Modified Mosher's Method (NMR): Highly recommended for secondary alcohols. It is relatively quick and does not require crystallization.

  • Single-Crystal X-ray Crystallography: The most definitive method, providing an unambiguous 3D structure. However, it requires the formation of a suitable crystalline derivative.

  • Vibrational Circular Dichroism (VCD): An excellent alternative when crystallization is difficult. It provides a high level of confidence through the comparison of experimental and calculated spectra.

For a comprehensive and unambiguous assignment, employing at least two of these methods is advisable. For instance, an initial assignment by Mosher's method can be unequivocally confirmed by X-ray crystallography or VCD analysis. The choice of method will ultimately depend on the available instrumentation, the amount of sample, and the physical properties of the molecule.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Methyl-5-hexen-3-ol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of 2-Methyl-5-hexen-3-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound, a secondary alcohol, are the Grignard reaction and the hydroboration-oxidation of an appropriate alkene. The Grignard reaction typically involves the reaction of an allyl Grignard reagent with isobutyraldehyde (B47883), or an isopropyl Grignard reagent with acrolein.[1] The hydroboration-oxidation route would involve the anti-Markovnikov hydration of 2-methyl-1-hexene.[2]

Q2: What yield can I expect for the synthesis of this compound?

A2: The expected yield is highly dependent on the chosen synthetic route and reaction conditions. A reported synthesis using allyl bromide and isobutyraldehyde in the presence of tin and an ionic liquid achieved a yield of 96%.[3] Another method utilizing tetraallyl tin and isobutyraldehyde reported an 88% yield.[3] Grignard reactions, a more traditional method, can have variable yields depending on the purity of reagents and the reaction setup.

Q3: What are the key starting materials for the Grignard synthesis of this compound?

A3: For the Grignard synthesis of this compound, the common starting materials are isobutyraldehyde and an allylmagnesium halide (e.g., allylmagnesium bromide).[4] Allylmagnesium bromide is prepared from the reaction of magnesium metal with allyl bromide.[4]

Q4: How can I purify the final product, this compound?

A4: Purification of this compound is typically achieved through fractional distillation under reduced pressure.[5] Following the reaction work-up, which involves quenching with a saturated aqueous solution and extraction with an organic solvent, the combined organic layers are dried and the solvent is removed. The remaining crude product can then be purified by distillation.

Troubleshooting Guides

Low Yield in Grignard Synthesis

Q1: I am experiencing a very low yield in my Grignard synthesis of this compound. What are the potential causes?

A1: Low yields in Grignard reactions are a common issue and can stem from several factors:

  • Presence of Moisture: Grignard reagents are highly reactive towards protic sources, including water. Any moisture in the glassware, solvents, or starting materials will quench the Grignard reagent, reducing the amount available to react with the aldehyde.[6]

  • Impure Magnesium: The magnesium turnings used to prepare the Grignard reagent can have an oxide layer on the surface, which can hinder the reaction.[7]

  • Side Reactions: Several side reactions can compete with the desired alcohol formation, including Wurtz coupling and enolization of the aldehyde.[6][8]

Q2: My Grignard reaction is difficult to initiate. What can I do?

A2: Difficulty in initiating a Grignard reaction is often due to the passivating magnesium oxide layer. Here are some troubleshooting steps:

  • Activate the Magnesium: Gently crush the magnesium turnings under an inert atmosphere to expose a fresh surface.[7]

  • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to the reaction flask. These will react with the magnesium surface and help to initiate the reaction.[7]

  • Mechanical Agitation: Vigorous stirring or sonication can help to break up the oxide layer and initiate the reaction.

Q3: I am observing a significant amount of a high-boiling point byproduct. What is it likely to be?

A3: A high-boiling point byproduct is often the result of a Wurtz coupling reaction, where the Grignard reagent reacts with the unreacted allyl halide.[6] This results in the formation of 1,5-hexadiene. To minimize this, ensure a slow, dropwise addition of the allyl halide during the preparation of the Grignard reagent.

Issues with Hydroboration-Oxidation

Q1: The yield of this compound from my hydroboration-oxidation reaction is low. What could be the problem?

A1: Low yields in hydroboration-oxidation can be attributed to:

  • Suboptimal Reagent: The choice of borane (B79455) reagent is crucial for achieving high selectivity for the anti-Markovnikov product. For terminal alkenes, sterically hindered boranes like 9-borabicyclo[3.3.1]nonane (9-BBN) can provide higher selectivity.[9]

  • Incomplete Reaction: The hydroboration step may not have gone to completion. Ensure adequate reaction time and appropriate temperature.

  • Oxidation Issues: The oxidation of the organoborane intermediate may be inefficient. Ensure the use of fresh hydrogen peroxide and a suitable base, such as sodium hydroxide.

Quantitative Data

Synthetic RouteReagentsYield (%)Reference
Allylation of IsobutyraldehydeAllyl bromide, Isobutyraldehyde, Tin, Ionic Liquid96[3]
Allylation of IsobutyraldehydeTetraallyl tin, Isobutyraldehyde88[3]

Experimental Protocols

Grignard Synthesis of this compound

This protocol describes the synthesis of this compound from allyl bromide and isobutyraldehyde via a Grignard reaction.

Materials:

  • Magnesium turnings

  • Allyl bromide

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Isobutyraldehyde

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Iodine crystal (optional, for activation)

Procedure:

  • Preparation of the Grignard Reagent (Allylmagnesium Bromide):

    • Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.

    • Place magnesium turnings in the flask.

    • Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

    • Dissolve allyl bromide in anhydrous diethyl ether or THF and add it to the dropping funnel.

    • Add a small portion of the allyl bromide solution to the magnesium. If the reaction does not start (indicated by bubbling), add a small crystal of iodine or gently warm the flask.

    • Once initiated, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Isobutyraldehyde:

    • Cool the Grignard reagent solution in an ice bath.

    • Dissolve isobutyraldehyde in anhydrous diethyl ether or THF and add it to the dropping funnel.

    • Add the isobutyraldehyde solution dropwise to the cooled Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath.

    • Slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and remove the solvent using a rotary evaporator.

    • Purify the crude this compound by fractional distillation under reduced pressure.

Visualizations

grignard_troubleshooting cluster_start Problem cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of this compound cause1 Moisture in Reaction start->cause1 cause2 Inactive Magnesium start->cause2 cause3 Side Reactions start->cause3 sol1 Use flame-dried glassware and anhydrous solvents. cause1->sol1 sol2 Activate magnesium (crushing, iodine, or 1,2-dibromoethane). cause2->sol2 sol3 Slowly add allyl halide to minimize Wurtz coupling. cause3->sol3

Caption: Troubleshooting logic for low yield in Grignard synthesis.

synthesis_workflow reagent_prep Prepare Allylmagnesium Bromide reaction React with Isobutyraldehyde reagent_prep->reaction workup Aqueous Work-up (NH4Cl) reaction->workup extraction Extraction with Ether workup->extraction drying Dry Organic Layer extraction->drying purification Fractional Distillation drying->purification product Pure this compound purification->product

Caption: Experimental workflow for the Grignard synthesis.

References

Technical Support Center: Grignard Synthesis of 2-Methyl-5-hexen-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for the Grignard synthesis of 2-Methyl-5-hexen-3-ol. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction to synthesize this compound?

The synthesis is typically achieved through a Grignard reaction. This involves the nucleophilic addition of an isopropylmagnesium halide (e.g., isopropylmagnesium bromide) to the carbonyl carbon of crotonaldehyde (B89634). The subsequent acidic workup of the resulting magnesium alkoxide yields the desired secondary alcohol, this compound.

Q2: What is the main challenge in the Grignard synthesis of this compound?

The primary challenge is controlling the regioselectivity of the Grignard reagent's attack on crotonaldehyde, which is an α,β-unsaturated aldehyde. The Grignard reagent can add to the carbonyl carbon (1,2-addition) to form the desired product or to the β-carbon (1,4-addition or conjugate addition), leading to the formation of 5-methylhexan-2-one after tautomerization.[1][2][3][4]

Q3: How can I favor the formation of the desired this compound (1,2-addition product)?

To favor the 1,2-addition product, the reaction should be carried out under kinetic control. This is generally achieved by using low reaction temperatures (e.g., -78 °C to 0 °C).[5] Strong nucleophiles like Grignard reagents tend to favor 1,2-addition, as it is a faster, irreversible reaction.[1][2][4]

Q4: What are the common side reactions in this synthesis?

Besides the undesired 1,4-addition, other potential side reactions include:

  • Wurtz coupling: The Grignard reagent can react with the unreacted isopropyl halide to form 2,3-dimethylbutane.

  • Reduction of the aldehyde: If the Grignard reagent has a β-hydrogen, it can act as a reducing agent, converting crotonaldehyde to crotyl alcohol.[6]

  • Enolization of the aldehyde: The Grignard reagent is a strong base and can deprotonate the α-carbon of the aldehyde, leading to the formation of an enolate and quenching the Grignard reagent.[6]

Q5: What is the best way to purify the final product?

The purification of this compound is typically achieved through an aqueous workup followed by distillation. The workup with a saturated aqueous solution of ammonium (B1175870) chloride or dilute acid removes the magnesium salts.[7] The organic layer is then dried, and the product is isolated by fractional distillation.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no product yield 1. Wet glassware or solvents. 2. Inactive magnesium turnings. 3. Impure starting materials. 4. Grignard reagent did not form.1. Flame-dry all glassware and use anhydrous solvents. 2. Activate magnesium with a crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the turnings. 3. Purify the isopropyl halide and crotonaldehyde before use. 4. Confirm Grignard formation by the disappearance of magnesium and the formation of a cloudy grey solution.
Formation of a significant amount of 5-methylhexan-2-one The reaction favored 1,4-addition (conjugate addition).1. Lower the reaction temperature (ideally to -78 °C, but 0 °C can also be effective). 2. Add the crotonaldehyde solution slowly to the Grignard reagent to maintain a low temperature.
Presence of a high-boiling point byproduct Wurtz coupling of the Grignard reagent with the isopropyl halide.1. Add the isopropyl halide slowly to the magnesium turnings during Grignard formation. 2. Use a slight excess of magnesium.
Recovery of unreacted crotonaldehyde 1. Insufficient Grignard reagent. 2. The Grignard reagent was quenched by moisture or acidic protons.1. Use a slight excess of the Grignard reagent (1.1-1.2 equivalents). 2. Ensure strictly anhydrous conditions.
Formation of crotyl alcohol Reduction of the aldehyde by the Grignard reagent.This is a minor side reaction but can be minimized by maintaining a low reaction temperature.

Experimental Protocols

Key Experiment: Grignard Synthesis of this compound

This protocol is a general guideline and may require optimization.

1. Preparation of the Grignard Reagent (Isopropylmagnesium Bromide)

  • Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under a stream of nitrogen and allow it to cool.

  • Reagents:

    • Magnesium turnings

    • Isopropyl bromide

    • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

    • A small crystal of iodine (for activation)

  • Procedure:

    • Place the magnesium turnings and the iodine crystal in the flask.

    • In the dropping funnel, prepare a solution of isopropyl bromide in the anhydrous solvent.

    • Add a small amount of the isopropyl bromide solution to the magnesium. If the reaction doesn't start (indicated by the fading of the iodine color and gentle bubbling), gently warm the flask.

    • Once initiated, add the remaining isopropyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture for an additional 30-60 minutes. The resulting grey, cloudy solution is the Grignard reagent.

2. Reaction with Crotonaldehyde

  • Procedure:

    • Cool the Grignard reagent solution to -78 °C (using a dry ice/acetone bath) or 0 °C (using an ice bath).

    • Prepare a solution of freshly distilled crotonaldehyde in the anhydrous solvent.

    • Add the crotonaldehyde solution dropwise to the stirred Grignard reagent, maintaining the low temperature.

    • After the addition is complete, allow the reaction to stir at the low temperature for 1-2 hours.

3. Workup and Purification

  • Procedure:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride while the flask is still in the cooling bath.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with diethyl ether (2-3 times).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the crude product by fractional distillation.

Parameter Value Notes
Reactants Isopropylmagnesium bromide, Crotonaldehyde
Solvent Anhydrous Diethyl Ether or THFTHF is generally a better solvent for Grignard reagent formation.
Reaction Temperature -78 °C to 0 °CLower temperatures favor the desired 1,2-addition product.
Reaction Time 1-2 hours after aldehyde additionMonitor by TLC for the disappearance of crotonaldehyde.
Workup Saturated aqueous NH₄Cl solutionA weak acid quench is preferred to avoid dehydration of the allylic alcohol.
Purification Fractional Distillation
Expected Yield 60-80% (estimated)Yields can vary significantly based on reaction conditions and purity of reagents.

Experimental Workflow and Logic Diagram

Grignard_Synthesis_Troubleshooting start Start Synthesis prep_grignard Prepare Isopropylmagnesium Bromide start->prep_grignard reaction React with Crotonaldehyde (Low Temperature) prep_grignard->reaction ts_grignard Troubleshoot: Low/No Grignard Formation prep_grignard->ts_grignard Failure? workup Aqueous Workup (NH4Cl) reaction->workup ts_addition Troubleshoot: 1,4-Addition Product reaction->ts_addition Side Product? purification Purification (Distillation) workup->purification product This compound purification->product ts_yield Troubleshoot: Low Overall Yield purification->ts_yield Low Yield? ts_grignard->prep_grignard Check Dryness & Mg Activation ts_addition->reaction Lower Temperature ts_yield->start Review All Steps

Caption: Troubleshooting workflow for the Grignard synthesis of this compound.

References

Common side products in 2-Methyl-5-hexen-3-ol synthesis via Grignard reaction

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Grignard Synthesis of 2-Methyl-5-hexen-3-ol

This guide provides troubleshooting advice and frequently asked questions for researchers utilizing the Grignard reaction to synthesize this compound from allylmagnesium bromide and isobutyraldehyde (B47883).

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound via the Grignard method?

The synthesis involves the nucleophilic addition of allylmagnesium bromide (a Grignard reagent) to the carbonyl carbon of isobutyraldehyde (2-methylpropanal).[1][2] The resulting magnesium alkoxide intermediate is then hydrolyzed during an aqueous workup to yield the final secondary alcohol product, this compound.[3]

Q2: What are the most common side products I should anticipate in this synthesis?

The most prevalent side products are:

  • 1,5-Hexadiene (B165246) : This is a Wurtz-type coupling product formed when the allylmagnesium bromide reagent reacts with unreacted allyl bromide.[4][5] This side reaction is particularly common when using reactive halides like allyl bromide.[6]

  • Recovered Isobutyraldehyde : The Grignard reagent is a strong base and can deprotonate the alpha-carbon of isobutyraldehyde, forming an enolate.[7][8] This consumes both the aldehyde and the Grignard reagent. The starting aldehyde is then recovered after the aqueous workup.

  • Propene : Grignard reagents are highly sensitive to moisture and acidic protons.[7][9] Any trace amounts of water in the glassware or solvents will quench the allylmagnesium bromide, producing propene gas.

Q3: Why did my Grignard reaction fail to initiate?

Failure to initiate is a common issue in Grignard synthesis. The primary causes are typically:

  • Presence of Moisture : Grignard reagents react readily with water. All glassware must be rigorously oven- or flame-dried, and solvents must be anhydrous.[7][9]

  • Inactive Magnesium Surface : The surface of the magnesium turnings can be coated with magnesium oxide, which prevents the reaction. Activating the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) is often necessary.[7][10]

  • Poor Quality Halide or Solvent : Impurities in the allyl bromide or the ether solvent can inhibit the reaction.

Troubleshooting Guide

Q4: My yield is very low, and GC-MS analysis shows a large peak for 1,5-hexadiene. What is causing this, and how can I fix it?

A high yield of 1,5-hexadiene indicates that the Wurtz coupling side reaction is dominating.[4] This occurs when a newly formed Grignard molecule reacts with a molecule of unreacted allyl bromide instead of the magnesium surface.[4]

Causes and Mitigation Strategies:

  • High Local Concentration of Allyl Bromide : Rapidly adding the allyl bromide creates localized areas of high concentration, favoring the coupling reaction.[4][5]

    • Solution : Add the allyl bromide solution dropwise and slowly to the magnesium suspension. This maintains a low concentration of the halide and allows it to react with the magnesium surface preferentially.[4]

  • Elevated Reaction Temperature : The Grignard formation is exothermic, and higher temperatures can accelerate the rate of Wurtz coupling.[4][7]

    • Solution : Maintain a controlled, gentle reflux. For reactive halides like allyl bromide, it is crucial to keep the temperature below the boiling point of the ether solvent during addition.[6][11] Using an ice bath to cool the reaction flask may be necessary.

  • Solvent Choice : Tetrahydrofuran (THF) can sometimes promote more Wurtz coupling with reactive halides compared to diethyl ether (Et₂O).[4][6]

    • Solution : Consider using anhydrous diethyl ether as the solvent, which often provides excellent yields with minimal Wurtz coupling for many Grignard preparations.[4]

Q5: I recovered a significant amount of my starting material, isobutyraldehyde, after the reaction. Why did this occur?

Recovering the starting aldehyde suggests that enolization was a major competing side reaction. Isobutyraldehyde has an acidic alpha-proton, which the strongly basic Grignard reagent can abstract to form an enolate.[8][12] This pathway consumes both reactants without forming the desired alcohol.

Causes and Mitigation Strategies:

  • Reaction Temperature : Higher temperatures can favor the enolization pathway.

    • Solution : Add the Grignard reagent to the aldehyde solution at a low temperature (e.g., 0 °C or below) and allow the reaction to warm slowly.

  • Steric Hindrance : While less of an issue here than with highly hindered ketones, steric factors can influence the balance between nucleophilic addition and enolization.

    • Solution : The use of certain additives can sometimes favor nucleophilic addition. While not always necessary for this specific reaction, the addition of anhydrous cerium(III) chloride (the Luche reduction conditions) is a known method to suppress enolization and promote 1,2-addition in more complex systems.

Data Presentation

The following table summarizes the expected impact of reaction parameters on product distribution, based on established principles of the Grignard reaction.

Condition IDSolventTemperatureAllyl Bromide Addition RateApprox. Yield (this compound)Approx. % 1,5-Hexadiene (Wurtz)Approx. % Recovered Aldehyde (Enolization)
1 (Optimal)Diethyl Ether0 °C to refluxSlow (Dropwise over 1-2h)75-85%< 10%< 5%
2 (High Temp)Diethyl EtherReflux (during addition)Slow50-60%20-30%~10%
3 (Fast Add.)Diethyl Ether0 °C to refluxFast (over 15 min)40-50%35-45%< 5%
4 (THF)THF0 °C to refluxSlow65-75%15-25%< 5%

Experimental Protocols

Protocol: Synthesis of this compound

Materials:

  • Magnesium turnings (1.2 eq)

  • Iodine (1 small crystal)

  • Allyl bromide (1.0 eq), freshly distilled

  • Isobutyraldehyde (1.0 eq), freshly distilled

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Grignard Reagent Preparation:

    • Place magnesium turnings (1.2 eq) in an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel.

    • Assemble the apparatus quickly while hot and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon.

    • Add a single crystal of iodine to activate the magnesium.[9]

    • Add anhydrous diethyl ether to the flask to cover the magnesium.

    • Dissolve allyl bromide (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small portion of the allyl bromide solution to the magnesium. Initiation is indicated by the disappearance of the iodine color, bubble formation, and a gentle reflux of the ether.

    • Once the reaction has initiated, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle, controllable reflux. Use a water bath to control the temperature if necessary.[4]

    • After the addition is complete, stir the mixture for an additional 30-60 minutes until most of the magnesium has been consumed. The solution should appear gray and cloudy.

  • Reaction with Isobutyraldehyde:

    • Cool the freshly prepared Grignard reagent in an ice-water bath to 0 °C.

    • Dissolve isobutyraldehyde (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the isobutyraldehyde solution dropwise to the stirred Grignard reagent, maintaining the reaction temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Work-up and Purification:

    • Cool the reaction mixture again in an ice bath.

    • Slowly and carefully add saturated aqueous NH₄Cl solution dropwise to quench the reaction and any unreacted Grignard reagent.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with diethyl ether.

    • Combine all organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the solution and remove the solvent by rotary evaporation.

    • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Visualizations

Reaction_Pathways AllylBr Allyl Bromide Grignard Allylmagnesium Bromide (Grignard Reagent) AllylBr->Grignard Ether Wurtz_Product 1,5-Hexadiene (Wurtz Coupling) AllylBr->Wurtz_Product Wurtz Coupling (Side Reaction) Mg Mg Mg->Grignard Ether Aldehyde Isobutyraldehyde Enolate Aldehyde Enolate Aldehyde->Enolate Enolization (Side Reaction) Main_Product This compound (Desired Product) Aldehyde->Main_Product 1. Addition 2. H₃O⁺ Workup Grignard->Enolate Enolization (Side Reaction) Grignard->Main_Product 1. Addition 2. H₃O⁺ Workup Grignard->Wurtz_Product Wurtz Coupling (Side Reaction) Recovered_Aldehyde Recovered Isobutyraldehyde Enolate->Recovered_Aldehyde H₃O⁺ Workup

Caption: Competing reaction pathways in the Grignard synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckWurtz High % of 1,5-Hexadiene (Wurtz Product)? Start->CheckWurtz CheckEnol High % of Recovered Starting Aldehyde? CheckWurtz->CheckEnol No CauseWurtz Cause: Wurtz Coupling CheckWurtz->CauseWurtz Yes CheckInitiation Reaction Failed to Start or Stalled? CheckEnol->CheckInitiation No CauseEnol Cause: Aldehyde Enolization CheckEnol->CauseEnol Yes CauseQuench Cause: Reagent Quenching CheckInitiation->CauseQuench Yes SolWurtz Solutions: • Slower halide addition • Maintain low temperature • Ensure efficient stirring CauseWurtz->SolWurtz SolEnol Solutions: • Add Grignard to aldehyde  at low temperature (≤ 0 °C) CauseEnol->SolEnol SolQuench Solutions: • Rigorously dry all glassware  and solvents • Activate Mg with iodine CauseQuench->SolQuench

Caption: Troubleshooting workflow for Grignard synthesis issues.

References

How to activate magnesium for Grignard synthesis of 2-Methyl-5-hexen-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the Grignard synthesis of 2-Methyl-5-hexen-3-ol, with a focus on the critical step of magnesium activation. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the Grignard reaction of allylmagnesium bromide and isobutyraldehyde (B47883).

Issue Potential Cause(s) Recommended Solution(s)
Reaction fails to initiate (no heat, bubbling, or color change) 1. Inactive Magnesium Surface: A passivating layer of magnesium oxide (MgO) on the magnesium turnings is the most common cause of initiation failure.[1] 2. Presence of Moisture: Grignard reagents are highly sensitive to water. Any moisture in the glassware, solvent, or reagents will quench the reaction. 3. Impure Reagents: Impurities in the allyl bromide or isobutyraldehyde can inhibit the reaction.1. Activate the Magnesium: Employ one of the activation methods detailed in the experimental protocols below (e.g., iodine, 1,2-dibromoethane (B42909), mechanical crushing).[1] 2. Ensure Anhydrous Conditions: Flame-dry all glassware under an inert atmosphere. Use anhydrous solvents (e.g., diethyl ether, THF). 3. Purify Reagents: Distill allyl bromide and isobutyraldehyde before use.
Low Yield of this compound 1. Wurtz Coupling: The primary side reaction is the coupling of the Grignard reagent with the starting alkyl halide (allyl bromide) to form 1,5-hexadiene. 2. Incomplete Reaction: The reaction may not have gone to completion. 3. Grignard Reagent Degradation: The Grignard reagent can degrade over time, especially at elevated temperatures.1. Slow Addition: Add the allyl bromide solution dropwise to the magnesium suspension to maintain a gentle reflux and avoid high local concentrations of the halide. 2. Sufficient Reaction Time: Allow the reaction to stir for an adequate amount of time after the addition of the aldehyde is complete. 3. Temperature Control: Maintain a moderate reaction temperature. Use an ice bath to control the exothermic reaction if necessary.
Formation of a White Precipitate During Aldehyde Addition Enolization of Isobutyraldehyde: The Grignard reagent can act as a base and deprotonate the alpha-carbon of isobutyraldehyde, leading to the formation of an enolate and reducing the yield of the desired alcohol.Low-Temperature Addition: Add the isobutyraldehyde solution to the Grignard reagent at a low temperature (e.g., 0 °C) to favor nucleophilic addition over deprotonation.
Reaction Mixture Turns Dark Brown or Black Decomposition: Overheating or the presence of impurities can lead to the decomposition of the Grignard reagent or the product.Maintain Temperature Control: Ensure the reaction temperature does not rise excessively. Use Pure Reagents: Ensure all reagents and solvents are of high purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary obstacle to initiating a Grignard reaction?

A1: The main challenge in starting a Grignard reaction is the presence of a passivating layer of magnesium oxide (MgO) on the surface of the magnesium metal.[1] This layer forms when magnesium is exposed to air and prevents it from reacting with the organic halide.[1] Successful initiation requires methods to break through or remove this oxide layer, exposing a fresh, reactive magnesium surface.[1]

Q2: What are the visual signs of a successful Grignard reaction initiation?

A2: A successful initiation is typically marked by several observable signs. These include the disappearance of the color of a chemical activator like iodine, the spontaneous boiling of the solvent (especially with low-boiling ethers like diethyl ether), the appearance of a cloudy, grayish-brown color in the reaction mixture, and the generation of heat (an exothermic reaction).[1]

Q3: Is it absolutely necessary to use anhydrous (dry) solvents and glassware?

A3: Yes, it is critical. Grignard reagents are highly reactive and will readily react with protic solvents like water and alcohols. This reaction will "quench" the Grignard reagent, rendering it inactive for the desired synthesis. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used.

Q4: Which is a better solvent for this reaction, diethyl ether or THF?

A4: Both anhydrous diethyl ether and tetrahydrofuran (B95107) (THF) are suitable solvents for Grignard reactions. Diethyl ether has a lower boiling point, which can make it easier to initiate the reaction with gentle warming. THF is a better solvent for many Grignard reagents, which can be beneficial for solubility. For the preparation of allylmagnesium bromide, diethyl ether is commonly used.

Q5: Can I store the allylmagnesium bromide solution for later use?

A5: It is highly recommended to use the Grignard reagent immediately after its preparation. Grignard reagents can degrade over time, even when stored under an inert atmosphere.

Quantitative Data Summary

Activation Method Principle of Action Typical Yield Range (General Grignard) Notes
Iodine (I₂) Chemically etches the MgO layer, creating reactive sites.70-95%A small crystal is usually sufficient. The disappearance of the purple color is an indicator of initiation.
1,2-Dibromoethane (DBE) Reacts with Mg to form ethylene (B1197577) gas and MgBr₂, cleaning the surface.75-95%A few drops are typically used. The evolution of gas is a clear sign of activation.
Mechanical Crushing/Stirring Physically breaks the MgO layer to expose fresh Mg metal.Variable, can be highCan be performed before or during the reaction. Vigorous stirring is essential.
Diisobutylaluminum hydride (DIBAH) A powerful reducing agent that removes the oxide layer and residual water.HighParticularly useful for difficult-to-start reactions and allows for lower initiation temperatures.[2]

For the specific synthesis of 2-methylhex-5-en-3-ol from allyl bromide and isobutyraldehyde, a yield of up to 96% has been reported, highlighting the potential for high efficiency with proper technique.

Experimental Protocols

The synthesis of this compound is a two-step process: the formation of the Grignard reagent (allylmagnesium bromide) followed by the reaction with isobutyraldehyde.

Materials:

  • Magnesium turnings

  • Allyl bromide

  • Isobutyraldehyde

  • Anhydrous diethyl ether

  • Iodine crystal (for activation)

  • 1,2-Dibromoethane (alternative for activation)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (three-necked flask, dropping funnel, condenser, etc.)

  • Inert atmosphere setup (Nitrogen or Argon)

Part 1: Preparation of Allylmagnesium Bromide

  • Glassware Preparation: Thoroughly flame-dry all glassware under a stream of inert gas (Nitrogen or Argon) and allow it to cool to room temperature.

  • Reagent Setup: Place magnesium turnings (1.2 equivalents) in the three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a positive pressure of inert gas.

  • Magnesium Activation (Choose one method):

    • Iodine Activation: Add a single small crystal of iodine to the flask containing the magnesium turnings.

    • 1,2-Dibromoethane Activation: Add a few drops of 1,2-dibromoethane to the magnesium turnings.

    • Mechanical Activation: Before adding the solvent, use a glass stirring rod to crush some of the magnesium turnings against the side of the flask.

  • Solvent Addition: Add a small amount of anhydrous diethyl ether to the flask, just enough to cover the magnesium turnings.

  • Initiation: Prepare a solution of allyl bromide (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel. Add a small portion of the allyl bromide solution to the magnesium suspension.

  • Observation of Initiation: Watch for signs of reaction initiation (bubbling, gentle reflux, disappearance of iodine color). Gentle warming with a heat gun may be necessary, but be prepared to cool the flask in an ice bath if the reaction becomes too vigorous.

  • Grignard Reagent Formation: Once the reaction has started, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting solution should be grayish and cloudy.

Part 2: Synthesis of this compound

  • Cooling: Cool the freshly prepared allylmagnesium bromide solution to 0 °C using an ice bath.

  • Aldehyde Addition: Prepare a solution of isobutyraldehyde (0.9 equivalents) in anhydrous diethyl ether in the dropping funnel. Add the isobutyraldehyde solution dropwise to the stirred Grignard reagent at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Quenching: Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction and hydrolyze the magnesium alkoxide.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Drying and Evaporation: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent by rotary evaporation.

  • Purification: The crude product can be purified by distillation under reduced pressure to yield pure this compound.

Mandatory Visualization

Troubleshooting_Grignard_Activation start Grignard Reaction Fails to Initiate check_anhydrous Check for Anhydrous Conditions start->check_anhydrous dry_glassware Flame-dry Glassware & Use Anhydrous Solvents check_anhydrous->dry_glassware No check_activation Magnesium Activation Method Used? check_anhydrous->check_activation Yes dry_glassware->start activate_mg Activate Magnesium check_activation->activate_mg No gentle_warming Apply Gentle Warming check_activation->gentle_warming Yes iodine Add Iodine Crystal activate_mg->iodine dbe Add 1,2-Dibromoethane activate_mg->dbe crush Mechanically Crush Mg activate_mg->crush iodine->gentle_warming dbe->gentle_warming crush->gentle_warming reaction_starts Reaction Initiates (Observe for Heat/Bubbling) gentle_warming->reaction_starts proceed Proceed with Synthesis reaction_starts->proceed Yes reassess Re-evaluate Reagents & Setup reaction_starts->reassess No

References

Preventing homo-coupling of allyl bromide in 2-Methyl-5-hexen-3-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-5-hexen-3-ol from isobutyraldehyde (B47883) and allyl bromide. Our focus is to address and resolve the common challenge of allyl bromide homo-coupling, which leads to the formation of 1,5-hexadiene (B165246) as a significant byproduct.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of 1,5-hexadiene formation during the synthesis of this compound using the Grignard method?

A1: The formation of 1,5-hexadiene is a result of a Wurtz-type homo-coupling side reaction.[1][2] This occurs when the freshly formed allylmagnesium bromide Grignard reagent acts as a nucleophile and attacks an unreacted molecule of allyl bromide, rather than the intended isobutyraldehyde. This process is particularly prevalent with reactive halides like allyl bromide.[3]

Q2: How can I detect the presence and quantify the amount of 1,5-hexadiene in my reaction mixture?

A2: The presence of 1,5-hexadiene can be identified and quantified using analytical techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy. By comparing the integration of characteristic peaks of this compound and 1,5-hexadiene in the crude reaction mixture, a quantitative assessment of the product-to-byproduct ratio can be determined.

Q3: Are there alternative synthetic methods to the Grignard reaction that can minimize homo-coupling?

A3: Yes, Barbier-type reactions are an excellent alternative.[4][5] These are one-pot reactions where the organometallic reagent is generated in situ in the presence of the carbonyl substrate.[5][6] This method avoids a high concentration of the organometallic reagent, thereby reducing the likelihood of homo-coupling. Metals commonly used for this purpose include zinc, indium, and tin, and the reaction can often be carried out in aqueous or environmentally benign solvent systems.[5][7][8]

Q4: What are the main advantages of a Barbier-type reaction over a traditional Grignard synthesis for this transformation?

A4: The main advantages of the Barbier reaction include:

  • Reduced Homo-coupling: The in situ formation and immediate reaction of the organometallic species minimizes the opportunity for it to react with the starting allyl bromide.[4]

  • Operational Simplicity: It is a one-pot procedure, simplifying the experimental setup.[6]

  • Milder Reaction Conditions: Barbier reactions can often be conducted under less stringent conditions, including in the presence of water, which is incompatible with Grignard reagents.[5][7]

  • Improved Functional Group Tolerance: These reactions can be more tolerant of various functional groups compared to the highly reactive Grignard reagents.[6]

Troubleshooting Guide: Minimizing Allyl Bromide Homo-coupling

This guide provides specific troubleshooting strategies for minimizing the formation of 1,5-hexadiene in your synthesis of this compound.

Issue 1: High Levels of 1,5-Hexadiene in Grignard Synthesis
  • Probable Cause: High local concentration of allyl bromide and/or the formed Grignard reagent, and elevated reaction temperatures.[1]

  • Solutions:

    • Slow Addition of Allyl Bromide: Add the allyl bromide dropwise to the suspension of magnesium turnings in the solvent. This maintains a low concentration of the halide, favoring the reaction with magnesium over the Wurtz coupling.[1][3]

    • Use of Excess Magnesium: Employing a significant excess of magnesium ensures that the allyl bromide is more likely to react with the metal surface rather than the already formed Grignard reagent.[3]

    • Temperature Control: Maintain a low reaction temperature (below 0 °C) during the formation of the Grignard reagent to suppress the rate of the homo-coupling reaction.[9]

    • Solvent Choice: While diethyl ether is common, tetrahydrofuran (B95107) (THF) can sometimes offer better stabilization of the Grignard reagent, though for some substrates, it might promote Wurtz coupling.[1] Experimentation with solvent systems may be necessary.

Issue 2: Low Yield of this compound in Barbier Reaction
  • Probable Cause: Inefficient metal activation or suboptimal reaction conditions.

  • Solutions:

    • Metal Activation: For metals like zinc, pre-activation is crucial. This can be achieved by washing with dilute HCl to remove the oxide layer, followed by washing with water, ethanol, and ether, and drying under vacuum.

    • Solvent System: For zinc-mediated reactions, a mixture of an organic solvent like THF and a saturated aqueous solution of ammonium (B1175870) chloride can be effective.[7]

    • Choice of Metal: Indium is often more reactive than zinc and can be used in smaller quantities, sometimes even catalytically.[8][10] Indium-mediated reactions can proceed smoothly in water or DMF.[10][11]

    • Mechanochemical Methods: If available, using a ball mill for a solvent-free Barbier reaction can significantly improve yields and reduce reaction times.

Quantitative Data Summary

The following table presents illustrative data comparing the effectiveness of different synthetic methods in the preparation of this compound, with a focus on minimizing the 1,5-hexadiene byproduct.

MethodMetal/ReagentSolvent SystemTemperature (°C)Yield of this compound (%)Yield of 1,5-Hexadiene (%)
Grignard Reaction MagnesiumDiethyl Ether0 to reflux55-6520-30
Improved Grignard Magnesium (excess)Diethyl Ether< 070-805-15
Barbier Reaction (Zn) Zinc (activated)THF / sat. aq. NH₄ClRoom Temp85-95< 5
Barbier Reaction (In) IndiumWaterRoom Temp90-98< 2

Note: The data presented are representative values for illustrative purposes and may vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Improved Grignard Synthesis of this compound
  • Apparatus Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube. The entire apparatus is flame-dried under a stream of inert gas (e.g., argon or nitrogen) and allowed to cool.

  • Reagent Preparation: Magnesium turnings (2.5 equivalents) are placed in the flask. Anhydrous diethyl ether is added to cover the magnesium.

  • Initiation: A small crystal of iodine can be added to activate the magnesium surface. A small amount of a solution of allyl bromide (1.0 equivalent) in anhydrous diethyl ether is added from the dropping funnel to initiate the reaction.

  • Grignard Formation: Once the reaction begins (as evidenced by bubbling and a grayish appearance), the remaining allyl bromide solution is added dropwise over 1-2 hours, maintaining the reaction temperature below 0 °C using an ice-salt bath.

  • Reaction with Aldehyde: After the addition of allyl bromide is complete, the mixture is stirred for an additional 30 minutes at 0 °C. A solution of isobutyraldehyde (1.0 equivalent) in anhydrous diethyl ether is then added dropwise, maintaining the temperature below 5 °C.

  • Work-up: The reaction is allowed to warm to room temperature and stirred for 1 hour. It is then quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by fractional distillation or column chromatography.

Protocol 2: Zinc-Mediated Barbier-Type Synthesis of this compound
  • Apparatus Setup: A round-bottom flask is equipped with a magnetic stir bar.

  • Reagent Addition: To the flask are added zinc dust (2.0 equivalents), a saturated aqueous solution of ammonium chloride, and tetrahydrofuran (THF).

  • Reaction Mixture: Isobutyraldehyde (1.0 equivalent) is added to the stirred suspension.

  • Allylation: Allyl bromide (1.5 equivalents) is added dropwise to the mixture at room temperature. The reaction is typically exothermic.

  • Reaction Completion and Work-up: The mixture is stirred vigorously at room temperature for 1-3 hours until the aldehyde is consumed (monitored by TLC or GC). The reaction mixture is then filtered to remove excess zinc.

  • Extraction and Purification: The filtrate is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The product is purified by distillation or column chromatography.

Visualizations

Reaction_Pathways cluster_grignard Grignard Synthesis cluster_barbier Barbier Synthesis (One-Pot) AllylBr_Mg Allyl Bromide + Mg Grignard Allylmagnesium Bromide (Grignard Reagent) AllylBr_Mg->Grignard Formation Product_G This compound Grignard->Product_G Desired Reaction HomoCoupling 1,5-Hexadiene (Homo-coupling Product) Grignard->HomoCoupling Side Reaction Isobutyraldehyde_G Isobutyraldehyde Isobutyraldehyde_G->Product_G Unreacted_AllylBr Allyl Bromide Unreacted_AllylBr->HomoCoupling Reactants_B Allyl Bromide + Isobutyraldehyde + Metal (Zn or In) InSitu_Intermediate In situ Organometallic Intermediate Reactants_B->InSitu_Intermediate transient Product_B This compound InSitu_Intermediate->Product_B Immediate Reaction

Caption: Competing reaction pathways in Grignard vs. Barbier synthesis.

Troubleshooting_Workflow cluster_grignard_troubleshooting Grignard Method cluster_barbier_troubleshooting Barbier Method Start High Homo-coupling (>15% 1,5-Hexadiene) Check_Method Which synthetic method was used? Start->Check_Method Grignard_Check_Temp Was reaction temp kept below 0°C? Check_Method->Grignard_Check_Temp Grignard Barbier_Check_Metal Was metal activated (e.g., acid wash for Zn)? Check_Method->Barbier_Check_Metal Barbier Grignard_Slow_Add Was Allyl Bromide added slowly? Grignard_Check_Temp->Grignard_Slow_Add Yes Grignard_Sol_1 Lower Temperature Grignard_Check_Temp->Grignard_Sol_1 No Grignard_Excess_Mg Was excess Mg used ( >2 eq)? Grignard_Slow_Add->Grignard_Excess_Mg Yes Grignard_Sol_2 Decrease Addition Rate Grignard_Slow_Add->Grignard_Sol_2 No Grignard_Sol_3 Increase Mg Stoichiometry Grignard_Excess_Mg->Grignard_Sol_3 No Consider_Barbier Consider switching to Barbier method Grignard_Excess_Mg->Consider_Barbier Yes Barbier_Sol_1 Implement Metal Activation Protocol Barbier_Check_Metal->Barbier_Sol_1 No Barbier_Consider_Alt Consider alternative metal (e.g., In instead of Zn) Barbier_Check_Metal->Barbier_Consider_Alt Yes

Caption: Troubleshooting workflow for excessive homo-coupling.

References

Improving enantioselectivity in the asymmetric synthesis of 2-Methyl-5-hexen-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Asymmetric Synthesis of 2-Methyl-5-hexen-3-ol

Welcome to the technical support center for the asymmetric synthesis of this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and improving enantioselectivity in the synthesis of this chiral homoallylic alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to enantiomerically enriched this compound?

A1: The most common and effective method is the asymmetric allylation of 2-methylpropanal (isobutyraldehyde). This reaction involves the addition of an allyl group to the prochiral carbonyl carbon of the aldehyde. Key strategies include:

  • Chiral Lewis Acid Catalysis: Using a chiral Lewis acid to activate the aldehyde and control the facial selectivity of the nucleophilic attack by an allylating agent like allyltrimethylsilane (B147118) or allyltributylstannane (B1265786).[1]

  • Chirally Modified Allylmetal Reagents: Employing stoichiometric amounts of allylating reagents modified with chiral ligands, such as chiral allylic boranes or titanium complexes.[1][2]

  • Chiral Lewis Base Catalysis: Activating allylic trichlorosilanes with a chiral Lewis base (e.g., N-oxides) to facilitate the enantioselective transfer of the allyl group.[3][4]

  • Iridium-Catalyzed Transfer Hydrogenative Coupling: Coupling allyl acetate (B1210297) with 2-methylpropanal using a chiral iridium catalyst, which offers a departure from pre-formed allyl metal reagents.[5]

Q2: Which factors are most critical for achieving high enantioselectivity?

A2: High enantioselectivity is a result of the complex interplay between several experimental parameters. The most critical factors are:

  • The Chiral Catalyst/Ligand: The structure of the chiral ligand is paramount. It creates the asymmetric environment that dictates the stereochemical outcome.[6] Even small changes to the ligand can dramatically affect the enantiomeric excess (ee).

  • Reaction Temperature: Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states, thus favoring the path to the major enantiomer.[6]

  • Solvent: The polarity and coordinating ability of the solvent can influence the catalyst's activity and the stability of the transition states. Non-coordinating solvents are often preferred.[6][7]

  • Purity of Reagents: Impurities, especially water, can poison the catalyst or lead to a non-selective background reaction, significantly reducing the overall ee.[8][9]

Q3: How is the enantiomeric excess (ee) of this compound typically determined?

A3: The enantiomeric excess is most commonly determined using chiral chromatography.

  • Chiral Gas Chromatography (GC): This is suitable for volatile compounds like this compound. The alcohol is often derivatized (e.g., as an acetate or trifluoroacetate) to improve separation on a chiral stationary phase.

  • Chiral High-Performance Liquid Chromatography (HPLC): The sample can be analyzed directly or after derivatization with a UV-active group to facilitate detection.

Troubleshooting Guide: Low Enantioselectivity

Q: We are observing low enantiomeric excess (ee) in our asymmetric allylation of 2-methylpropanal. What are the potential causes and solutions?

A: Low enantioselectivity is a common issue that can stem from various sources. A systematic approach is recommended to identify and resolve the problem.

Troubleshooting_Workflow Problem Low Enantioselectivity Observed Catalyst Catalyst Issues Problem->Catalyst Substrate Substrate & Reagent Issues Problem->Substrate Conditions Reaction Conditions Problem->Conditions Analysis Analytical Error Problem->Analysis Cat_Purity Purity / Integrity Catalyst->Cat_Purity Cat_Loading Loading / Ratio Catalyst->Cat_Loading Cat_Activation Activation / Preparation Catalyst->Cat_Activation Sub_Purity Aldehyde Purity Substrate->Sub_Purity Sub_Reagent Allylating Agent Quality Substrate->Sub_Reagent Temp Temperature Conditions->Temp Solvent Solvent Conditions->Solvent Concentration Concentration Conditions->Concentration Analysis_Method Chiral Method Analysis->Analysis_Method Sol_Cat_Purity Solution: Verify ligand & metal precursor purity. Recrystallize or re-purify if necessary. Cat_Purity->Sol_Cat_Purity Sol_Cat_Loading Solution: Optimize catalyst loading and metal-to-ligand ratio. Cat_Loading->Sol_Cat_Loading Sol_Cat_Activation Solution: Ensure proper in-situ formation or activation (e.g., use of molecular sieves). Cat_Activation->Sol_Cat_Activation Sol_Sub_Purity Solution: Distill 2-methylpropanal immediately before use to remove acidic impurities or oligomers. Sub_Purity->Sol_Sub_Purity Sol_Sub_Reagent Solution: Use freshly opened or purified allylating agent. Check for decomposition. Sub_Reagent->Sol_Sub_Reagent Sol_Temp Solution: Lower the reaction temperature. Try -40 °C or -78 °C. Temp->Sol_Temp Sol_Solvent Solution: Ensure solvent is anhydrous and non-coordinating. Screen solvents (e.g., Toluene, CH2Cl2). Solvent->Sol_Solvent Sol_Concentration Solution: Adjust concentration; high dilution can sometimes improve selectivity. Concentration->Sol_Concentration Sol_Analysis Solution: Validate chiral GC/HPLC method. Ensure baseline separation of enantiomers. Confirm peak identity. Analysis_Method->Sol_Analysis

Caption: Troubleshooting workflow for low enantioselectivity.

Data Presentation: Influence of Chiral Ligands

The choice of the chiral ligand is often the most significant factor influencing enantioselectivity. The table below summarizes representative results for the asymmetric allylation of aldehydes using different catalytic systems.

Catalyst SystemChiral LigandAldehydeSolventTemp (°C)Yield (%)ee (%)Reference
Ti(O-i-Pr)₄(S)-BINOLBenzaldehydeCH₂Cl₂-209592[1]
Ir Complex(R)-Cl,MeO-BIPHEPAliphatic Aldehydes-RT>90>95[5]
Chiral Phosphoric Acid(R)-AVarious AldehydesTolueneRT70-9585-98[10]
Ti(O-i-Pr)₄Fructose-derived β-amino alcoholBenzaldehydeHexane09896[11]
QUINOX N-Oxide(R)-(+)-QUINOXBenzaldehydeCH₂Cl₂-40-87[4]

Experimental Protocols

Protocol 1: Titanium/BINOL-Catalyzed Asymmetric Allylation of 2-Methylpropanal

This protocol is a representative example of a widely used method for the enantioselective allylation of aldehydes.[1][9]

Experimental_Workflow Prep 1. Catalyst Preparation Setup 2. Reaction Setup Prep->Setup Reaction 3. Reagent Addition & Reaction Setup->Reaction Workup 4. Reaction Quench & Work-up Reaction->Workup Purify 5. Purification Workup->Purify Analyze 6. Analysis Purify->Analyze

Caption: General experimental workflow for asymmetric allylation.

1. Catalyst Preparation (in-situ):

  • To a flame-dried Schlenk flask under an argon atmosphere, add (S)-BINOL (0.22 mmol, 22 mol%).

  • Add anhydrous dichloromethane (B109758) (CH₂Cl₂) (5 mL).

  • Cool the solution to 0 °C and add titanium(IV) isopropoxide (Ti(O-i-Pr)₄) (0.2 mmol, 20 mol%) dropwise.

  • Stir the resulting yellow solution at 0 °C for 1 hour to form the active catalyst complex.

2. Reaction Setup:

  • In a separate flame-dried Schlenk flask under argon, add activated molecular sieves (4 Å, ~200 mg).

  • Add anhydrous CH₂Cl₂ (10 mL) and cool the flask to -78 °C (dry ice/acetone bath).

3. Reagent Addition and Reaction:

  • To the flask at -78 °C, add freshly distilled 2-methylpropanal (1.0 mmol).

  • Add allyltributylstannane (1.2 mmol) via syringe.

  • Slowly transfer the pre-formed chiral titanium catalyst solution from the first flask to the reaction mixture via a cannula.

  • Stir the reaction mixture at -78 °C and monitor its progress by TLC (thin-layer chromatography). The reaction is typically complete within 4-12 hours.

4. Reaction Quench and Work-up:

  • Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (10 mL) at -78 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Filter the mixture through a pad of Celite® to remove titanium salts, washing the pad with diethyl ether (3 x 15 mL).

  • Transfer the filtrate to a separatory funnel, separate the organic layer, and wash it with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.

5. Purification:

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

6. Analysis:

  • Confirm the structure and purity by ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Determine the enantiomeric excess (ee) by chiral GC or HPLC analysis.

Catalytic Pathway Visualization

The following diagram illustrates a plausible catalytic cycle for a chiral Lewis acid-catalyzed allylation, which is a common mechanism for reactions of this type.

Catalytic_Cycle Catalyst Chiral Lewis Acid (e.g., (S)-BINOL-Ti) Intermediate Activated Complex (Aldehyde-Catalyst) Catalyst->Intermediate Coordination Aldehyde 2-Methylpropanal Aldehyde->Intermediate Allyl_Sn Allyl-SnBu₃ TS Diastereomeric Transition State Allyl_Sn->TS Nucleophilic Attack Product This compound (R-enantiomer) Intermediate->TS Facial Selection TS->Product Byproduct Bu₃Sn-O-TiL* TS->Byproduct Byproduct->Catalyst Regeneration

Caption: Simplified catalytic cycle for asymmetric allylation.

References

Purification of 2-Methyl-5-hexen-3-ol from unreacted starting materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 2-Methyl-5-hexen-3-ol from unreacted starting materials and common impurities. The advice is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound sample?

A1: Common impurities depend on the synthetic route. A frequent synthesis involves the reaction of isobutyraldehyde (B47883) with an allylating agent (like allyl bromide). Therefore, unreacted isobutyraldehyde and allyl bromide are common starting material impurities. Side-products and byproducts from the reaction may also be present.

Q2: What are the key physical properties I should be aware of for the purification of this compound?

A2: Understanding the physical properties of your target compound and potential impurities is critical for selecting the appropriate purification method.

PropertyThis compoundIsobutyraldehydeAllyl Bromide
Boiling Point 149.5°C at 760 mmHg[1]64°C71°C
Density 0.83 g/cm³[1]0.79 g/cm³1.40 g/cm³
Solubility Sparingly soluble in water, soluble in organic solvents.Soluble in water and organic solvents.Insoluble in water, soluble in organic solvents.

Q3: Which purification technique is most effective for this compound?

A3: A multi-step approach is often the most effective strategy.

  • Liquid-Liquid Extraction: This is an excellent initial step to remove water-soluble impurities.[2]

  • Fractional Distillation: Due to the significant difference in boiling points between this compound and the common starting materials, fractional distillation is a highly effective method for purification.[3][4][5][6][7]

  • Column Chromatography: For achieving very high purity and removing non-volatile impurities or closely related side-products, column chromatography is recommended.[8][9][10]

Q4: How can I monitor the purity of my fractions during purification?

A4: Gas Chromatography (GC) is a highly effective technique for monitoring the purity of fractions collected during distillation or column chromatography. Thin Layer Chromatography (TLC) can also be a quick and useful tool for analyzing fractions from column chromatography.

Troubleshooting Guides

Problem Possible Cause Solution
Low yield after liquid-liquid extraction. The product may have some solubility in the aqueous phase.Perform multiple extractions with the organic solvent. Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.
Poor separation during fractional distillation. The distillation rate is too fast, not allowing for proper equilibration in the fractionating column.Reduce the heating rate to ensure a slow and steady distillation. Ensure your fractionating column is appropriate for the boiling point difference.
Product co-elutes with impurities during column chromatography. The solvent system (mobile phase) is not optimal for separation.Perform a TLC analysis with various solvent systems to determine the optimal mobile phase for good separation between your product and the impurities. A common starting point for alcohols is a mixture of hexanes and ethyl acetate (B1210297).
The final product is not dry (contains residual water). The drying agent was insufficient or not given enough time to work after extraction.Ensure an adequate amount of a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate) is used. The organic layer should be clear, not cloudy, before filtering off the drying agent.
Formation of an emulsion during liquid-liquid extraction. Vigorous shaking can sometimes lead to the formation of a stable emulsion between the aqueous and organic layers.To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution), gently swirling the separatory funnel, or allowing it to stand for a longer period. In persistent cases, filtering the mixture through a pad of celite may be effective.[11]

Experimental Protocols

Liquid-Liquid Extraction

This protocol is for the initial purification of the crude reaction mixture to remove water-soluble impurities.

  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of a suitable organic solvent in which this compound is soluble and which is immiscible with water (e.g., diethyl ether or ethyl acetate).

  • Add an equal volume of deionized water.

  • Gently invert the separatory funnel several times to mix the layers, periodically venting to release any pressure.

  • Allow the layers to separate fully.

  • Drain the lower aqueous layer.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine to reduce the amount of dissolved water in the organic layer.

  • Drain the aqueous layer after each wash.

  • Transfer the organic layer to a clean, dry Erlenmeyer flask and add a suitable drying agent (e.g., anhydrous magnesium sulfate).

  • Swirl the flask and let it stand until the organic layer is clear.

  • Filter the solution to remove the drying agent. The resulting solution contains the crude product.

Fractional Distillation

This protocol is for separating this compound from lower-boiling impurities.

  • Ensure the crude product from the extraction step has had the solvent removed via rotary evaporation.

  • Set up a fractional distillation apparatus, including a distillation flask, a fractionating column, a condenser, and a receiving flask.

  • Add the crude this compound and a few boiling chips to the distillation flask.

  • Slowly heat the distillation flask.

  • Monitor the temperature at the head of the fractionating column.

  • Discard the initial fraction that distills at a lower temperature, as this will contain the lower-boiling impurities.

  • Collect the fraction that distills at or near the boiling point of this compound (149.5°C at atmospheric pressure).

  • Stop the distillation when the temperature begins to rise significantly above the boiling point of the desired product or when only a small amount of residue remains.

Column Chromatography

This technique is for achieving high purity.

  • Select an appropriate solvent system (mobile phase) by performing TLC analysis. For an alcohol like this compound, a mixture of hexanes and ethyl acetate is a good starting point.

  • Pack a chromatography column with silica (B1680970) gel slurried in the chosen mobile phase.

  • Dissolve the partially purified product in a minimal amount of the mobile phase.

  • Carefully load the sample onto the top of the silica gel.

  • Begin eluting the column with the mobile phase, collecting fractions in separate test tubes.

  • Analyze the collected fractions by TLC or GC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

PurificationWorkflow CrudeProduct Crude this compound (with starting materials) Extraction Liquid-Liquid Extraction CrudeProduct->Extraction AqueousWaste Aqueous Waste (water-soluble impurities) Extraction->AqueousWaste Remove Distillation Fractional Distillation Extraction->Distillation Organic Layer LowBoilingImpurities Low-Boiling Impurities (e.g., isobutyraldehyde) Distillation->LowBoilingImpurities Remove ColumnChromatography Column Chromatography Distillation->ColumnChromatography Partially Purified Product OtherImpurities Other Impurities ColumnChromatography->OtherImpurities Remove PureProduct Pure this compound ColumnChromatography->PureProduct Purified Fractions

Caption: Purification workflow for this compound.

TroubleshootingLogic Start Purification Issue? LowYield Low Yield? Start->LowYield Yes PoorSeparation Poor Separation? Start->PoorSeparation No Sol1 Back-extract aqueous layers LowYield->Sol1 WetProduct Wet Product? PoorSeparation->WetProduct No Sol2 Reduce distillation rate PoorSeparation->Sol2 Distillation Sol3 Optimize solvent system via TLC PoorSeparation->Sol3 Chromatography Sol4 Use more drying agent WetProduct->Sol4 Yes

Caption: Troubleshooting logic for purification issues.

References

Technical Support Center: Grignard Reaction for 2-Methyl-5-hexen-3-ol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered when minimizing water content in the Grignard synthesis of 2-Methyl-5-hexen-3-ol.

Troubleshooting Guide

Issue: Low or No Yield of this compound

The most common reason for a low or failed Grignard reaction is the presence of water. Grignard reagents are highly reactive and will react with even trace amounts of moisture, which quenches the reagent and prevents it from reacting with the desired electrophile.[1][2][3][4][5]

Troubleshooting Workflow:

Grignard_Troubleshooting cluster_Preparation Pre-Reaction Checks cluster_Execution In-Reaction Monitoring cluster_Solutions Corrective Actions start Low or No Product check_glassware Verify Glassware Dryness start->check_glassware check_solvent Confirm Solvent Anhydrous start->check_solvent check_reagents Check Reagent Quality start->check_reagents initiation Observe Reaction Initiation (bubbling, color change) check_glassware->initiation dry_glassware Re-dry Glassware (Flame or Oven) check_glassware->dry_glassware Doubtful check_solvent->initiation dry_solvent Re-distill/Dry Solvent check_solvent->dry_solvent Doubtful check_reagents->initiation exotherm Monitor for Exotherm initiation->exotherm activate_mg Activate Magnesium (e.g., with iodine) initiation->activate_mg No Initiation success Successful Reaction exotherm->success Controlled dry_glassware->success dry_solvent->success activate_mg->success

Figure 1: Troubleshooting workflow for a low-yield Grignard reaction.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to have anhydrous (water-free) conditions for a Grignard reaction?

A1: Grignard reagents (R-MgX) are strong bases and nucleophiles. Water is a protic solvent and will react with the Grignard reagent in an acid-base reaction to form a hydrocarbon (R-H) and magnesium salts.[6] This reaction is much faster than the desired reaction with the carbonyl compound (isobutyraldehyde in this case), thus consuming the Grignard reagent and preventing the formation of this compound.[7]

Q2: How can I be certain my glassware is sufficiently dry?

A2: Visually dry glassware is often not sufficient as a thin film of moisture can adhere to the surface.[5] For Grignard reactions, glassware should be either:

  • Oven-dried: Place glassware in an oven at >120°C for at least 4 hours, and preferably overnight. Assemble the apparatus while still hot and allow it to cool under a stream of dry, inert gas (like nitrogen or argon).[8][9][10]

  • Flame-dried: Assemble the glassware and pass a flame from a Bunsen burner or a heat gun over the entire surface under a flow of inert gas until all visible condensation is gone and the glass is hot to the touch.[3] Allow to cool to room temperature under the inert atmosphere before adding reagents.

Q3: What is the best way to ensure my solvent is anhydrous?

A3: Commercial anhydrous solvents are available, but it is good practice to re-dry them before use, especially if the container has been opened previously.

  • Diethyl Ether and Tetrahydrofuran (THF): These are common solvents for Grignard reactions. They can be dried by distillation from a suitable drying agent such as sodium/benzophenone or lithium aluminum hydride. The sodium/benzophenone ketyl radical provides a visual indicator of dryness (a deep blue or purple color).[11]

Q4: My reaction won't start (no bubbling or heat production). What should I do?

A4: Difficulty in initiating a Grignard reaction is common and can often be attributed to a passivating oxide layer on the surface of the magnesium turnings.[2] Here are some methods to initiate the reaction:

  • Crushing the Magnesium: Use a glass rod to crush a few pieces of magnesium against the bottom of the flask to expose a fresh, unoxidized surface.[3]

  • Adding an Initiator: A small crystal of iodine can be added. The iodine etches the magnesium surface, activating it.[3][12] Alternatively, a few drops of 1,2-dibromoethane (B42909) can be used.

  • Gentle Heating: Gently warming the flask with a heat gun may initiate the reaction. Be prepared to cool the flask if the reaction becomes too vigorous.[2]

Q5: I observed some bubbling, but the reaction stopped. What does this indicate?

A5: This could indicate that a small amount of Grignard reagent formed and then reacted with residual water in the system. This reinforces the need to ensure all components (glassware, solvent, and reagents) are rigorously dried.

Data Presentation

Estimated Water Content in Solvent (ppm)Expected Yield of this compound (%)Observations
< 50> 90%Vigorous and self-sustaining reaction after initiation.
10070-80%Reaction may require more vigorous initiation and may proceed slower.
20040-60%Significant difficulty in initiating the reaction; may require continuous heating.
500< 20%Reaction is unlikely to sustain itself; significant quenching of the Grignard reagent.
>1000~0%No observable product formation.

Table 1: Estimated impact of water content on the yield of the Grignard synthesis of this compound.

Experimental Protocols

Protocol 1: Drying Diethyl Ether using Sodium/Benzophenone
  • Pre-drying: Pre-dry the diethyl ether by letting it stand over anhydrous calcium chloride or molecular sieves for 24 hours.

  • Setup: Assemble a distillation apparatus that has been flame- or oven-dried and cooled under an inert atmosphere.

  • Procedure: To the distillation flask, add sodium metal, cut into small pieces, and a small amount of benzophenone.

  • Reflux: Reflux the diethyl ether under an inert atmosphere until a persistent deep blue or purple color develops. This indicates that the solvent is anhydrous.

  • Distillation: Distill the dry ether directly into the reaction flask or a dry storage flask under an inert atmosphere.

Protocol 2: Synthesis of this compound via Grignard Reaction

Reaction Scheme:

Allyl Bromide + Mg --(diethyl ether)--> Allylmagnesium Bromide

Allylmagnesium Bromide + Isobutyraldehyde (B47883) --(1. Diethyl ether, 2. H₃O⁺)--> this compound

Procedure:

  • Apparatus Setup: Assemble a three-necked round-bottom flask with a reflux condenser (topped with a drying tube or inert gas inlet), a dropping funnel, and a magnetic stirrer. Ensure all glassware is rigorously dried.[14]

  • Grignard Reagent Formation: Place magnesium turnings in the flask. Add a small amount of anhydrous diethyl ether to cover the magnesium. A small crystal of iodine can be added to initiate the reaction.

  • Add a solution of allyl bromide in anhydrous diethyl ether dropwise from the dropping funnel. The reaction should start spontaneously after a short induction period, evidenced by bubbling and a gentle reflux. Maintain a steady reflux by controlling the rate of addition.[15]

  • After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Isobutyraldehyde: Cool the Grignard reagent solution in an ice bath. Add a solution of isobutyraldehyde in anhydrous diethyl ether dropwise from the dropping funnel, maintaining the temperature below 10°C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Work-up: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium (B1175870) chloride solution.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by distillation.

Mandatory Visualization

Anhydrous_Setup Figure 2: Experimental setup for a moisture-sensitive Grignard reaction. cluster_Apparatus Reaction Apparatus Flask Three-necked Flask (Flame-dried) Stirrer Magnetic Stirrer Flask->Stirrer contains Condenser Reflux Condenser Flask->Condenser InertGas Inert Gas Inlet (N2 or Ar) Condenser->InertGas DroppingFunnel Dropping Funnel (Anhydrous Reagents) DroppingFunnel->Flask Adds reagents

Figure 2: A simplified diagram of the essential apparatus for conducting a Grignard reaction under anhydrous conditions.

References

Effect of solvent on the stereoselectivity of 2-Methyl-5-hexen-3-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges encountered during the stereoselective synthesis of 2-Methyl-5-hexen-3-ol. The information is presented in a question-and-answer format to directly address specific issues.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stereoselectivity in the synthesis of this compound via the Grignard reaction?

A1: The stereoselectivity of the addition of an allyl Grignard reagent to 2-methylpropanal (isobutyraldehyde) is primarily influenced by the following factors:

  • Solvent: The coordinating ability of the solvent plays a crucial role in the structure and reactivity of the Grignard reagent and the transition state of the reaction. Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are commonly used.

  • Temperature: Lower reaction temperatures generally favor higher stereoselectivity by increasing the energy difference between the diastereomeric transition states.

  • Nature of the Grignard Reagent: While allylmagnesium bromide is standard, variations in the halide (e.g., chloride or iodide) can sometimes influence the stereochemical outcome.

  • Presence of Chelating Agents: Although not inherent to this specific reaction, the presence of chelating functional groups on the aldehyde or additives can dramatically alter the stereoselectivity by favoring a rigid, chelated transition state.

Q2: I am observing a low diastereomeric ratio in my synthesis. What are the likely causes and how can I improve it?

A2: Low diastereoselectivity is a common challenge. The following are potential causes and corresponding troubleshooting steps:

  • Cause: The reaction temperature may be too high, allowing for the formation of both diastereomers through transition states that are close in energy.

    • Solution: Perform the reaction at a lower temperature. Standard protocols often call for temperatures between 0°C and -78°C. Experimenting with colder conditions is a primary strategy for improving selectivity.

  • Cause: The solvent may not be optimal for achieving high stereoselectivity.

    • Solution: While diethyl ether and THF are common, consider exploring other ethereal solvents or even non-coordinating solvents like dichloromethane (B109758) (CH2Cl2) if chelation control is a possibility with modified substrates.

  • Cause: The Grignard reagent may not be of sufficient quality or may contain impurities.

    • Solution: Ensure the Grignard reagent is freshly prepared or properly stored. Titrate the reagent before use to determine its exact concentration.

Q3: Can the order of addition of reagents affect the stereochemical outcome?

A3: Yes, the order of addition can be critical. It is standard practice to add the aldehyde solution slowly to the Grignard reagent solution at the desired reaction temperature. This ensures that the Grignard reagent is always in excess, which can help to minimize side reactions and potentially influence the aggregation state of the organometallic species, thereby affecting stereoselectivity.

II. Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Diastereomeric Ratio (d.r.) 1. Reaction temperature is too high. 2. Suboptimal solvent choice. 3. Impure or degraded Grignard reagent.1. Lower the reaction temperature (e.g., from 0°C to -78°C). 2. Screen different ethereal solvents (e.g., diethyl ether, THF, dimethoxyethane). Consider non-coordinating solvents like CH2Cl2 for specific applications. 3. Use freshly prepared or recently titrated Grignard reagent.
Low Overall Yield 1. Presence of water or protic impurities in glassware, solvents, or reagents. 2. Incomplete reaction. 3. Formation of side products (e.g., Wurtz coupling).1. Rigorously dry all glassware and use anhydrous solvents. Ensure the aldehyde is free of water. 2. Increase the reaction time or allow the reaction to warm to room temperature after the initial low-temperature addition. 3. Prepare the Grignard reagent at a low temperature (below 0°C) to minimize the formation of 1,5-hexadiene.[1]
Inconsistent Results 1. Variability in the quality of the Grignard reagent. 2. Inconsistent reaction temperatures. 3. Atmospheric moisture contamination.1. Standardize the preparation and titration of the Grignard reagent. 2. Use a cryostat or a well-maintained cooling bath to ensure consistent temperature control. 3. Conduct the reaction under a positive pressure of an inert gas (e.g., argon or nitrogen).

III. Data Presentation: Effect of Solvent on Diastereoselectivity

While specific quantitative data for the synthesis of this compound is not extensively available in comparative studies, the following table illustrates the expected trend based on general principles of stereoselective Grignard additions to α-chiral aldehydes. The diastereomeric ratio (d.r.) refers to the ratio of the syn to the anti product.

Solvent Expected Diastereomeric Ratio (syn:anti) Notes
Diethyl Ether (Et₂O) Moderate to GoodA standard, less polar ethereal solvent. Often provides good selectivity.
Tetrahydrofuran (THF) ModerateA more polar and coordinating ethereal solvent, which can sometimes lead to lower selectivity compared to diethyl ether.
Dimethoxyethane (DME) Moderate to LowA bidentate coordinating solvent that can significantly alter the structure of the Grignard reagent, potentially leading to different stereochemical outcomes.
Dichloromethane (CH₂Cl₂) Potentially High (chelation dependent)A non-coordinating solvent that can enhance diastereoselectivity in systems where chelation control is possible.[2]

IV. Experimental Protocols

A. General Protocol for the Synthesis of this compound

This protocol describes the addition of allylmagnesium bromide to 2-methylpropanal.

Materials:

  • Magnesium turnings

  • Allyl bromide

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 2-Methylpropanal (isobutyraldehyde), freshly distilled

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Allylmagnesium Bromide:

    • Under an inert atmosphere (argon or nitrogen), place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

    • Add a small volume of the chosen anhydrous ethereal solvent.

    • Dissolve allyl bromide (1.0 equivalent) in the anhydrous solvent and add it to the dropping funnel.

    • Add a small portion of the allyl bromide solution to the magnesium turnings to initiate the reaction (initiation may be aided by gentle warming or the addition of a small crystal of iodine).

    • Once the reaction has started, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux. To suppress the formation of 1,5-hexadiene, it is advisable to keep the reaction temperature below 0°C.[1]

    • After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes.

  • Reaction with 2-Methylpropanal:

    • Cool the freshly prepared Grignard reagent to the desired temperature (e.g., 0°C or -78°C) using an appropriate cooling bath.

    • Dissolve freshly distilled 2-methylpropanal (0.9 equivalents) in the same anhydrous solvent.

    • Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining the low temperature.

    • After the addition is complete, stir the reaction mixture at the same temperature for 1-2 hours.

    • Allow the reaction to warm to room temperature and stir for an additional hour.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer, and extract the aqueous layer with the ethereal solvent (2-3 times).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by distillation or flash column chromatography.

  • Analysis:

    • Determine the diastereomeric ratio of the product using techniques such as NMR spectroscopy or gas chromatography (GC) on a chiral column.

V. Visualizations

A. Experimental Workflow

experimental_workflow cluster_prep Grignard Reagent Preparation cluster_reaction Grignard Addition cluster_workup Work-up and Purification prep1 Activate Mg turnings prep2 Add Allyl Bromide in Solvent prep1->prep2 prep3 Stir to form AllylMgBr prep2->prep3 react1 Cool Grignard Reagent prep3->react1 Transfer Reagent react2 Add 2-Methylpropanal Solution react1->react2 react3 Stir at low temperature react2->react3 workup1 Quench with NH4Cl (aq) react3->workup1 Transfer Mixture workup2 Extract with Solvent workup1->workup2 workup3 Dry and Concentrate workup2->workup3 workup4 Purify Product workup3->workup4 analysis Analysis (NMR, GC) workup4->analysis Final Product

Caption: Workflow for the synthesis and analysis of this compound.

B. Factors Influencing Stereoselectivity

stereoselectivity_factors cluster_inputs Reaction Conditions solvent Solvent (e.g., Et2O, THF) transition_state Diastereomeric Transition States solvent->transition_state temp Temperature (e.g., 0°C, -78°C) temp->transition_state reagent Grignard Reagent (AllylMgBr) reagent->transition_state product Diastereomeric Ratio of this compound transition_state->product Determines

Caption: Key factors affecting the stereochemical outcome of the synthesis.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 2-Methyl-5-hexen-3-ol and Other Homoallylic Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synthesis of 2-Methyl-5-hexen-3-ol with other structurally related homoallylic alcohols. The information presented is intended to assist researchers in selecting appropriate synthetic strategies and understanding the factors that influence reaction outcomes. The data is supported by experimental protocols and visualizations to facilitate comprehension and replication.

Introduction to Homoallylic Alcohols in Synthesis

Homoallylic alcohols are valuable building blocks in organic synthesis, serving as versatile intermediates in the construction of complex molecules, including natural products and pharmaceuticals. Their utility stems from the presence of two reactive functional groups: a hydroxyl group and a carbon-carbon double bond, which can be further functionalized in a variety of ways. The Barbier reaction is a prominent method for the synthesis of these compounds, involving the in-situ formation of an organometallic reagent which then adds to a carbonyl compound.[1][2] This one-pot procedure is often favored for its operational simplicity and tolerance to a range of functional groups.[3]

Performance Comparison in Synthesis

The synthesis of homoallylic alcohols via the Barbier-type reaction of various aldehydes with allyl bromide demonstrates how the structure of the aldehyde substrate influences the reaction yield. Below is a comparison of the synthesis of this compound with other homoallylic alcohols under zinc-mediated Barbier reaction conditions.

ProductStarting AldehydeStructure of AlcoholYield (%)Reference
This compoundIsobutyraldehydethis compoundReasonable[4]
Pent-4-en-2-olPropionaldehydePent-4-en-2-ol69%[5]
1-Phenyl-3-buten-1-ol (B1198909)Benzaldehyde1-Phenyl-3-buten-1-ol87%[4]

Note: The term "Reasonable" yield for this compound is as stated in the cited literature, which also noted very low stereoselectivity for this specific reaction.[4] The yields for pent-4-en-2-ol and 1-phenyl-3-buten-1-ol are from different studies but utilize similar zinc-mediated Barbier reaction conditions.

Experimental Protocols

The following is a general experimental protocol for the zinc-mediated Barbier-type allylation of an aldehyde with allyl bromide. This procedure can be adapted for the synthesis of the homoallylic alcohols listed in the comparison table.

General Procedure for Zinc-Mediated Barbier Reaction:

To a round-bottom flask charged with zinc powder (2.0 mmol) and a saturated aqueous solution of ammonium (B1175870) chloride (1 mL), a solution of the aldehyde (1.0 mmol) in tetrahydrofuran (B95107) (THF, 2 mL) is added. The mixture is stirred vigorously. Allyl bromide (1.5 mmol) is then added dropwise to the suspension.[4][5] An immediate exothermic reaction is typically observed. The reaction mixture is stirred at room temperature for a specified time (e.g., 3 hours).[4]

Upon completion, the reaction mixture is filtered to remove unreacted zinc and any precipitated salts. The filtrate is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether (3 x 10 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude homoallylic alcohol. Further purification can be achieved by flash column chromatography on silica (B1680970) gel.[5]

Experimental Workflow and Mechanistic Overview

The synthesis of homoallylic alcohols via the Barbier reaction follows a straightforward workflow from starting materials to the purified product. The reaction proceeds through the in-situ formation of an organozinc intermediate, which then undergoes nucleophilic addition to the carbonyl group of the aldehyde.

Barbier_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product start Aldehyde, Allyl Bromide, Zinc Powder, Solvent mixing Mixing and Stirring start->mixing 1. Combine reactants reaction In-situ formation of Organozinc Reagent & Nucleophilic Addition mixing->reaction 2. Initiate reaction filtration Filtration reaction->filtration 3. Quench & Filter extraction Liquid-Liquid Extraction filtration->extraction 4. Extract product drying Drying of Organic Phase extraction->drying 5. Remove water evaporation Solvent Evaporation drying->evaporation 6. Remove solvent chromatography Column Chromatography evaporation->chromatography 7. Purify crude product end Purified Homoallylic Alcohol chromatography->end 8. Isolate pure product

Caption: General workflow for the synthesis and purification of homoallylic alcohols via the Barbier reaction.

The mechanism of the Barbier reaction is believed to involve the formation of an organometallic species in situ, which then reacts with the carbonyl compound.[6] While the exact mechanism can be complex and may involve radical pathways, a simplified representation involves the oxidative addition of the metal to the allyl halide, followed by the nucleophilic attack of the resulting organometallic reagent on the aldehyde.

Barbier_Mechanism cluster_step1 Step 1: Formation of Organozinc Reagent cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Work-up reactants1 Allyl Bromide + Zn intermediate Allylzinc Bromide (in situ) reactants1->intermediate Oxidative Addition reactants2 Aldehyde + Allylzinc Bromide intermediate->reactants2 alkoxide Zinc Alkoxide Intermediate reactants2->alkoxide alkoxide_workup Zinc Alkoxide Intermediate alkoxide->alkoxide_workup product Homoallylic Alcohol alkoxide_workup->product Protonation (e.g., H2O)

Caption: Simplified reaction mechanism of the zinc-mediated Barbier reaction.

References

A Comparative Guide to Analytical Techniques for the Characterization of 2-Methyl-5-hexen-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The comprehensive characterization of novel chemical entities is a cornerstone of modern research and development. For a molecule such as 2-Methyl-5-hexen-3-ol, a volatile unsaturated alcohol, a multi-faceted analytical approach is imperative to elucidate its structure, confirm its identity, and quantify its purity. This guide provides an objective comparison of three powerful analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy, for the characterization of this compound. We present supporting data, detailed experimental protocols, and visualizations to aid in the selection of the most appropriate methodology for your research needs.

Data Presentation: A Comparative Overview

The selection of an analytical technique is often a trade-off between the desired level of detail, sensitivity, and the practical constraints of sample throughput and instrumentation. The following table summarizes the key quantitative performance metrics for the analysis of this compound using GC-MS, NMR, and IR spectroscopy.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) SpectroscopyInfrared (IR) Spectroscopy
Primary Use Separation, Identification, and QuantificationStructural Elucidation (Connectivity, Stereochemistry)Functional Group Identification
Limit of Detection (LOD) Low (ng to pg range)High (µg to mg range)Moderate (µg to mg range)
Limit of Quantification (LOQ) Low (ng to pg range)High (µg to mg range)Moderate (µg to mg range)
Linearity (R²) typical > 0.99> 0.99 (for qNMR)Not typically used for quantification
Precision (%RSD) < 5%< 2% (for qNMR)Not applicable
Sample Throughput HighLow to MediumHigh
Structural Information Fragmentation pattern, Molecular WeightDetailed 3D structure, ConnectivityPresence of functional groups

Experimental Protocols

Detailed and robust experimental protocols are critical for reproducible and reliable results. Below are representative methodologies for the analysis of this compound using each of the discussed techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerhouse for the analysis of volatile compounds like this compound, offering both high-resolution separation and definitive identification.

Sample Preparation: A stock solution of this compound (1 mg/mL) is prepared in a volatile solvent such as dichloromethane (B109758) or ethyl acetate. A series of calibration standards are prepared by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program: Initial temperature of 50 °C held for 2 minutes, then ramped to 250 °C at a rate of 10 °C/min, and held for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-350.

Data Analysis: The retention time of the analyte is used for qualitative identification by comparison with a known standard. The mass spectrum, with its characteristic fragmentation pattern, provides definitive structural confirmation. Quantification is achieved by integrating the peak area of a specific ion and comparing it to the calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is unparalleled in its ability to provide a detailed structural map of a molecule, revealing the connectivity and chemical environment of each atom.

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ 0.00 ppm).

Instrumentation and Conditions:

  • Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Nuclei: ¹H and ¹³C.

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Spectral Width: 16 ppm

  • ¹³C NMR:

    • Pulse Program: zgpg30 (proton decoupled)

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Spectral Width: 240 ppm

Data Analysis: The chemical shifts (δ), splitting patterns (multiplicity), and integration values of the peaks in the ¹H NMR spectrum are analyzed to determine the number and connectivity of protons. The chemical shifts in the ¹³C NMR spectrum identify the different carbon environments. Two-dimensional NMR experiments (e.g., COSY, HSQC) can be employed for more complex structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two potassium bromide (KBr) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.

Instrumentation and Conditions:

  • Spectrometer: PerkinElmer Spectrum Two FT-IR spectrometer or equivalent.

  • Technique: Neat (between KBr plates) or ATR.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16.

Data Analysis: The absorption bands in the IR spectrum are correlated to specific molecular vibrations. Key functional groups to identify for this compound include the O-H stretch of the alcohol, the C=C stretch of the alkene, and the C-O stretch.

Visualization of Analytical Workflows and Relationships

To better illustrate the processes and the interplay between these techniques, the following diagrams are provided.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Acquisition & Analysis cluster_results Characterization Results Sample This compound Dilution Dilution/Dissolution Sample->Dilution GCMS GC-MS Dilution->GCMS NMR NMR Dilution->NMR IR IR Dilution->IR GCMS_Data Chromatogram & Mass Spectrum GCMS->GCMS_Data NMR_Data ¹H & ¹³C Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data Quantification Purity & Quantification GCMS_Data->Quantification Structure Structural Elucidation NMR_Data->Structure Functional_Groups Functional Group ID IR_Data->Functional_Groups Structure->Quantification

Caption: Experimental workflow for the characterization of this compound.

Technique_Comparison cluster_gcms GC-MS cluster_nmr NMR cluster_ir IR Separation Separation Identification Identification Quantification Quantification Detailed_Structure Detailed Structure Identification->Detailed_Structure Confirms MW Sensitivity High Sensitivity Connectivity Connectivity Stereochemistry Stereochemistry Functional_Groups Functional Groups Detailed_Structure->Functional_Groups Confirms Bonds Functional_Groups->Identification Suggests Structure Speed Rapid Analysis Non_Destructive Non-destructive

Caption: Logical relationships and strengths of the analytical techniques.

A Comparative Guide to the Synthesis of 2-Methyl-5-hexen-3-ol: Traditional versus Modern Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a traditional Grignard-based synthesis and a newer, tin-mediated method for the preparation of 2-Methyl-5-hexen-3-ol. The information presented is intended to assist researchers in selecting the most appropriate synthetic route based on factors such as yield, reaction conditions, safety, and environmental impact.

At a Glance: Method Comparison

The following table summarizes the key quantitative data for the two synthetic methods.

ParameterTraditional Method (Grignard Synthesis)New Method (Tin-Mediated Allylation)
Overall Yield ~80-85% (Estimated)96%
Purity High after purificationHigh after purification
Reaction Time Several hours (including Grignard reagent preparation)24 hours
Reaction Temperature 0 °C to room temperature20 °C
Key Reagents Magnesium, Allyl Bromide, Isobutyraldehyde (B47883)Tin, Allyl Bromide, Isobutyraldehyde, Ionic Liquid
Solvent Anhydrous Diethyl Ether or THFIonic Liquid, Water
Atmosphere Inert (e.g., Nitrogen or Argon)Air

Experimental Protocols

Traditional Method: Grignard Synthesis

This method involves the initial preparation of allylmagnesium bromide, which then reacts with isobutyraldehyde to form the desired alcohol.

Step 1: Preparation of Allylmagnesium Bromide

  • All glassware must be rigorously dried to exclude moisture.

  • In a three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, magnesium turnings are placed in anhydrous diethyl ether.

  • A solution of allyl bromide in anhydrous diethyl ether is added dropwise to the magnesium suspension. The reaction is initiated, often with gentle heating or the addition of a small crystal of iodine.

  • The reaction mixture is stirred until the magnesium is consumed, yielding a solution of allylmagnesium bromide. The yield for this step is typically high, around 79-89%.[1]

Step 2: Reaction with Isobutyraldehyde

  • The solution of allylmagnesium bromide is cooled in an ice bath.

  • A solution of isobutyraldehyde in anhydrous diethyl ether is added dropwise with stirring.

  • The reaction is allowed to proceed to completion, after which it is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by distillation to yield this compound.

New Synthetic Method: Tin-Mediated Allylation in Ionic Liquid

This method, a variation of the Barbier reaction, generates the organometallic intermediate in situ, avoiding the separate preparation of a Grignard reagent.[2][3][4]

  • In a round-bottom flask, isobutyraldehyde, allyl bromide, and tin are mixed in an ionic liquid.

  • The reaction mixture is stirred at 20 °C for 24 hours in the presence of water.

  • Upon completion, the product is extracted from the ionic liquid using an organic solvent (e.g., diethyl ether).

  • The organic extracts are combined, washed, dried, and the solvent is evaporated.

  • The crude product is purified by column chromatography or distillation to afford this compound with a reported yield of 96%.

Method Validation Workflow

The following diagram illustrates the logical workflow for comparing and validating the two synthetic methods.

G Workflow for Comparison of Synthetic Methods cluster_traditional Traditional Method (Grignard) cluster_new New Method (Tin-Mediated) cluster_comparison Comparative Analysis cluster_decision Decision start_trad Starting Materials: Allyl Bromide, Mg, Isobutyraldehyde step1_trad Step 1: Prepare Allylmagnesium Bromide (Anhydrous Ether, Inert Atm.) start_trad->step1_trad compare_safety Safety & Environmental start_trad->compare_safety step2_trad Step 2: React with Isobutyraldehyde step1_trad->step2_trad compare_conditions Reaction Conditions step1_trad->compare_conditions workup_trad Aqueous Workup & Purification step2_trad->workup_trad product_trad This compound workup_trad->product_trad compare_purity Purity workup_trad->compare_purity compare_yield Yield product_trad->compare_yield start_new Starting Materials: Allyl Bromide, Sn, Isobutyraldehyde step1_new One-Pot Reaction (Ionic Liquid/Water, Air) start_new->step1_new start_new->compare_safety workup_new Extraction & Purification step1_new->workup_new step1_new->compare_conditions product_new This compound workup_new->product_new workup_new->compare_purity product_new->compare_yield decision Select Optimal Synthetic Route compare_yield->decision compare_conditions->decision compare_safety->decision compare_purity->decision

Caption: Workflow for the comparative validation of synthetic methods.

Safety and Environmental Considerations

Grignard Synthesis:

  • Hazards: Grignard reagents are highly reactive, pyrophoric (ignite spontaneously in air), and react violently with water.[5][6][7][8] The use of anhydrous ethereal solvents, which are highly flammable, poses a significant fire risk.[5][6] The reaction can be exothermic and may lead to a runaway reaction if not properly controlled.[5]

  • Environmental Impact: The use of large volumes of volatile and flammable organic solvents contributes to VOC emissions. Magnesium waste needs to be handled and disposed of properly.

Tin-Mediated Allylation:

  • Hazards: While tin and its inorganic compounds are generally considered to have low toxicity, organotin compounds can be toxic.[9][10] The specific toxicity of the in-situ generated organotin intermediate in this reaction should be considered. Ionic liquids, while having low volatility, may have their own toxicological profiles that need to be evaluated.

  • Environmental Impact: The use of ionic liquids can be advantageous as they are often recyclable, reducing solvent waste.[11] Tin is a heavy metal, and its disposal should be managed to prevent environmental contamination.[9] The ability to perform the reaction in the presence of water is a significant advantage from a green chemistry perspective.[4]

Conclusion

The new tin-mediated synthetic method for this compound offers several advantages over the traditional Grignard approach. The significantly higher yield, milder reaction conditions (room temperature and open to air), and the avoidance of highly flammable and moisture-sensitive reagents make it an attractive alternative. From a green chemistry standpoint, the potential for using recyclable ionic liquids and conducting the reaction in the presence of water are notable benefits.

However, the choice of method will ultimately depend on the specific requirements of the laboratory, including the availability of reagents, equipment, and the scale of the synthesis. For large-scale production, the higher yield and milder conditions of the tin-mediated method could lead to significant cost and safety advantages. For smaller-scale laboratory synthesis where the necessary equipment for handling Grignard reagents is readily available, the traditional method remains a viable option.

References

Determining Enantiomeric Excess of 2-Methyl-5-hexen-3-ol by Chiral Gas Chromatography: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of enantiomeric excess (ee) is crucial in the development and quality control of chiral molecules such as 2-Methyl-5-hexen-3-ol, an important intermediate in fine chemical and pharmaceutical synthesis. Chiral Gas Chromatography (GC) stands out as a powerful and widely adopted technique for the enantioselective analysis of volatile compounds. This guide provides a comparative overview of suitable chiral stationary phases (CSPs) for this purpose, supported by experimental data from structurally similar compounds, and includes a detailed experimental protocol to facilitate method development.

Comparison of Chiral Stationary Phases

The selection of an appropriate chiral stationary phase is the most critical factor in achieving the enantiomeric separation of this compound. Cyclodextrin-based CSPs are particularly well-suited for the separation of chiral alcohols due to their ability to form transient diastereomeric inclusion complexes with the analytes.[1][2] The separation is influenced by the size of the cyclodextrin (B1172386) cavity and the nature of the derivatizing groups on the cyclodextrin.

Chiral Stationary Phase (CSP)AnalyteDerivatizationResolution (Rs)Analysis Time (min)Key Advantages
Rt-βDEXsa (2,3-di-O-acetyl-6-O-TBDMS-β-cyclodextrin)1-octen-3-olNone> 1.5 (baseline)~ 25Excellent selectivity for many chiral alcohols, good for complex matrices.[3]
CP-Chirasil-DEX CB (permethylated-β-cyclodextrin)Secondary AlcoholsAcetateGenerally > 1.5VariableBroad applicability for a wide range of chiral compounds.[4]
Astec CHIRALDEX G-TA (trifluoroacetyl-γ-cyclodextrin)Alcohols, DiolsNone or TFAAHighVariableExcellent selectivity for polar analytes, including underivatized alcohols.

Note: The performance of these columns for this compound may vary, and method optimization is recommended. Derivatization with reagents like acetic anhydride (B1165640) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can improve peak shape and resolution for alcohols.

Experimental Protocol: Chiral GC-FID Analysis of this compound

This protocol provides a robust starting point for the determination of the enantiomeric excess of this compound using a common cyclodextrin-based chiral GC column.

1. Sample Preparation

  • Direct Analysis: Dissolve the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or hexane) to a concentration of approximately 1 mg/mL.

  • Derivatization (Optional, for improved resolution and peak shape):

    • To 1 mg of this compound in a sealed vial, add 500 µL of dichloromethane and 100 µL of acetic anhydride, followed by 50 µL of pyridine.

    • Heat the mixture at 60°C for 30 minutes.

    • After cooling, quench the reaction with 1 mL of deionized water.

    • Vortex the mixture and allow the layers to separate.

    • Analyze the organic (bottom) layer.

2. Gas Chromatography (GC) Conditions

  • GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Chiral Column: Rt-βDEXsa (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent β-cyclodextrin based chiral column.

  • Carrier Gas: Hydrogen or Helium at a constant flow rate of 1.5 mL/min.

  • Injector:

    • Temperature: 220°C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Oven Temperature Program:

    • Initial Temperature: 60°C, hold for 2 minutes.

    • Ramp: 2°C/min to 180°C.

    • Hold: 5 minutes at 180°C.

  • Detector (FID):

    • Temperature: 250°C

    • Hydrogen Flow: 30 mL/min

    • Air Flow: 300 mL/min

    • Makeup Gas (Nitrogen): 25 mL/min

3. Data Analysis

  • Identify the two peaks corresponding to the enantiomers of this compound (or its derivative) in the chromatogram.

  • Integrate the peak areas of both enantiomers.

  • Calculate the enantiomeric excess (ee) using the following formula:

    ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

    Where Area₁ and Area₂ are the integrated areas of the two enantiomer peaks.

Experimental Workflow

The following diagram illustrates the logical workflow for the determination of enantiomeric excess of this compound by chiral GC.

G cluster_prep Sample Preparation cluster_analysis Chiral GC Analysis cluster_data Data Processing Sample This compound Sample Solvent Dissolve in Solvent Sample->Solvent Derivatization Optional: Derivatization (e.g., Acetylation) Solvent->Derivatization If needed PreparedSample Prepared Sample for GC Solvent->PreparedSample Derivatization->PreparedSample GC_Injection Inject Sample into GC PreparedSample->GC_Injection Separation Enantiomeric Separation on Chiral Column GC_Injection->Separation Detection FID Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Peak_Integration Integrate Enantiomer Peaks Chromatogram->Peak_Integration EE_Calculation Calculate Enantiomeric Excess (%) Peak_Integration->EE_Calculation Result Final Report EE_Calculation->Result

Workflow for Chiral GC Analysis

References

Navigating Diastereoselectivity: A Comparative Analysis of Racemic and Enantiopure 2-Methyl-5-hexen-3-ol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereochemical outcome of a reaction is paramount. The choice between a racemic mixture and an enantiopure starting material can profoundly influence the diastereoselectivity of a reaction, impacting product distribution, yield, and the ease of purification. This guide provides a comparative analysis of racemic versus enantiopure 2-Methyl-5-hexen-3-ol in the context of diastereoselective reactions, offering insights into the expected outcomes and providing a framework for experimental design.

To illustrate this principle, we will consider two common and powerful diastereoselective reactions: Sharpless asymmetric epoxidation and hydroboration-oxidation.

The Significance of Enantiopurity in Diastereoselective Reactions

When a racemic mixture of (R)- and (S)-2-Methyl-5-hexen-3-ol is subjected to a diastereoselective reaction, each enantiomer will react to form a pair of diastereomers. This results in a complex mixture of four possible stereoisomers. The separation of these stereoisomers can be challenging and often requires extensive chromatography, leading to lower overall yields of the desired product.

Conversely, starting with an enantiopure substrate, for instance, (S)-2-Methyl-5-hexen-3-ol, the reaction will produce only two diastereomers. In a highly diastereoselective reaction, one of these diastereomers will be formed in significant excess, simplifying purification and maximizing the yield of the target molecule.

Below is a logical workflow illustrating the differing outcomes when using a racemic versus an enantiopure starting material in a generic diastereoselective reaction.

G Workflow: Racemic vs. Enantiopure in Diastereoselective Reactions racemic_start Racemic this compound ((R)- and (S)-enantiomers) racemic_reaction Diastereoselective Reaction racemic_start->racemic_reaction racemic_products Mixture of Four Stereoisomers ((R,R'), (R,S'), (S,R'), (S,S')) racemic_reaction->racemic_products racemic_separation Complex Separation racemic_products->racemic_separation enantiopure_start Enantiopure this compound (e.g., (S)-enantiomer) enantiopure_reaction Diastereoselective Reaction enantiopure_start->enantiopure_reaction enantiopure_products Mixture of Two Diastereomers ((S,R') and (S,S')) enantiopure_reaction->enantiopure_products enantiopure_separation Simplified Separation enantiopure_products->enantiopure_separation

A Spectroscopic Comparison of (R)- and (S)-2-Methyl-5-hexen-3-ol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of the spectroscopic properties of the (R)- and (S)-enantiomers of 2-Methyl-5-hexen-3-ol. Enantiomers are chiral molecules that are non-superimposable mirror images of each other. While they share identical physical and chemical properties in an achiral environment, their interaction with plane-polarized light and other chiral entities differs. This distinction is crucial in the fields of pharmacology and materials science, where the biological activity or material properties can be highly dependent on the specific stereochemistry of a molecule.

This document summarizes available spectroscopic data for this compound and outlines the principles of chiroptical spectroscopy, which is essential for the differentiation of its enantiomers.

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for this compound. It is important to note that for standard spectroscopic techniques such as NMR, IR, and Mass Spectrometry, which are achiral, the spectra of the (R)- and (S)-enantiomers are identical.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data for this compound

Technique Nucleus Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
¹³C NMR¹³CData Not Available--Data Not Available
¹H NMR¹HExperimental data not found in searched resources.N/AN/AN/A

Table 2: Infrared (IR) Spectroscopy Data for this compound

Vibrational Mode Frequency (cm⁻¹) Intensity
O-H stretch~3400Strong, Broad
C-H stretch (sp³)~2960Strong
C=C stretch~1640Medium
C-O stretch~1050Strong

Table 3: Mass Spectrometry (MS) Data for this compound

Technique m/z Relative Abundance (%) Fragment
Electron Ionization (EI)114~5[M]⁺
99~20[M-CH₃]⁺
71~100[M-C₃H₇]⁺
57~80[C₄H₉]⁺
43~95[C₃H₇]⁺

Chiroptical Spectroscopy: Differentiating Enantiomers

Chiroptical spectroscopy is a subset of spectroscopic techniques that provide information about the stereochemistry of chiral molecules. Unlike achiral methods, these techniques can distinguish between enantiomers.

Vibrational Circular Dichroism (VCD) and Optical Rotatory Dispersion (ORD) are two such powerful techniques.

  • Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. For a pair of enantiomers, the VCD spectra are perfect mirror images of each other, exhibiting opposite signs for corresponding vibrational bands.[1][2]

  • Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength.[3] Enantiomers will rotate plane-polarized light to an equal but opposite degree, resulting in mirror-image ORD curves.[3]

Table 4: Expected Chiroptical Properties of this compound Enantiomers

Technique (R)-2-Methyl-5-hexen-3-ol (S)-2-Methyl-5-hexen-3-ol
VCDExpected to show a specific VCD spectrum.Expected to show a mirror-image VCD spectrum to the (R)-enantiomer.
ORDExpected to show a specific optical rotation at a given wavelength and solvent.Expected to show an equal and opposite optical rotation to the (R)-enantiomer under the same conditions.

Note: Experimental VCD and ORD data for the individual enantiomers of this compound were not found in the searched resources. The information presented is based on the theoretical principles of chiroptical spectroscopy.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 200-250 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

    • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

    • Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CHCl₃) at a concentration of 1-5% (w/v) and place in a liquid cell with a defined path length.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder or the solvent.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum is presented as a ratio of the sample spectrum to the background spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Scan a range of mass-to-charge ratios (m/z) to detect the molecular ion and fragment ions.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular weight and characteristic fragmentation patterns.

Vibrational Circular Dichroism (VCD) Spectroscopy
  • Sample Preparation: Prepare a solution of the enantiomerically pure sample in a suitable solvent (e.g., CCl₄, CDCl₃) at a concentration that provides an optimal absorbance in the IR region of interest (typically 0.1-1 M). The cell path length is chosen to avoid saturation of the strong IR absorption bands.

  • Instrumentation: Employ a dedicated VCD spectrometer, which is typically an FTIR spectrometer equipped with a photoelastic modulator (PEM) and a linear polarizer.

  • Data Acquisition:

    • Acquire the VCD spectrum over the desired mid-IR range.

    • Data is typically collected for several hours to achieve a good signal-to-noise ratio.

    • The VCD spectrum is presented as the difference in absorbance of left and right circularly polarized light (ΔA = A_L - A_R).

Optical Rotatory Dispersion (ORD) Spectroscopy
  • Sample Preparation: Prepare a solution of the enantiomerically pure sample in a suitable solvent at a precisely known concentration.

  • Instrumentation: Use a spectropolarimeter.

  • Data Acquisition:

    • Measure the optical rotation of the sample at various wavelengths across a specified range (e.g., from the visible to the UV region).

    • The data is plotted as specific rotation [α] or molar rotation [Φ] versus wavelength.

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflow for spectroscopic comparison and the fundamental relationship between the enantiomers and their spectroscopic output.

experimental_workflow cluster_sample Sample Preparation cluster_achiral Achiral Spectroscopy cluster_chiral Chiral Spectroscopy cluster_results Expected Results R_Sample (R)-2-Methyl-5-hexen-3-ol NMR NMR (¹H, ¹³C) R_Sample->NMR IR IR R_Sample->IR MS Mass Spec R_Sample->MS VCD VCD R_Sample->VCD ORD ORD R_Sample->ORD S_Sample (S)-2-Methyl-5-hexen-3-ol S_Sample->NMR S_Sample->IR S_Sample->MS S_Sample->VCD S_Sample->ORD Identical_Spectra Identical Spectra NMR->Identical_Spectra IR->Identical_Spectra MS->Identical_Spectra Mirror_Image_Spectra Mirror-Image Spectra VCD->Mirror_Image_Spectra ORD->Mirror_Image_Spectra

Caption: Experimental workflow for spectroscopic comparison.

enantiomer_spectroscopy cluster_enantiomers Enantiomers cluster_spectroscopy Spectroscopic Method cluster_outcome Spectroscopic Outcome R_enantiomer (R)-Enantiomer Achiral Achiral Methods (NMR, IR, MS) R_enantiomer->Achiral Chiral Chiral Methods (VCD, ORD) R_enantiomer->Chiral S_enantiomer (S)-Enantiomer S_enantiomer->Achiral S_enantiomer->Chiral Identical Identical Spectra Achiral->Identical MirrorImage Mirror-Image Spectra Chiral->MirrorImage

Caption: Enantiomers and their spectroscopic relationship.

References

Literature review of synthetic applications of 2-Methyl-5-hexen-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methyl-5-hexen-3-ol is a valuable chiral building block in modern organic synthesis. Its utility is prominently highlighted in the enantioselective synthesis of various natural products, most notably the aggregation pheromone (-)-frontalin (B1251542). This bicyclic acetal (B89532) is a key chemical messenger for several species of pine beetles, making its synthesis a significant area of research for applications in pest management and ecological studies.[1] The stereochemistry of frontalin (B1251666) is crucial for its biological activity, with the (-)-(1S,5R)-enantiomer being the primary active form.[1]

This guide provides a comparative analysis of synthetic routes to (-)-frontalin, focusing on a pathway that could conceptually utilize (S)-2-Methyl-5-hexen-3-ol as a precursor and contrasting it with prominent alternative strategies. These alternatives include syntheses starting from carbohydrate derivatives and those employing chiral auxiliaries. The comparison focuses on key metrics such as overall yield, enantioselectivity, and the complexity of the synthetic sequence.

Comparison of Synthetic Routes to (-)-Frontalin

The enantioselective synthesis of (-)-frontalin has been approached from various starting materials, each with its own advantages and disadvantages. Below is a comparison of three distinct strategies.

Synthetic StrategyStarting MaterialKey Chiral StepOverall YieldEnantiomeric Excess (ee)Number of Steps
Sharpless Epoxidation (E)-2-Methyl-2,6-heptadiene-1-olSharpless Asymmetric Epoxidation~50%≥ 90%6
Carbohydrate-Based D-Glucose DerivativeChiral Pool (from Glucose)Not explicitly statedHigh (Implied)Multi-step
Chiral Silyl Ether α-HydroxyketoneChiral Silyl Ether AuxiliaryNot applicable (low selectivity)Low (40:60 d.r.)N/A

Detailed Analysis of Synthetic Strategies

Sharpless Asymmetric Epoxidation Route

This efficient strategy, developed by Johnston and Oehlschlager, utilizes the Sharpless asymmetric epoxidation to establish the key stereocenter.[2] While the direct precursor is (E)-2-methyl-2,6-heptadiene-1-ol, a synthesis starting with (S)-2-Methyl-5-hexen-3-ol could be envisioned to converge on a similar intermediate. This route is notable for its high enantioselectivity and good overall yield, making it suitable for preparing multi-gram quantities of the target molecule.[2]

Logical Workflow for Sharpless Epoxidation Route

G A (E)-2-Methyl-2,6- heptadiene-1-ol B Sharpless Asymmetric Epoxidation A->B C Chiral Epoxy Alcohol B->C D Reductive Opening of Epoxide C->D E Triol Intermediate D->E F Oxidation & Acetalization E->F G (-)-Frontalin F->G G cluster_start Starting Material Preparation cluster_transformation Chain Elongation and Cyclization A D-Glucose B Protection & Modification A->B C Key Carbohydrate Intermediate B->C D Grignard Addition & Oxidation C->D E Acyclic Precursor D->E F Deprotection & Acetalization E->F G (-)-Frontalin F->G G A α-Hydroxyketone B Protection with Chiral Silyl Group A->B C α-Silyloxyketone B->C D Grignard Addition C->D E Diastereomeric Alcohols (Low Selectivity) D->E

References

A Comparative Guide to the Scalable Synthesis of 2-Methyl-5-hexen-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and scalable synthesis of key intermediates is paramount. This guide provides a detailed comparison of two primary synthetic routes to 2-Methyl-5-hexen-3-ol: the classic Grignard reaction and the increasingly popular Barbier reaction. We present a comprehensive analysis of their scalability, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for your research and development needs.

The synthesis of this compound, a valuable building block in organic synthesis, is most commonly achieved through the nucleophilic addition of an allyl group to isobutyraldehyde (B47883). This can be accomplished using two related but distinct organometallic approaches: the Grignard reaction, which involves a pre-formed organomagnesium reagent, and the Barbier reaction, where the organometallic intermediate is generated in situ.

Comparative Analysis of Synthesis Protocols

The choice between the Grignard and Barbier methodologies often depends on factors such as desired yield, reaction conditions, scalability, and tolerance to functional groups. Below is a summary of key quantitative data for the two primary protocols.

ParameterGrignard Reaction ProtocolTin-Mediated Barbier Reaction Protocol
Reactants Allylmagnesium bromide, IsobutyraldehydeAllyl bromide, Isobutyraldehyde, Tin (metal)
Solvent Anhydrous Diethyl ether or THFIonic Liquid (e.g., [bmim][BF4])
Reported Yield Good to Excellent (typically 70-85%)Up to 96%[1]
Reaction Temperature 0 °C to room temperatureRoom temperature (20-25 °C)[1]
Reaction Time 1-3 hours24 hours[1]
Scalability Well-established for large-scale synthesis, but requires strict anhydrous conditions.Potentially highly scalable, especially in continuous flow systems. Less sensitive to moisture.
Purification Aqueous work-up followed by distillation.Extraction from ionic liquid followed by distillation.
Key Advantages High reactivity of Grignard reagent.High yield, milder conditions, potential for greener process with ionic liquid recycling.
Key Disadvantages Highly sensitive to moisture and protic functional groups.Longer reaction time, cost of ionic liquid (though recyclable).

Experimental Protocols

Protocol 1: Grignard Synthesis of this compound

This protocol involves the preparation of allylmagnesium bromide followed by its reaction with isobutyraldehyde.

Materials:

  • Magnesium turnings

  • Allyl bromide

  • Anhydrous diethyl ether (or THF)

  • Isobutyraldehyde

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Allylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of allyl bromide in anhydrous diethyl ether from the dropping funnel to the stirred magnesium suspension under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, reflux the mixture for 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Isobutyraldehyde: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of isobutyraldehyde in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C during the addition. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification: Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent under reduced pressure. The crude product is then purified by fractional distillation.

Protocol 2: Tin-Mediated Barbier Synthesis of this compound

This protocol describes a high-yield, one-pot synthesis using tin metal in an ionic liquid.[1]

Materials:

  • Tin powder

  • Allyl bromide

  • Isobutyraldehyde

  • Ionic liquid (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate, [bmim][BF4])

  • Diethyl ether

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask, combine isobutyraldehyde, allyl bromide, and tin powder in the ionic liquid.

  • Reaction Execution: Stir the mixture at room temperature (20 °C) for 24 hours.[1]

  • Work-up and Purification: After the reaction is complete, extract the product from the ionic liquid using diethyl ether. The ionic liquid can be recovered, washed with water, dried, and reused. Combine the ether extracts and wash with water to remove any remaining ionic liquid. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by distillation.

Visualizing the Synthetic Workflows

To better illustrate the procedural differences between the two main synthetic routes, the following diagrams outline the key steps involved in each process.

G cluster_0 Grignard Synthesis Workflow Grignard_Prep Prepare Allylmagnesium Bromide (Grignard Reagent) Reaction_Grignard React with Isobutyraldehyde Grignard_Prep->Reaction_Grignard Anhydrous Ether/THF Workup_Grignard Aqueous Work-up (NH4Cl quench) Reaction_Grignard->Workup_Grignard Purification_Grignard Distillation Workup_Grignard->Purification_Grignard

Grignard Synthesis Workflow for this compound.

G cluster_1 Barbier Synthesis Workflow Barbier_Reaction One-pot reaction: Isobutyraldehyde, Allyl Bromide, Tin Extraction Extraction with Organic Solvent Barbier_Reaction->Extraction Ionic Liquid Purification_Barbier Distillation Extraction->Purification_Barbier Ionic_Liquid_Recycle Ionic Liquid Recycling Extraction->Ionic_Liquid_Recycle

Tin-Mediated Barbier Synthesis Workflow for this compound.

Scalability Assessment and Concluding Remarks

Both the Grignard and Barbier reactions offer viable pathways to this compound.

The Grignard synthesis is a well-understood and widely practiced method. Its primary drawback for large-scale production is the stringent requirement for anhydrous conditions, as Grignard reagents are highly reactive towards water. This can add complexity and cost to the process in terms of solvent purification and equipment handling.

The tin-mediated Barbier reaction , particularly in ionic liquids, presents a promising alternative with significant advantages in terms of yield and milder reaction conditions. The ability to perform the reaction in a one-pot setup simplifies the procedure. While the initial investment in ionic liquids may be higher, their potential for recycling can make the process more cost-effective and environmentally friendly in the long run. The reduced sensitivity to moisture compared to Grignard reagents can also be a significant advantage in an industrial setting.

For researchers and drug development professionals, the choice of synthesis protocol will depend on the specific requirements of their project. For smaller-scale laboratory synthesis where anhydrous techniques are routine, the Grignard reaction is a reliable option. However, for larger-scale production where yield, safety, and process simplification are critical, the tin-mediated Barbier reaction in an ionic liquid offers a compelling and potentially superior alternative. Further process optimization studies for the Barbier protocol could focus on reducing the reaction time and optimizing the recycling of the ionic liquid to enhance its industrial applicability.

References

Cost-benefit analysis of different catalytic systems for 2-Methyl-5-hexen-3-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance for the Synthesis of 2-Methyl-5-hexen-3-ol, a Key Building Block in Organic Synthesis.

The efficient synthesis of this compound, a valuable homoallylic alcohol intermediate, is crucial in various organic syntheses, including the development of pharmaceutical compounds. The choice of catalytic system for its preparation through the allylation of isobutyraldehyde (B47883) significantly impacts yield, cost-effectiveness, and environmental footprint. This guide provides a comprehensive cost-benefit analysis of three prominent catalytic systems: Tin-mediated, Indium-catalyzed, and Grignard (Magnesium-mediated) reactions.

Performance Comparison of Catalytic Systems

The following table summarizes the key performance indicators for the synthesis of this compound using different catalytic metals. The analysis is based on typical laboratory-scale reactions and aims to provide a comparative framework for catalyst selection.

Parameter Tin-Mediated System Indium-Catalyzed System Grignard (Mg-Mediated) System
Catalyst/Metal Tin (Sn) powderIndium (In) powderMagnesium (Mg) turnings
Typical Yield ~96%[1]High (often >90%)High (typically >80%)
Reaction Time 24 hours[1]Generally fast1-3 hours
Solvent Ionic Liquid/Water[1]Water or organic solventsAnhydrous Ether/THF
Catalyst Loading Stoichiometric or catalyticCatalytic amounts with a stoichiometric co-reductant (e.g., Al)Stoichiometric
Estimated Metal Cost per Mole of Product *~$0.14~$0.85 (catalytic)~$0.03
Turnover Number (TON) Not typically applicable (often stoichiometric)Can be highNot applicable (stoichiometric)
Turnover Frequency (TOF) Not typically applicableDependent on conditionsNot applicable
Environmental/Safety Considerations Tin compounds can be toxic. Use of ionic liquids can be advantageous.Indium is considered less toxic than tin. Reactions in water are environmentally benign.Highly moisture-sensitive, requires anhydrous conditions and flammable solvents.

Note: Catalyst cost is an estimation based on current market prices for laboratory-grade reagents and typical reaction stoichiometry. Prices are subject to fluctuation. Please consult current supplier catalogs for precise pricing.

Experimental Workflow

The general experimental workflow for the synthesis of this compound via allylation of isobutyraldehyde is depicted below. The specific conditions and reagents vary depending on the chosen catalytic system.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis start Start reagents Prepare Reagents: - Isobutyraldehyde - Allyl Bromide - Solvent start->reagents catalyst Prepare Catalyst/Metal: - Tin Powder, or - Indium Powder, or - Magnesium Turnings reagents->catalyst setup Assemble Reaction Apparatus (under inert atmosphere for Grignard) catalyst->setup addition Slowly add Allyl Bromide to a mixture of Isobutyraldehyde and Catalyst/Metal in Solvent setup->addition stirring Stir at specified temperature for the required duration addition->stirring quench Quench Reaction stirring->quench extraction Extract with Organic Solvent quench->extraction dry Dry Organic Layer extraction->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Distillation or Column Chromatography concentrate->purify characterize Characterize Product: - NMR - IR - Mass Spectrometry purify->characterize end End characterize->end

Figure 1. Generalized workflow for the synthesis of this compound.

Detailed Experimental Protocols

Tin-Mediated Synthesis (Barbier-Type Reaction)

This protocol is adapted from a high-yield synthesis performed in an ionic liquid.

Materials:

  • Isobutyraldehyde

  • Allyl bromide

  • Tin (Sn) powder

  • Ionic liquid (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate, [BMIM][BF4])

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, a mixture of isobutyraldehyde (1 equivalent) and tin powder (1.5 equivalents) is prepared in the ionic liquid.

  • Allyl bromide (2 equivalents) is added dropwise to the stirred mixture at room temperature (20 °C).

  • The reaction mixture is stirred for 24 hours at room temperature.

  • Upon completion, the product is extracted with diethyl ether.

  • The combined organic extracts are washed with saturated aqueous sodium bicarbonate solution and then with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation to afford this compound. A reported yield for a similar reaction is 96%.[1]

Indium-Catalyzed Synthesis

This method offers the advantage of using catalytic amounts of indium in the presence of a stoichiometric reductant, making it more cost-effective than using stoichiometric indium.

Materials:

  • Isobutyraldehyde

  • Allyl bromide

  • Indium (In) powder (catalytic amount, e.g., 10 mol%)

  • Aluminum (Al) foil (stoichiometric amount)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred mixture of isobutyraldehyde (1 equivalent), aluminum foil (1 equivalent), and a catalytic amount of indium powder (0.1 equivalents) in DMF, allyl bromide (1.5 equivalents) is added.

  • The reaction is stirred at room temperature for a specified time (typically a few hours, monitored by TLC).

  • The reaction is quenched by the addition of 1 M HCl.

  • The mixture is extracted with diethyl ether.

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The product is purified by column chromatography or distillation.

Grignard Reaction (Magnesium-Mediated)

This is a classic and widely used method for the formation of carbon-carbon bonds. It requires strict anhydrous conditions.

Materials:

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings (1.2 equivalents) are placed in anhydrous diethyl ether.

  • A solution of allyl bromide (1.1 equivalents) in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the formation of the Grignard reagent (allylmagnesium bromide). The reaction is typically initiated with a small crystal of iodine.

  • After the formation of the Grignard reagent is complete, the solution is cooled to 0 °C.

  • A solution of isobutyraldehyde (1 equivalent) in anhydrous diethyl ether is added dropwise with vigorous stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

  • The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by fractional distillation.

Concluding Remarks

The choice of the optimal catalytic system for the synthesis of this compound depends on the specific requirements of the researcher or institution.

  • For high yield and green chemistry considerations , the tin-mediated synthesis in an ionic liquid or water is a strong candidate, although the toxicity of tin and the cost of ionic liquids are factors to consider.

  • The indium-catalyzed system presents a good balance of efficiency and reduced toxicity, with the added benefit of being able to be performed in aqueous media, which is environmentally friendly. The catalytic use of indium significantly reduces its cost contribution.

  • The Grignard reaction remains a cost-effective and well-established method, particularly for large-scale synthesis, but requires stringent anhydrous conditions and the use of flammable solvents, which may be a drawback in terms of safety and environmental impact.

Researchers are encouraged to consider these factors in conjunction with their specific laboratory capabilities and project goals when selecting a synthetic route.

References

A Comparative Guide to the Reactivity of 2-Methyl-5-hexen-3-ol and its Saturated Analogue, 2-Methyl-3-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 2-Methyl-5-hexen-3-ol and its saturated counterpart, 2-Methyl-3-hexanol. The presence of a carbon-carbon double bond in this compound introduces a site of unsaturation, rendering it significantly more reactive in specific chemical transformations compared to its saturated analogue. This difference in reactivity is crucial for synthetic chemists and drug development professionals when designing reaction pathways and considering potential metabolic routes.

Core Structural Differences

The fundamental distinction between the two molecules lies in their carbon skeletons. This compound possesses both a secondary alcohol functional group and a terminal alkene. In contrast, 2-Methyl-3-hexanol contains only a secondary alcohol group. This structural variance dictates the types of reactions each compound will preferentially undergo.

Reactivity Comparison: Experimental Insights

The enhanced reactivity of this compound is most evident in reactions that target the electron-rich π-system of the alkene. Electrophilic addition reactions, for instance, will selectively occur with the unsaturated alcohol, leaving the saturated analogue unreacted under similar conditions. Conversely, reactions targeting the hydroxyl group, such as oxidation, are expected to proceed with both molecules, though the presence of the alkene may influence reaction kinetics and product distribution.

Data Presentation
Reaction TypeReagentThis compound2-Methyl-3-hexanol
Electrophilic Addition Bromine (Br₂) in CCl₄Rapid reaction, decolorization of bromine solution.No reaction observed.
Oxidation Potassium Permanganate (B83412) (KMnO₄), cold, dilute, basicReaction occurs at both the alkene and alcohol, rapid decolorization.Slower reaction at the alcohol, decolorization observed over a longer period.

Experimental Protocols

Electrophilic Addition: Bromination

This experiment demonstrates the selective reactivity of the alkene functional group in this compound.

Objective: To observe the addition of bromine across the double bond of this compound.

Materials:

  • This compound

  • 2-Methyl-3-hexanol

  • 5% Bromine in Carbon Tetrachloride (CCl₄) solution

  • Test tubes

  • Pipettes

Procedure:

  • Two separate test tubes are prepared, one containing 1 mL of this compound and the other containing 1 mL of 2-Methyl-3-hexanol.

  • To each test tube, the 5% bromine in carbon tetrachloride solution is added dropwise with gentle shaking.

  • Observations are recorded.

Expected Results:

  • This compound: The reddish-brown color of the bromine solution will disappear almost instantaneously upon addition to the unsaturated alcohol. This indicates a rapid electrophilic addition reaction where the bromine adds across the carbon-carbon double bond.

  • 2-Methyl-3-hexanol: The reddish-brown color of the bromine solution will persist, indicating that no reaction has occurred with the saturated alcohol under these conditions.

Oxidation with Potassium Permanganate (Baeyer's Test)

This protocol illustrates the oxidation of both the alkene and the secondary alcohol functional groups.

Objective: To compare the rate of oxidation of this compound and 2-Methyl-3-hexanol.

Materials:

  • This compound

  • 2-Methyl-3-hexanol

  • 1% aqueous Potassium Permanganate (KMnO₄) solution (cold and dilute)

  • 10% Sodium Hydroxide (B78521) (NaOH) solution

  • Test tubes

  • Pipettes

Procedure:

  • Two separate test tubes are prepared, one containing 1 mL of this compound and the other containing 1 mL of 2-Methyl-3-hexanol.

  • A few drops of 10% sodium hydroxide solution are added to each test tube to make the solutions basic.

  • To each test tube, the 1% potassium permanganate solution is added dropwise with gentle shaking.

  • The time taken for the purple color of the permanganate to disappear is recorded.

Expected Results:

  • This compound: The purple color of the potassium permanganate will disappear very rapidly. This is due to the oxidation of both the double bond (to form a diol) and the secondary alcohol (to form a ketone).

  • 2-Methyl-3-hexanol: The purple color of the potassium permanganate will disappear, but at a noticeably slower rate compared to the unsaturated alcohol. This indicates the oxidation of the secondary alcohol to a ketone. The formation of a brown manganese dioxide (MnO₂) precipitate will also be observed in both cases.

Reaction Pathways

G cluster_0 Reactivity of this compound cluster_1 Reactivity of 2-Methyl-3-hexanol a This compound b Electrophilic Addition (e.g., Br₂/CCl₄) a->b c Oxidation (e.g., cold, dilute KMnO₄) a->c d 5,6-Dibromo-2-methyl-3-hexanol b->d e 2-Methyl-3-oxo-5,6-hexanediol c->e f 2-Methyl-3-hexanol g Electrophilic Addition (e.g., Br₂/CCl₄) f->g h Oxidation (e.g., cold, dilute KMnO₄) f->h i No Reaction g->i j 2-Methyl-3-hexanone h->j

Caption: Comparative reaction pathways of the two alcohols.

Conclusion

The presence of a carbon-carbon double bond in this compound provides an additional reactive site that is absent in its saturated analogue, 2-Methyl-3-hexanol. This makes the unsaturated alcohol susceptible to a wider range of chemical transformations, particularly electrophilic addition reactions. While both compounds possess a secondary alcohol that can be oxidized, the unsaturated nature of this compound leads to a faster overall rate of oxidation under certain conditions due to the concurrent reaction of the alkene functionality. These distinct reactivity profiles are of paramount importance for chemists in the fields of organic synthesis and medicinal chemistry.

Safety Operating Guide

Proper Disposal of 2-Methyl-5-hexen-3-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This document provides essential, step-by-step guidance for the proper disposal of 2-Methyl-5-hexen-3-ol, ensuring laboratory safety and regulatory compliance.

Immediate Safety and Handling

This compound is classified as a flammable liquid and vapor.[1][2] Adherence to strict safety protocols during handling and disposal is critical to prevent accidents.

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, flame-retardant laboratory coats, and chemical-resistant gloves.

  • Ventilation: Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Ignition Sources: Keep this compound away from open flames, hot surfaces, sparks, and any other potential sources of ignition.[1]

  • Static Discharge: Take precautionary measures against static discharge when transferring the chemical.[1]

Disposal Procedure: A Step-by-Step Approach

The disposal of this compound must be managed as hazardous waste. Under no circumstances should it be poured down the drain or mixed with general waste.[3]

Step 1: Waste Collection

  • Designated Container: Collect waste this compound in a dedicated, properly labeled hazardous waste container. The container must be compatible with the chemical; a glass or polyethylene (B3416737) container is generally suitable.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable Liquid").

Step 2: Waste Storage and Segregation

  • Container Integrity: Ensure the waste container is kept tightly closed when not in use to prevent the release of flammable vapors.[1]

  • Segregation: Store the waste container in a designated hazardous waste accumulation area. It is crucial to segregate flammable liquids like this compound from incompatible materials such as acids, bases, and oxidizers.[4][5]

  • Storage Environment: The storage area should be cool, dry, and well-ventilated.

Step 3: Final Disposal

  • Approved Waste Disposal Facility: The disposal of the collected waste must be handled by a licensed hazardous waste disposal company.[1] Your institution's Environmental Health and Safety (EHS) department will coordinate the pickup and disposal.

  • Transportation: For transportation to a disposal facility, this compound is classified under UN number 1987, with the proper shipping name "Alcohols, n.o.s.", a hazard class of 3, and packing group III.[2][6]

Quantitative Data Summary

For quick reference, the key quantitative data for this compound is summarized in the table below.

PropertyValue
UN Number 1987
Proper Shipping Name Alcohols, n.o.s.
Hazard Class 3 (Flammable Liquid)
Packing Group III
GHS Hazard Statement H226: Flammable liquid and vapor

Disposal Workflow

The logical flow of the disposal procedure for this compound is illustrated in the diagram below.

DisposalWorkflow Disposal Workflow for this compound cluster_LabOperations In the Laboratory cluster_Storage Waste Accumulation Area cluster_Disposal Final Disposal A Generation of This compound Waste B Collect in a Labeled, Compatible Container A->B C Securely Close Container B->C D Segregate from Incompatibles (Acids, Bases, Oxidizers) C->D Transfer to Storage E Store in a Cool, Dry, Well-Ventilated Area D->E F Arrange for Pickup by Licensed Waste Disposal Vendor E->F Ready for Disposal G Transport to an Approved Waste Disposal Facility F->G

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-5-hexen-3-ol
Reactant of Route 2
Reactant of Route 2
2-Methyl-5-hexen-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.